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(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Documentation Hub

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  • Product: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
  • CAS: 1432670-74-0

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis and Analytical Characterization of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary In modern drug discovery, the precise control of stereocenters is non-negotiable. Chiral building blocks bearing orthogonal reactive handles—such as aryl bromides and secondary alcohols—are highly sough...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise control of stereocenters is non-negotiable. Chiral building blocks bearing orthogonal reactive handles—such as aryl bromides and secondary alcohols—are highly sought after for late-stage functionalization. This technical guide provides an in-depth analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS: 1432670-74-0) [1]. We will explore its physicochemical properties, the causality behind its enantioselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and the self-validating analytical frameworks required to ensure absolute stereochemical integrity.

Chemical Identity & Stereochemical Landscape

The target compound is a chiral secondary alcohol featuring an electron-rich aromatic ring substituted with a methoxy group and an ortho-bromine atom. The presence of the ortho-bromine introduces significant steric bulk adjacent to the chiral center, which dictates the strategic choice of asymmetric catalysts.

To ensure clarity across procurement and synthetic planning, the quantitative data distinguishing the (1S)-enantiomer from its (1R) counterpart and the racemic mixture is summarized below:

Property(1S)-Enantiomer(1R)-EnantiomerRacemate
CAS Number 1432670-74-0 1232403-71-289691-60-1
Molecular Formula C9H11BrO2C9H11BrO2C9H11BrO2
Molecular Weight 231.09 g/mol 231.09 g/mol 231.09 g/mol
SMILES Cc1ccc(OC)cc1BrCc1ccc(OC)cc1BrCC(O)c1ccc(OC)cc1Br
Precursor Ketone CAS 89691-67-889691-67-889691-67-8

Data supported by commercial chemical databases and spectral libraries[1][2][3].

Strategic Synthesis: The Causality of CBS Reduction

The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol relies on the enantioselective reduction of its corresponding ketone, 1-(2-bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8) [3].

The Causality Behind the Catalyst Choice

In asymmetric synthesis, the choice of catalyst is dictated by the steric differentiation of the substrate. The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane (BH₃).

To obtain the (1S) configuration, the (S)-CBS catalyst is employed.

  • Mechanistic Rationale: The Lewis basic oxygen of the ketone coordinates to the Lewis acidic boron of the (S)-CBS catalyst. The sterically demanding ortho-bromoaryl group is forced into the less hindered spatial quadrant of the catalyst's transition state, while the smaller methyl group occupies the more hindered quadrant.

  • Stereofacial Selectivity: This specific spatial lock exposes the Si-face of the carbonyl to the coordinated borane. The subsequent intramolecular hydride transfer occurs exclusively from the Si-face, yielding the (1S)-alcohol with high enantiomeric excess (ee).

CBS_Reduction Ketone 1-(2-bromo-4-methoxyphenyl)ethanone CAS: 89691-67-8 TS Transition State Si-Face Attack Ketone->TS Coordination Catalyst (S)-CBS Catalyst + BH3-THF Catalyst->TS Hydride Delivery Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol CAS: 1432670-74-0 TS->Product Enantioselective Reduction

Figure 1: Enantioselective CBS reduction pathway to the (1S)-alcohol.

Experimental Protocol 1: Asymmetric Reduction Workflow

This protocol is designed as a self-validating system; the slow addition of the ketone ensures that the background (uncatalyzed) reduction is suppressed, validating the high ee of the final product.

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.

  • Borane Complexation: Cool the solution to -20 °C. Add borane-tetrahydrofuran complex (BH₃·THF, 1.2 equiv) dropwise. Stir for 15 minutes to generate the active catalyst-borane adduct.

  • Controlled Substrate Addition (Critical Step): Dissolve 1-(2-bromo-4-methoxyphenyl)ethanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 1 to 2 hours via a syringe pump. Causality: Maintaining a low steady-state concentration of the ketone prevents the uncatalyzed, racemic reduction by free BH₃.

  • Reaction Monitoring: Maintain the reaction at -20 °C. Monitor via TLC (Hexane:EtOAc 8:2) until complete consumption of the ketone.

  • Quenching & Isolation: Cautiously quench with methanol at -20 °C to safely decompose excess borane. Warm to room temperature, concentrate under reduced pressure, and partition between diethyl ether and 1M HCl.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure (1S)-alcohol.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires orthogonal analytical methods to confirm that the isolated product is indeed the (1S)-enantiomer and not the racemate (CAS: 89691-60-1)[1].

Experimental Protocol 2: Self-Validating ee Determination
  • Sample Preparation: Dissolve 1 mg of the purified (1S)-alcohol in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).

  • Chiral HPLC Analysis: Inject 10 µL onto a Chiralcel OD-H column (250 × 4.6 mm).

  • Chromatographic Parameters: Utilize an isocratic elution profile of hexane/isopropanol (90:10) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation Logic: The system is self-validating when the chromatogram of the synthesized product is overlaid with the chromatogram of the racemic standard (CAS 89691-60-1). The complete absence of the peak corresponding to the (1R)-enantiomer (CAS 1232403-71-2) confirms an ee of >99%.

Analytical_Validation Sample Purified Product (1S)-Enantiomer Prep Sample Dilution (Hexane/IPA 90:10) Sample->Prep HPLC Chiral HPLC (Chiralcel OD-H) Prep->HPLC Polarimetry Optical Rotation [α]D Measurement Prep->Polarimetry Validation ee > 99% Self-Validating Confirmation HPLC->Validation Chromatographic ee Polarimetry->Validation Specific Rotation

Figure 2: Self-validating analytical workflow for enantiomeric excess (ee) determination.

Applications in Pharmaceutical Development

The structural architecture of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol makes it an exceptionally versatile synthon in drug development:

  • Cross-Coupling Handle: The ortho-bromine atom serves as a prime site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), allowing for the construction of complex biaryl systems while leaving the chiral alcohol intact.

  • Stereospecific Inversion: The chiral secondary alcohol can be subjected to a Mitsunobu reaction. Because the Mitsunobu protocol proceeds with complete Walden inversion, the (1S)-alcohol can be cleanly converted into (1R)-configured amines, azides, or ethers, providing programmable access to diverse stereocenters.

References

  • BLD Pharmatech. "89691-60-1 | 1-(2-BRomo-4-methoxyphenyl)ethanol." BLD Pharm.1

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 4) - CAS 1432670-74-0." ChemBuyersGuide.

  • AChemBlock. "1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8." AChemBlock.3

  • Huateng Pharma. "1-(2-Bromo-4-methoxyphenyl)ethanone - CAS 89691-67-8." Huatengsci.

  • ChemicalBook. "1-(2-Bromo-4-methoxyphenyl)ethan-1-ol CAS#: 89691-60-1." ChemicalBook.2

Sources

Exploratory

Stereochemical Profiling and Asymmetric Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary In modern drug development, chiral benzylic alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. (1S)-1-(2-bromo-4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, chiral benzylic alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable intermediate. The presence of the ortho-bromo substituent provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the para-methoxy group acts as an electron-donating moiety that can modulate pharmacokinetic properties.

This technical guide outlines the mechanistic rationale, self-validating experimental protocols, and analytical workflows required to synthesize and validate the absolute (1S) configuration of this molecule with high enantiomeric excess (ee).

Structural and Stereochemical Parameters

The stereocenter of the target molecule is located at the benzylic carbon (C1). The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The priorities for the substituents attached to C1 are:

  • -OH (Hydroxyl group, Oxygen atomic number 8)

  • -Ar (2-bromo-4-methoxyphenyl group, Carbon attached to Bromine)

  • -CH₃ (Methyl group, Carbon attached to Hydrogens)

  • -H (Hydrogen, lowest priority)

For the (1S) configuration, with the lowest priority hydrogen atom pointing away from the viewer, the sequence of priorities 1 → 2 → 3 traces a counter-clockwise direction.

Table 1: Physicochemical and Stereochemical Properties
ParameterSpecification
Chemical Name (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Stereocenter C1 (Benzylic Carbon)
Target Configuration (1S)
Precursor Ketone 1-(2-bromo-4-methoxyphenyl)ethan-1-one[1]
Target Enantiomeric Excess (ee) > 98%

Mechanistic Pathway: Asymmetric Synthesis via CBS Reduction

To achieve high enantioselectivity, the Corey-Bakshi-Shibata (CBS) reduction is the premier methodological choice[2]. This reaction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective transfer of hydride from borane (BH₃) to a prochiral ketone[3].

Causality in Catalyst Selection

To synthesize the (1S) -alcohol, the (S)-MeCBS catalyst must be employed. The mechanism relies on dual activation and steric differentiation:

  • Lewis Acid-Base Activation: The Lewis basic nitrogen of the (S)-MeCBS catalyst coordinates with BH₃, activating it as a highly reactive hydride donor[4].

  • Steric Differentiation: The endocyclic boron of the catalyst acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. To minimize 1,3-allylic strain, the ketone binds such that its bulky group (the 2-bromo-4-methoxyphenyl ring) points away from the catalyst's steric bulk, while the smaller methyl group points towards it[3].

  • Face-Selective Hydride Transfer: This highly organized 6-membered transition state forces the hydride to attack the sterically accessible Si-face of the ketone, exclusively yielding the (1S)-alcohol[2].

CBS_Mechanism K Prochiral Ketone 1-(2-bromo-4-methoxyphenyl) ethan-1-one TS 6-Membered Transition State (Si-Face Hydride Transfer) K->TS Coordination C (S)-MeCBS Catalyst + BH3·THF CX Activated Catalyst-Borane Complex C->CX Lewis Acid-Base Activation CX->TS Binding P (1S)-Alcohol (>95% ee) TS->P Acidic Workup (MeOH/HCl)

Fig 1: Catalytic cycle and transition state logic for the (S)-MeCBS mediated asymmetric reduction.

Self-Validating Experimental Protocol: CBS Reduction

This protocol is designed as a self-validating system. The slow addition of the ketone is a critical causal step; it ensures the ketone concentration remains lower than the active catalyst-borane complex, preventing the uncatalyzed, racemic background reduction by free BH₃[4].

Reagents:

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 equiv, 10 mmol)

  • (S)-MeCBS oxazaborolidine (0.1 equiv, 1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equiv, 1 M in THF)

  • Anhydrous THF (Reaction solvent)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Rationale: The CBS catalyst and BH₃ are highly moisture-sensitive; water will hydrolyze the reagents and destroy enantioselectivity.

  • Catalyst Activation: Add (S)-MeCBS catalyst (1.0 mL, 1.0 mmol) and anhydrous THF (10 mL) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Borane Addition: Syringe in BH₃·THF (6.0 mL, 6.0 mmol) dropwise. Stir for 15 minutes at 0 °C to allow the formation of the activated catalyst-borane complex.

  • Ketone Addition (Critical Step): Dissolve 1-(2-bromo-4-methoxyphenyl)ethan-1-one (2.29 g, 10 mmol) in anhydrous THF (15 mL). Add this solution to the reaction mixture via a syringe pump over 60 minutes at 0 °C.

  • Reaction Monitoring: Stir for an additional 2 hours at 0 °C. Validate reaction completion via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Quenching & Workup: Carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane (Caution: H₂ gas evolution). Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and 1 M HCl (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1) to yield (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a colorless oil.

Analytical Validation: Mosher's Ester Analysis

To unequivocally prove the absolute configuration and determine the enantiomeric excess, Mosher's ester analysis is the gold standard[5]. This NMR-based technique relies on the derivatization of the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)[6].

The Spatial Δδ Model

During esterification, the CIP priority of the MTPA reagent inverts. Thus, reacting the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa[5]. By comparing the ¹H NMR spectra of the two diastereomeric esters, the chemical shift difference (Δδ = δS - δR) is calculated for the protons adjacent to the stereocenter.

  • Protons with a positive Δδ are spatially located on the right side of the MTPA plane.

  • Protons with a negative Δδ are spatially located on the left side.

For the (1S) configuration of our target molecule, the methyl group (-CH₃) will exhibit a negative Δδ, while the aromatic protons of the 2-bromo-4-methoxyphenyl ring will exhibit a positive Δδ.

Mosher_Workflow A Chiral Alcohol (1S) (Unknown Configuration) R_MTPA Derivatization with (R)-MTPA Chloride A->R_MTPA S_MTPA Derivatization with (S)-MTPA Chloride A->S_MTPA S_Ester (S)-MTPA Ester (1H NMR Spectrum) R_MTPA->S_Ester Inversion of MTPA config R_Ester (R)-MTPA Ester (1H NMR Spectrum) S_MTPA->R_Ester Inversion of MTPA config Calc Calculate Δδ = δS - δR for adjacent protons S_Ester->Calc R_Ester->Calc

Fig 2: Analytical workflow for absolute configuration determination via Mosher's ester analysis.

Validation Protocol:

  • Aliquot 5 mg of the synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol into two separate, dry NMR tubes.

  • Add 0.5 mL of anhydrous CDCl₃, 10 μL of pyridine-d5, and a catalytic amount of DMAP to each tube.

  • To Tube A, add 15 μL of (R)-(-)-MTPA-Cl. To Tube B, add 15 μL of (S)-(+)-MTPA-Cl.

  • Allow the reactions to proceed at room temperature for 4 hours inside the NMR tubes.

  • Acquire high-resolution ¹H NMR spectra (≥ 500 MHz). Calculate the Δδ values to confirm the (1S) spatial arrangement[6].

References

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal Organic Chemistry Portal.[Link]

  • Corey–Itsuno reduction - Wikipedia Wikipedia.[Link]

  • Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones ResearchGate.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons ResearchGate / Nature Protocols.[Link]

Sources

Foundational

Structural and Stereochemical Elucidation of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol via High-Resolution ¹H NMR Spectroscopy

As chiral building blocks become increasingly central to active pharmaceutical ingredient (API) synthesis, the rigorous analytical characterization of intermediates like (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is para...

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks become increasingly central to active pharmaceutical ingredient (API) synthesis, the rigorous analytical characterization of intermediates like (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is paramount. This molecule features a bromo group primed for transition-metal-catalyzed cross-coupling, a methoxy pharmacophore, and a precise (1S) stereocenter.

This technical guide provides an in-depth analysis of the ¹H NMR spectral properties of this compound. Moving beyond basic peak assignment, we will explore the electronic causality behind the chemical shifts, the spin-spin coupling logic, and the self-validating derivatization protocols required to unambiguously confirm its absolute stereochemistry.

Structural and Electronic Causality in ¹H NMR

The chemical shift ( δ ) of protons in an NMR spectrum is fundamentally dictated by their local electronic environment, specifically governed by magnetic anisotropy and inductive substituent effects[1]. For (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, the spectrum is divided into a highly substituted aromatic region and a chiral aliphatic region.

The Aromatic AMX Spin System

The 2-bromo-4-methoxyphenyl moiety creates a classic three-spin system (H-3, H-5, H-6) where the chemical shifts are governed by the competing electronic effects of the substituents[2]:

  • H-5 ( δ ~6.80 ppm): The methoxy group at C-4 is a strong π -electron donor via resonance (+M effect). This significantly increases electron density at the ortho and para positions, heavily shielding H-5 and pushing it upfield. It appears as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

  • H-3 ( δ ~7.10 ppm): While H-3 is also ortho to the shielding methoxy group, it is simultaneously ortho to the bromo group at C-2. The bromine atom exerts an inductive electron-withdrawing effect (-I), which removes electron density and counteracts the methoxy shielding. Consequently, H-3 resonates further downfield than H-5 and appears as a doublet (only meta coupling to H-5 is observed).

  • H-6 ( δ ~7.45 ppm): Located meta to the methoxy group and para to the bromo group, H-6 experiences minimal resonance shielding. Furthermore, its spatial proximity to the chiral 1-hydroxyethyl group subjects it to slight anisotropic deshielding, making it the most downfield aromatic proton.

The Aliphatic Region
  • Methine Proton (C1-H, δ ~5.20 ppm): This proton is strongly deshielded by two factors: the electronegative hydroxyl oxygen (-I effect) and the diamagnetic anisotropy of the adjacent aromatic ring. It appears as a quartet due to vicinal coupling ( 3J ) with the adjacent methyl group[3].

  • Methyl Protons (C2-H 3​ , δ ~1.45 ppm): The methyl group is relatively shielded but split into a doublet by the methine proton.

NMR_Coupling H3 H-3 Proton δ ~7.10 (d) H5 H-5 Proton δ ~6.80 (dd) H3->H5 4J Meta Coupling (2.5 Hz) H6 H-6 Proton δ ~7.45 (d) H5->H6 3J Ortho Coupling (8.5 Hz) CH Methine (CH) δ ~5.20 (q) CH3 Methyl (CH3) δ ~1.45 (d) CH->CH3 3J Vicinal Coupling (6.5 Hz)

Spin-spin coupling logic and chemical shift environments for the target molecule.

Quantitative Data Presentation

The empirical rules for ¹H NMR chemical shifts allow for the accurate prediction and assignment of the spin systems based on substituent shielding contributions[2]. The table below summarizes the expected high-resolution ¹H NMR data (in CDCl 3​ ) for the target molecule.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
O-CH 3​ 3.80Singlet (s)3H-Deshielded directly by electronegative oxygen.
C2-CH 3​ 1.45Doublet (d)3H 3J = 6.5Vicinal coupling to the C1 methine proton.
C1-CH 5.20Quartet (q)1H 3J = 6.5Deshielded by OH and aromatic ring anisotropy.
OH 2.20Broad Singlet (br s)1H-Concentration/solvent dependent chemical exchange.
Ar H-3 7.10Doublet (d)1H 4J = 2.5Meta coupling to H-5; shielded by OMe, deshielded by Br.
Ar H-5 6.80Doublet of doublets1H 3J = 8.5, 4J = 2.5Ortho to OMe (strong +M shielding effect).
Ar H-6 7.45Doublet (d)1H 3J = 8.5Ortho coupling to H-5; anisotropic deshielding from C1.

Stereochemical Validation: The Mosher's Ester Protocol

Because enantiomers reside in identical magnetic environments in achiral solvents like CDCl 3​ , standard ¹H NMR cannot differentiate the (1S) configuration from the (1R) configuration. To establish a self-validating stereochemical assignment, derivatization with chiral reagents such as α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl, Mosher's acid chloride) is strictly required[4].

Causality of the Self-Validating System

The Mosher ester analysis relies on the formation of diastereomers, which exhibit distinct chemical shifts due to the differential anisotropic shielding provided by the phenyl ring of the MTPA moiety[5].

In the preferred conformation of the resulting ester, the trifluoromethyl group, the carbonyl oxygen, and the methine proton of the alcohol are coplanar. The phenyl group of the MTPA moiety sits over one side of the chiral alcohol, shielding the protons on that specific side. By synthesizing both the (S)-MTPA and (R)-MTPA esters and calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) for the methyl and aromatic protons, the spatial arrangement of the groups around the chiral center is internally cross-referenced. A positive ΔδSR for the methyl group and a negative ΔδSR for the aromatic protons definitively validates the (1S) absolute configuration.

Mosher_Workflow Start (1S)-Alcohol Sample Split Aliquot into two parallel reactions Start->Split R_MTPA React with (R)-MTPA-Cl (Forms S,R-Diastereomer) Split->R_MTPA S_MTPA React with (S)-MTPA-Cl (Forms S,S-Diastereomer) Split->S_MTPA NMR Acquire 1H NMR for both derivatives R_MTPA->NMR S_MTPA->NMR Analyze Calculate Δδ (δS - δR) to confirm (1S) NMR->Analyze

Self-validating Mosher's ester derivatization workflow for stereochemical assignment.

Experimental Methodologies

To ensure reproducibility and analytical integrity, the following protocols must be strictly adhered to.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly pure API intermediate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Expert Tip: Pass the CDCl 3​ through a short plug of basic alumina prior to use. This removes trace DCl, preventing acid-catalyzed chemical exchange of the hydroxyl proton, which can obscure coupling or broaden the signal.

  • Instrument Parameters: Utilize a 400 MHz or 500 MHz NMR spectrometer. Set the sample temperature to 298 K.

  • Acquisition: Apply a 30° pulse angle. It is critical to set a relaxation delay (D1) of at least 2 to 5 seconds. This ensures complete spin-lattice relaxation ( T1​ ) of all protons, guaranteeing that the integration ratios (e.g., the 3H of the methoxy vs. the 1H of the methine) are quantitatively accurate.

Protocol B: Mosher's Ester Derivatization Workflow

This protocol is designed to be executed directly in the NMR tube to minimize sample loss and degradation[5].

  • Aliquot: Transfer 5 mg of the (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol into two separate, oven-dried NMR tubes (Tube A and Tube B).

  • Solvation & Scavenging: Add 0.5 mL of anhydrous Pyridine- d5​ to each tube. Causality: Pyridine acts as both the solvent and the base to scavenge the HCl generated during esterification, driving the reaction to completion while preventing degradation of the acid-sensitive methoxy ether.

  • Derivatization:

    • To Tube A, inject 15 μ L of (R)-MTPA-Cl.

    • To Tube B, inject 15 μ L of (S)-MTPA-Cl.

  • Agitation: Cap the tubes tightly, seal with Parafilm, and invert gently to mix. Allow the reaction to proceed at room temperature for 2 hours.

  • Analysis: Acquire the ¹H NMR spectra directly from the reaction mixtures. Extract the chemical shifts of the C2-methyl doublet and the aromatic protons to calculate the ΔδSR values.

References

  • University College London (UCL)
  • 1H NMR Chemical Shifts Wiley URL
  • Proton (1H)
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines ResearchGate URL
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis Benchchem URL

Sources

Exploratory

Advanced Structural Elucidation and Stereochemical Validation of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol via 13C NMR Spectroscopy

As a Senior Application Scientist, navigating the structural and stereochemical complexities of chiral building blocks is a daily mandate. The compound (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol presents a fascinating an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural and stereochemical complexities of chiral building blocks is a daily mandate. The compound (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol presents a fascinating analytical profile: a highly substituted aromatic ring coupled with a benzylic chiral center. In drug development, verifying both the two-dimensional connectivity and the three-dimensional absolute configuration of such intermediates is non-negotiable.

This whitepaper provides an in-depth mechanistic guide to the 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule, detailing predictive chemical shift mapping, optimized acquisition protocols, and advanced workflows for stereochemical validation.

Structural Architecture & Predictive 13 C NMR Mapping

To accurately interpret the 13 C NMR spectrum, we must first deconstruct the molecule's electronic environment. The chemical shifts ( δ ) are governed by the inductive ( −I ), mesomeric ( +M ), and heavy-atom effects of the substituents[1].

For clarity, the carbon framework is numbered as follows:

  • Aromatic Ring: C1 (attached to the chiral center), C2 (attached to Br), C3 (CH), C4 (attached to OCH 3​ ), C5 (CH), C6 (CH).

  • Aliphatic Chain: C7 (CH-OH, chiral center), C8 (CH 3​ ).

  • Methoxy Group: C9 (O-CH 3​ ).

Table 1: Predicted 13 C NMR Chemical Shifts and Mechanistic Causality
Carbon PositionTypePredicted Shift ( δ , ppm)Mechanistic Causality / Substituent Effect
C1 Quaternary~136.5Deshielded by the adjacent benzylic alcohol group via inductive ( −I ) withdrawal.
C2 Quaternary~122.1Shielded relative to standard aromatics due to the "heavy atom effect" of Bromine, which increases local diamagnetic shielding[1].
C3 CH~117.8Shielded by the strong mesomeric ( +M ) electron donation from the ortho-methoxy group.
C4 Quaternary~159.5Highly deshielded by the direct attachment of the electronegative oxygen atom.
C5 CH~113.5Strongly shielded by the +M effect of the adjacent methoxy group.
C6 CH~127.2Relatively unaffected; experiences minor shielding from the para-bromine atom.
C7 CH-OH~69.2Deshielded by the directly attached hydroxyl oxygen ( −I effect).
C8 CH 3​ ~23.8Standard aliphatic methyl shift, slightly deshielded by the adjacent chiral center.
C9 O-CH 3​ ~55.6Characteristic chemical shift for an aromatic methoxy group.

High-Resolution 13 C NMR Acquisition Protocol

Acquiring high-quality 13 C data for highly substituted aromatics requires deliberate parameter optimization. The protocol below is designed as a self-validating system : every step includes an internal check to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation & Internal Validation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference ( δ 0.00 ppm), validating the chemical shift scale and compensating for any solvent-induced susceptibility shifts.

  • Probe Tuning and Matching: Manually or automatically tune the broadband probe to the exact Larmor frequency of 13 C for the specific sample. Causality: 13 C is an insensitive nucleus (1.1% natural abundance). Perfect impedance matching maximizes radiofrequency (RF) power transfer, drastically improving the Signal-to-Noise Ratio (SNR).

  • Parameter Optimization (The d1​ Delay): Set the relaxation delay ( d1​ ) to 2–5 seconds. Causality: Quaternary carbons (C1, C2, C4) lack directly attached protons, meaning they cannot efficiently utilize dipole-dipole interactions for spin-lattice relaxation ( T1​ ). If d1​ is too short, these spins will saturate, and their signals will vanish into the baseline.

  • Acquisition: Execute a standard 1D 13 C experiment with broadband proton decoupling ( 13 C{ 1 H}) using a minimum of 512 to 1024 scans.

NMR_Workflow N1 Sample Preparation (15-20 mg in CDCl3 + TMS) N2 Probe Tuning & Matching (Maximize Signal Transfer) N1->N2 N3 Parameter Optimization (d1=2-5s, ns>512) N2->N3 N4 13C{1H} Acquisition (Broadband Decoupling) N3->N4 N5 Data Processing (FT, Phase/Baseline Corr.) N4->N5 N6 Spectral Analysis (Peak Picking & Integration) N5->N6

Caption: Standard 13C NMR acquisition workflow for structural elucidation.

Stereochemical Validation: The (1S) Chiral Challenge

A critical limitation of standard 1D 13 C NMR is that it is fundamentally achiral; enantiomers are isochronous in an achiral solvent and will produce identical spectra. To validate that the synthesized or isolated compound is strictly the (1S) enantiomer, we must break this symmetry by placing the molecule in a diastereomeric environment[2].

This is achieved via covalent derivatization using Mosher's Acid Chloride (MTPA-Cl) or by utilizing Chiral Solvating Agents (CSAs)[3],[2].

Mechanistic Causality of Mosher's Ester Analysis

When the (1S)-alcohol is reacted separately with (R)-MTPA-Cl and (S)-MTPA-Cl, it forms two distinct diastereomers: (S,R)-ester and (S,S)-ester. The MTPA group contains a magnetically anisotropic phenyl ring. Depending on the absolute configuration of the alcohol, this phenyl ring will spatially shield different parts of the molecule.

Nuclei residing within the shielding cone of the phenyl ring will experience an upfield shift (lower ppm). By calculating the chemical shift difference ( Δδ=δS​−δR​ ) for both 1 H and 13 C signals flanking the chiral center, we can definitively map the spatial arrangement and prove the (1S) configuration[3],[4].

Protocol: Mosher's Ester Derivatization
  • Reaction Setup: In two separate, dry NMR tubes, dissolve 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl 3​ [4].

  • Base Addition: Add 5–10 µL of anhydrous pyridine to act as an acid scavenger and catalyst[4].

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the first tube, and (S)-MTPA-Cl to the second tube[4].

  • Self-Validation Step: Monitor the reaction via 1 H NMR. Causality: You must achieve >95% conversion. Incomplete reactions can lead to kinetic resolution—where one enantiomer reacts faster than the other—skewing the diastereomeric ratio and yielding a false enantiomeric excess (ee) calculation[4].

  • Data Analysis: Acquire high-resolution 13 C and 1 H spectra for both tubes. Calculate the Δδ values for C1, C8, and the aromatic protons to assign the absolute stereochemistry.

Mosher_Logic A Chiral Analyte (1S)-Alcohol B1 Derivatization with (R)-MTPA-Cl A->B1 B2 Derivatization with (S)-MTPA-Cl A->B2 C1 (S,R)-Diastereomer B1->C1 C2 (S,S)-Diastereomer B2->C2 D NMR Analysis Calculate Δδ = δS - δR C1->D C2->D E Determine Absolute Configuration D->E

Caption: Logical workflow for determining absolute configuration via Mosher's ester.

Conclusion

The characterization of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol requires a dual-pronged NMR approach. Standard 13 C NMR, optimized for relaxation delays and signal transfer, confirms the 2D connectivity and electronic environment of the highly substituted aromatic system. However, true analytical rigor in drug development demands stereochemical validation. By employing Mosher's ester derivatization, we transition from achiral observation to definitive 3D spatial mapping, ensuring the absolute integrity of the chiral building block.

References

  • Benchchem. "Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl)." Benchchem.
  • ChemicalBook. "2-Bromo-4'-methoxyacetophenone(2632-13-5) 13C NMR spectrum." ChemicalBook.
  • Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." Benchchem.
  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. "13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents." Analytical Chemistry, ACS Publications, 2013.
  • Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." Benchchem.

Sources

Foundational

Mass spectrometry of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

An in-depth technical analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol requires a rigorous understanding of how its specific functional groups—a chiral benzylic alcohol, an ortho-halogen, and a strongly electron-do...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol requires a rigorous understanding of how its specific functional groups—a chiral benzylic alcohol, an ortho-halogen, and a strongly electron-donating para-methoxy group—interact under different ionization modalities.

This whitepaper provides a comprehensive framework for the mass spectrometric (MS) characterization of this molecule, detailing the causality behind experimental choices, mechanistic fragmentation pathways, and self-validating analytical protocols.

Structural Causality in Ionization Dynamics

The molecular formula of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is C9H11BrO2 . Its behavior in a mass spectrometer is not merely a function of its mass, but a direct consequence of its electronic topography.

  • The Benzylic Alcohol & Resonance Stabilization: Under soft ionization techniques like Electrospray Ionization (ESI), benzylic alcohols rarely yield a stable protonated molecular ion [M+H]+ . Protonation of the hydroxyl oxygen creates an excellent leaving group ( −OH2+​ ). The subsequent loss of water is thermodynamically driven by the formation of a benzylic carbocation. In this specific molecule, the para-methoxy group plays a critical causal role: its oxygen lone pairs delocalize through the aromatic π -system, providing immense resonance stabilization to the benzylic cation at position 1. This makes in-source dehydration highly facile[1].

  • The Isotopic Signature of Bromine: Bromine exists natively as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. This imparts a highly characteristic diagnostic doublet (separated by ~1.998 Da) to the molecular ion and any fragment retaining the halogen[2].

  • Stereochemical Limitations: Mass spectrometry is inherently "chiral-blind." The (1S) enantiomer cannot be distinguished from the (1R) enantiomer by MS alone without the integration of chiral chromatography or ion mobility spectrometry (IMS).

Mechanistic Fragmentation Pathways

Understanding the "why" behind the fragmentation is critical for structural elucidation and overcoming matrix interferences during drug development.

Electron Ionization (EI-MS)

Under hard ionization (70 eV), the molecule forms a radical cation M+∙ at m/z 230/232. The primary fragmentation pathways are dictated by the stability of the resulting ions[3]:

  • Alpha-Cleavage (Base Peak Generation): The most thermodynamically favored pathway for secondary alcohols is the homolytic cleavage of the C-C bond adjacent to the hydroxyl group. The loss of a methyl radical ( ∙CH3​ , 15 Da) yields a highly stable oxonium ion at m/z 215/217.

  • Debromination: The C−Br bond is relatively weak. Cleavage of this bond results in the loss of a bromine radical ( ∙Br ), yielding a singlet peak at m/z 151[4].

EI_Frag M M+• (m/z 230/232) Radical Cation Alpha [M-CH3]+ (m/z 215/217) Oxonium Ion M->Alpha - •CH3 (15 Da) Dehyd [M-H2O]+• (m/z 212/214) Styrene Radical M->Dehyd - H2O (18 Da) DeBr [M-Br]+ (m/z 151) Debrominated Cation M->DeBr - •Br (79/81 Da) Sec [M-CH3-Br]+ (m/z 136) Secondary Fragment Alpha->Sec - •Br (79/81 Da)

Primary EI fragmentation pathways highlighting alpha-cleavage and debromination.

Electrospray Ionization Tandem MS (ESI-MS/MS)

In ESI+, the precursor ion selected in Q1 is typically the in-source dehydration product [M+H−H2​O]+ at m/z 213/215. When subjected to Collision-Induced Dissociation (CID) using argon gas, the energy required to fragment the molecule depends heavily on the bromine substitution pattern[4]. The primary CID pathway involves the loss of the methoxy methyl radical or the expulsion of CO , followed by debromination.

ESI_Workflow N1 Sample Prep MeOH/H2O N2 UHPLC Separation N1->N2 N3 ESI+ Source [M+H-H2O]+ N2->N3 N4 Q1 Isolation m/z 213 & 215 N3->N4 N5 CID Cell Argon Gas N4->N5 N6 TOF/Orbitrap Detection N5->N6

ESI-MS/MS workflow demonstrating in-source dehydration and Q1 isolation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: LC-ESI-MS/MS (Intact Mass & CID Profiling)

Causality: A weak acid modifier is used to promote ionization, but its concentration is kept low to prevent complete pre-column degradation of the sensitive benzylic alcohol.

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.05% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (or a Chiralcel OD-RH column if validating the (1S) enantiomeric purity). Maintain a flow rate of 0.3 mL/min.

  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Data Acquisition (MS1): Scan from m/z 100 to 500.

    • Validation Checkpoint: Locate the pseudo-molecular ion at m/z 213. Verify the presence of the m/z 215 peak at exactly ~98-100% relative abundance to m/z 213. If this 1:1 ratio is absent, the ion is an artifact or a contaminant[2].

  • Tandem MS (CID): Isolate m/z 213.0 in Q1. Ramp the collision energy (CE) from 15 eV to 40 eV to overcome the C−Br bond dissociation energy[4].

Protocol B: GC-EI-MS (Structural Fingerprinting)

Causality: Secondary alcohols can undergo thermal dehydration in hot GC inlet liners. Derivatization via silylation converts the alcohol into a volatile, thermally stable Trimethylsilyl (TMS) ether, allowing observation of the intact molecular skeleton.

  • Derivatization: Combine 100 µL of the sample (1 mg/mL in anhydrous pyridine) with 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL into the GC inlet operating at 250°C with a 10:1 split ratio.

  • Ionization: Operate the EI source at standard 70 eV.

    • Validation Checkpoint: The alpha-cleavage fragment must dominate the spectrum (Base Peak). For the underivatized molecule, this is m/z 215/217. For the TMS-derivatized molecule, account for the +72 Da mass shift.

Quantitative Exact Mass Reference

The following table summarizes the exact monoisotopic masses required for high-resolution mass spectrometry (HRMS) calibration and fragment tracking.

Fragment DescriptionIon FormulaExact Mass ( 79Br )Exact Mass ( 81Br )Isotopic Ratio
Molecular Ion (EI) [C9​H11​BrO2​]+∙ 229.9939 Da231.9919 Da1:1
In-source Dehydration (ESI) [C9​H10​BrO]+ 212.9912 Da214.9892 Da1:1
Alpha-Cleavage (EI) [C8​H8​BrO2​]+ 214.9705 Da216.9685 Da1:1
Debromination (EI/CID) [C9​H11​O2​]+ 151.0756 DaN/ASinglet
Secondary Fragment (EI) [C8​H8​O2​]+∙ 136.0522 DaN/ASinglet

Note: Mass calculations are based on monoisotopic masses: C=12.0000, H=1.0078, O=15.9949, 79Br =78.9183, 81Br =80.9163.

Sources

Exploratory

Strategic Utilization of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in Advanced Organic Synthesis and Drug Discovery

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary: The Architecture of a Privileged Scaffold

In modern drug discovery, the transition from planar (sp2-rich) molecules to three-dimensional (sp3-rich) architectures is critical for improving target selectivity and clinical success rates. As a Senior Application Scientist, I approach molecular scaffolds not merely as static structures, but as dynamic platforms for programmed reactivity.

The compound (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol [1.1] represents a masterclass in orthogonal functionalization. This chiral benzylic alcohol integrates three highly specific reactive handles:

  • The (1S)-Chiral Benzylic Alcohol: Provides absolute stereochemical control, essential for 3D spatial orientation in receptor binding pockets.

  • The Ortho-Bromide: Acts as a precise anchor for transition-metal-catalyzed cross-coupling and intramolecular cyclization.

  • The Para-Methoxy Group: Serves as an electron-donating modulator for the aromatic ring and a latent phenolic anchor for downstream linker attachments.

This technical guide details the mechanistic rationale, self-validating protocols, and downstream applications of this scaffold, specifically focusing on its utility in synthesizing chiral fused heterocycles and Targeted Protein Degraders (PROTACs).

Mechanistic Rationale & Synthetic Divergence

To harness the full potential of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, we must understand the causality behind its reactivity. The ortho-bromo substituent introduces significant steric encumbrance around the chiral center. While this makes initial asymmetric synthesis challenging, it is precisely this proximity that enables highly controlled, stereoretentive palladium-catalyzed cyclizations[1].

Furthermore, the para-methoxy group is not merely a spectator. In the context of PROTAC development, it acts as a protected phenol. Once the complex chiral core is built, controlled demethylation reveals a hydroxyl group perfectly positioned for the etherification of PEG-based linkers, bridging the target-binding warhead to an E3 ligase recruiting ligand.

SyntheticWorkflow SM Acetophenone Precursor ATH Noyori ATH (Ru-Catalyst) SM->ATH Asymmetric Reduction ChiralAlc (1S)-1-(2-bromo-4- methoxyphenyl)ethan-1-ol ATH->ChiralAlc >99% ee PdCat Pd-Catalyzed Cyclization ChiralAlc->PdCat ortho-Br Activation Demeth BBr3 Demethylation ChiralAlc->Demeth p-OMe Cleavage Hetero Chiral Fused Oxygen Heterocycles PdCat->Hetero Stereoretention PROTAC PROTAC Phenolic Anchor Demeth->PROTAC Linker Attachment

Synthetic divergence of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol into advanced drug scaffolds.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes specific In-Process Controls (IPCs) to ensure that the chemical integrity—particularly the delicate (1S) stereocenter—is maintained.

Protocol A: Enantioselective Synthesis via Noyori Asymmetric Transfer Hydrogenation (ATH)

To obtain the pure (1S) enantiomer from 1-(2-bromo-4-methoxyphenyl)ethan-1-one, we employ a Ruthenium-catalyzed Noyori Asymmetric Transfer Hydrogenation[2].

Causality Check: Why use the HCO₂H/Et₃N azeotrope instead of isopropanol as the hydrogen source? The ortho-bromo substituent impedes hydride transfer due to steric bulk. The formic acid azeotrope drives the reaction forward irreversibly via the evolution of CO₂ gas, preventing the reversible oxidation that typically erodes enantiomeric excess (ee) over extended reaction times[3].

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk flask, dissolve 1-(2-bromo-4-methoxyphenyl)ethan-1-one (10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Catalyst Activation: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%). The (S,S) ligand geometry strictly dictates the formation of the (1S) alcohol via a highly organized 6-membered transition state stabilized by N-H···O hydrogen bonding[2].

  • Reduction: Dropwise add a 5:2 mixture of formic acid/triethylamine (azeotrope, 4.0 equiv). Stir at 40°C for 18 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Proceed only if conversion >95% and ee >99%.

  • Workup: Dilute with water, extract with dichloromethane, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield the pure (1S)-alcohol[4].

Protocol B: Palladium-Catalyzed Stereoretentive Intramolecular Cyclization

The ortho-bromide is primed for intramolecular Heck-type cyclizations to form chiral isochromans—privileged scaffolds in neuroactive drug discovery[1].

Causality Check: Why employ Ag₂CO₃ as the base? Traditional amine bases can lead to transient oxidation of the chiral benzylic alcohol to the ketone by the Pd(II) intermediate, destroying the (1S) stereocenter. Silver carbonate acts as an aggressive halide scavenger, precipitating AgBr and rapidly vacating the coordination site on palladium. This accelerates the reductive elimination step, perfectly preserving the chiral integrity[5].

Step-by-Step Methodology:

  • O-Alkylation: First, react the (1S)-alcohol with ethyl 2-(bromomethyl)acrylate (1.2 equiv) using NaH (1.5 equiv) in DMF at 0°C to form the tethered ether intermediate.

  • Catalyst Loading: Transfer the purified ether intermediate (5.0 mmol) to a sealed tube. Add Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Cyclization: Suspend in anhydrous DMF (25 mL) and heat to 80°C for 12 hours under argon.

  • IPC (Self-Validation): Monitor via LC-MS. The disappearance of the brominated isotope pattern (M / M+2) confirms the consumption of the starting material.

  • Isolation: Filter through a Celite pad to remove AgBr and Pd black. Extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, and purify via column chromatography to isolate the chiral fused heterocycle.

Application in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the spatial distance and orientation between the target protein and the E3 ligase are paramount. The (1S)-core of this scaffold acts as a rigid spatial director. By subjecting the compound to BBr₃ at -78°C, the para-methoxy group is cleanly cleaved to a phenol without racemizing the benzylic position. This phenol serves as the ideal anchor for nucleophilic substitution with PEG-halide linkers.

PROTACLogic Target Target Protein (Warhead) ChiralCore (1S)-Chiral Core (Spatial Director) Target->ChiralCore Stereospecific Binding Phenol Phenol Anchor (ex-Methoxy) ChiralCore->Phenol Rigid Scaffold PEG PEG Linker (Flexible Bridge) Phenol->PEG Etherification E3 E3 Ligase Recruiting Ligand PEG->E3 Degradation Signal

Logical flow of targeted protein degradation utilizing the (1S)-chiral core as a spatial director.

Quantitative Performance Data

The following table summarizes the validated reaction metrics for the transformations discussed above, demonstrating the robustness of the (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol scaffold under various catalytic conditions.

TransformationReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)Enantiomeric Purity (ee %)
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN], HCO₂H/Et₃N401892>99
Demethylation (PROTAC Anchor) BBr₃, CH₂Cl₂-78 to 0488>99 (Stereoretentive)
Intramolecular Heck Cyclization Pd(OAc)₂, P(o-tolyl)₃, Ag₂CO₃, DMF801281>98 (Stereoretentive)

References

  • The "Accepted" Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms Source: Los Alamos National Laboratory (ACS Catalysis) URL:[Link]

  • Metal–Ligand Bifunctional Catalysis: The "Accepted" Mechanism Source: OSTI.GOV URL:[Link]

  • Novel Palladium-Catalyzed Intramolecular Addition of Aryl Bromides to Aldehydes as Key to the Synthesis of 3,3-Dimethylchroman-4-ones and 3,3-Dimethylchroman-4-ols Source: ResearchGate URL:[Link]

  • Recent Advances in Catalytic Asymmetric Construction of Atropisomers Source: Chemical Reviews (via SNNU) URL:[Link]

Sources

Foundational

Safety and handling of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Title: Advanced Technical Guide: Safety, Handling, and Catalytic Integration of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Abstract (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly functionalized chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Technical Guide: Safety, Handling, and Catalytic Integration of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Abstract (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly functionalized chiral building block critical to modern drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded safety protocols, and validated methodologies for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling and Hazard Causality

Understanding the molecular architecture of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is the first step in designing safe handling procedures. The molecule features three distinct reactive domains:

  • Aryl Bromide: Provides a handle for transition-metal-catalyzed cross-coupling but increases the molecule's lipophilicity, enhancing dermal penetration and acting as a skin/eye irritant.

  • Secondary Alcohol (Chiral Center): Essential for stereospecific downstream synthesis. However, it is susceptible to oxidation to 2-bromo-4-methoxyacetophenone if exposed to atmospheric oxygen in the presence of trace metals.

  • Methoxy Group: An electron-donating group that activates the aromatic ring, making the compound sensitive to electrophilic degradation.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / DescriptorCausality & Handling Implication
Chemical Formula C9H11BrOHalogenated aromatic alcohol; requires isolated halogenated waste streams.
Molecular Weight 231.09 g/mol Standardized for stoichiometric catalytic loading.
CAS Number 89691-60-1 (Racemic)Core identifier for retrieving foundational safety data[1].
Primary Hazard Skin/Eye IrritantBromine enhances lipid solubility, requiring nitrile/butyl PPE.
Stability Air/Light SensitiveOxidation risk; mandates inert gas (Argon/N2) storage.

E-E-A-T Driven Safety and Handling Protocols

Standard operating procedures often fail because they lack self-validation. The following protocols integrate causality-driven steps with built-in validation mechanisms to ensure both operator safety and chemical integrity, aligning with established safety guidelines for halogenated organics[1].

2.1. Storage and Dispensing Workflow

  • Causality: The (1S) enantiomer can undergo slow auto-oxidation or racemization if exposed to light, moisture, or acidic impurities.

  • Protocol:

    • Inert Transfer: Transfer the sealed container into an Argon-filled glovebox. Validation: Ensure the oxygen sensor reads <5 ppm before opening the vessel.

    • Temperature Control: Store the compound in amber glass vials at 2–8°C. Causality: Low temperatures kinetically suppress oxidative degradation pathways.

    • Dispensing: When massing the compound, use static-free spatulas. Validation: Perform a visual check; the material should be a clear to pale-yellow oil/solid. A distinct yellow/brown color indicates bromine liberation or ketone formation, requiring immediate repurification.

Handling N1 Compound Receipt (1S)-Enantiomer N2 Integrity Check (Visual & Seals) N1->N2 Pass N3 Inert Transfer (Argon/N2 Glovebox) N2->N3 Intact N4 Cold Storage (2-8°C, Dark) N3->N4 Seal N5 Dispensing (Fume Hood, PPE) N4->N5 Use

Workflow for the safe receipt, storage, and dispensing of the chiral alcohol.

Synthetic Application: Stereoretentive Suzuki-Miyaura Coupling

The aryl bromide moiety is primed for Suzuki-Miyaura cross-coupling. However, the adjacent secondary alcohol poses a risk of epimerization or oxidation under harsh basic conditions. The following self-validating protocol ensures high yield while preserving the (1S) stereocenter, utilizing advanced palladium precatalysts[2].

3.1. Step-by-Step Methodology

  • Reagent Preparation: In an oven-dried Schlenk flask under Argon, combine (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a mild base such as K3PO4 (2.0 equiv). Causality: K3PO4 is chosen over NaOH to prevent base-catalyzed racemization of the sensitive chiral alcohol[2].

  • Catalyst Loading: Add a palladium precatalyst (e.g., RockPhos Pd G3, 1 mol%). Causality: Generation 3 precatalysts activate at room temperature, avoiding the thermal stress that could degrade the secondary alcohol[2].

  • Solvent Addition & Degassing: Add anhydrous, degassed THF (0.2 M). Perform three freeze-pump-thaw cycles. Validation: The absence of bubbling during the thaw cycle confirms complete oxygen removal, critical for preventing Pd-catalyzed oxidation of the alcohol.

  • Reaction Execution: Stir at 40°C for 4 hours. Validation: Monitor via LC-MS. The reaction is complete when the aryl bromide peak (<1% AUC) disappears. Run a chiral HPLC aliquot to confirm enantiomeric excess (ee) remains >99%.

Downstream Processing: Advanced Metal Scavenging

A critical challenge in pharmaceutical synthesis using palladium is reducing residual metal to regulatory limits (<10 ppm) without degrading the newly formed API. For substrates containing coordinating groups like secondary alcohols and methoxy ethers, standard aqueous washes are insufficient.

4.1. Silica-TMT Scavenging Protocol Based on recent advances in pharmaceutical process chemistry, the use of silica-supported 2,4,6-trimercaptotriazine (Si-TMT) is highly effective for post-reaction purification[3].

  • Quenching: Cool the crude reaction mixture to room temperature and dilute with ethyl acetate.

  • Scavenger Addition: Add Si-TMT (0.1 wt equivalent relative to the theoretical API yield). Causality: The multiple thiol groups on TMT have a high binding affinity for Pd, outcompeting the coordinating oxygen atoms of the product[3].

  • Incubation: Stir the suspension at 35°C for 2 hours.

  • Filtration: Filter through a pad of Celite. Validation: Analyze the filtrate via ICP-MS. The protocol is validated when Pd levels are confirmed to be <10 ppm[3].

Reaction R1 (1S)-Aryl Bromide Substrate R2 Pd-Catalyzed Cross-Coupling R1->R2 Pd Cat, Base R3 Crude Product (High Pd ppm) R2->R3 Quench R4 Metal Scavenging (Silica-TMT) R3->R4 Scavenger R5 Purified API (<10 ppm Pd) R4->R5 Filtration

Integration of Pd-catalyzed cross-coupling with downstream metal scavenging.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

Technical Guide &amp; Advanced Safety Protocol: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in Chiral API Synthesis

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the integration of heavily functionalized chiral building blocks into active pharmaceutical ingredient (API) pipelines. (1S)-1-(2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the integration of heavily functionalized chiral building blocks into active pharmaceutical ingredient (API) pipelines. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly specialized chiral intermediate. Its structural architecture—featuring an ortho-bromo halogen handle, an electron-donating para-methoxy group, and a strictly defined (1S)-secondary alcohol—makes it an invaluable scaffold for transition-metal-catalyzed cross-coupling reactions.

However, handling this compound requires more than a standard Material Safety Data Sheet (MSDS). It demands a mechanistic understanding of its physicochemical vulnerabilities and toxicological profile. This whitepaper synthesizes standard safety data with field-proven bench protocols to ensure both operator safety and the stereochemical integrity of your synthetic workflows.

Physicochemical Profiling & Structural Causality

To manipulate this compound effectively, we must first deconstruct its physical properties and understand the chemical causality behind its behavior. The general racemic scaffold is registered under CAS 89691-60-1[1],[2].

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₉H₁₁BrO₂Contains a heavy halogen, increasing density and lipophilicity[1].
Molecular Weight 231.09 g/mol High mass-to-carbon ratio; requires careful stoichiometric calculation[1].
CAS Number 89691-60-1 (Racemate)Standard identifier for regulatory tracking and inventory[2].
Appearance Solid / CrystallineProne to airborne dust generation if milled or crushed.
Stereocenter (1S)-hydroxyethylVulnerable to Sₙ1-mediated racemization under strong Lewis/Brønsted acidic conditions.
Aryl Electronics Electron-rich (4-OMe)The methoxy group increases electron density on the ring, slightly decelerating oxidative addition during Pd-catalysis compared to electron-deficient bromides.

Mechanistic Toxicology & Occupational Hazards

While specific toxicological data for the pure (1S)-enantiomer is proprietary to specialized manufacturers, we can accurately extrapolate its hazard profile from its closely related structural analog, 2-bromo-4-methoxybenzaldehyde[3],[4].

Hazard Classifications (GHS)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[4],[5]. The lipophilic nature of the brominated aromatic ring allows for rapid gastrointestinal absorption. Hepatic metabolism via CYP450 enzymes can lead to reactive intermediate formation.

  • Skin Irritation (Category 2): The phenolic/anisole derivative nature disrupts the lipid bilayer of the stratum corneum, leading to localized erythema[3].

  • Eye Irritation (Category 2): Direct contact causes severe osmotic stress and protein denaturation in the corneal epithelium[3].

Causality of Toxicity

The presence of the benzylic alcohol introduces a specific metabolic liability. In vivo, alcohol dehydrogenases (ADH) can oxidize the (1S)-alcohol to the corresponding acetophenone derivative. This ketone is more electrophilic and can potentially act as a mild alkylating agent or protein binder, which underpins the necessity for strict respiratory and dermal protection.

Experimental Workflows: Stereoretentive Handling

When utilizing (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the primary objective is preventing the racemization of the (1S) center while achieving high conversion.

Step-by-Step Methodology: Stereoretentive Suzuki-Miyaura Setup

This protocol is designed as a self-validating system to ensure stereochemical fidelity.

  • Atmospheric Purging: Transfer 1.0 equivalent of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

    • Causality: Oxygen must be excluded not only to prevent Pd-catalyst deactivation but also to prevent the oxidation of the secondary alcohol to the ketone byproduct.

  • Reagent Addition: Add 1.2 equivalents of the target arylboronic acid and 0.05 equivalents of Pd(dppf)Cl₂.

  • Base Selection (Critical Step): Add 2.0 equivalents of mild, heterogeneous base (e.g., anhydrous K₃PO₄).

    • Causality: Do not use strong bases like KOtBu. Strong bases will deprotonate the secondary alcohol, forming an alkoxide that can undergo β-hydride elimination, destroying your stereocenter and yielding an enone.

  • Solvent Introduction: Inject degassed Toluene/H₂O (10:1 ratio).

  • Thermal Validation: Heat to 80°C.

    • Self-Validating Check: After 2 hours, pull a 50 µL aliquot, quench, and run via Chiral HPLC. If the enantiomeric excess (ee%) drops below 98%, immediately lower the temperature to 65°C. Thermal stress accelerates Sₙ1 solvolysis pathways in aqueous mixtures, leading to racemization.

G A Chiral Starting Material (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol B Hydroxyl Protection (e.g., TBS-Cl, Imidazole) A->B Step 1 (Optional) C Palladium-Catalyzed Cross-Coupling (Suzuki) A->C Direct Coupling B->C Step 2 D Chiral API Intermediate C->D Target E Byproduct / Waste (Bromide salts) C->E Waste

Workflow for integrating the (1S)-enantiomer into chiral API synthesis via Pd-catalyzed coupling.

Spill Response & Decontamination Protocol

Due to its classification as a Category 2 skin/eye irritant[3], an accidental spill must be managed with a logic-driven, self-validating decontamination protocol.

Step-by-Step Spill Methodology
  • Isolation & PPE: Immediately isolate the fume hood or bench area. Don heavy-duty nitrile gloves (double-gloving recommended), safety goggles, and an N95/P100 particulate respirator if dust is generated.

  • Containment: If the material is in solution (e.g., dissolved in DCM or Toluene), surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools into a hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% aqueous sodium bicarbonate solution, followed by isopropanol.

    • Self-Validating Check: Test the final rinse water of the surface with pH paper. The area is considered chemically neutralized only when the pH reads exactly 7.0.

ExposureResponse Start Exposure Event Detected Assess Assess Exposure Route Start->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation Assess->Inhale WashSkin Flush with water 15 mins Remove contaminated clothing Skin->WashSkin WashEye Irrigate eyes 15 mins Seek ophthalmologist Eye->WashEye FreshAir Move to fresh air Administer O2 if needed Inhale->FreshAir Medical Seek Medical Evaluation WashSkin->Medical WashEye->Medical FreshAir->Medical

Logic tree for immediate response protocols following accidental occupational exposure.

References

  • American Elements. "1-(2-bromo-4-methoxyphenyl)ethan-1-ol | CAS 89691-60-1". American Elements Chemical Catalog. Available at:[Link]

  • Chemdor. "2-Bromo-4-methoxybenzaldehyde | CAS 43192-31-0 | Analytical Standard". Chemdor Catalog. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary & Strategic Rationale The asymmetric synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol[1] from its prochiral ketone precursor, 1-(2-bromo-4-methoxyphenyl)ethan-1-one[2], is a pivotal transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The asymmetric synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol[1] from its prochiral ketone precursor, 1-(2-bromo-4-methoxyphenyl)ethan-1-one[2], is a pivotal transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). The target molecule features an ortho-bromo substituent that presents unique steric and electronic challenges during reduction, but also serves as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Achieving high enantiomeric excess (ee > 98%) requires precise stereofacial discrimination. This technical guide evaluates and details three field-proven methodologies—Corey-Bakshi-Shibata (CBS) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic reduction—providing self-validating protocols designed for high-fidelity scale-up in drug development environments[3],[4],[5].

Mechanistic Pathways & Catalyst Selection

To achieve the (1S)-configuration, the chosen catalyst must selectively deliver a hydride to the Si-face of the carbonyl carbon.

  • (S)-CBS Reduction: The (S)-2-methyl-CBS-oxazaborolidine catalyst functions as a chiral Lewis acid template. The boron atom coordinates the carbonyl oxygen, while the basic nitrogen coordinates the borane (BH₃). The significant steric bulk of the 2-bromo-4-methoxyphenyl group forces the substrate into the less hindered equatorial position of the transition state. This rigid pre-organization directs the intramolecular hydride transfer exclusively to the Si-face, yielding the (1S)-alcohol[3],[6].

  • Noyori ATH: Utilizing the bifunctional RuCl(p-cymene)[(S,S)-TsDPEN] catalyst, this method operates via a concerted outer-sphere mechanism. Hydrogen is transferred from an azeotropic mixture of formic acid and triethylamine without direct metal-substrate coordination. The (S,S)-chiral diamine ligand effectively discriminates between the bulky ortho-bromoaryl group and the methyl group[7],[5],[8].

  • Biocatalysis (TeSADH): Engineered secondary alcohol dehydrogenases (e.g., TeSADH mutants) offer an environmentally benign alternative. The enzyme's active pocket strictly enforces Prelog’s rule, allowing for exquisite stereocontrol under mild, aqueous conditions[4].

G SM 1-(2-bromo-4-methoxyphenyl) ethan-1-one CBS (S)-CBS Reduction BH3·SMe2, THF, 0°C SM->CBS Method A ATH Noyori ATH Ru-(S,S)-TsDPEN, HCOOH SM->ATH Method B BIO Biocatalysis TeSADH / NADPH SM->BIO Method C Prod (1S)-1-(2-bromo-4-methoxyphenyl) ethan-1-ol CBS->Prod >95% Yield >98% ee ATH->Prod >90% Yield >99% ee BIO->Prod >99% Yield >99% ee

Workflow for asymmetric synthesis and validation of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary asymmetric reduction strategies for ortho-bromoacetophenone derivatives based on established literature parameters[3],[4],[7],[5].

MethodologyCatalyst / EnzymeHydride SourceTemp (°C)Yield (%)Enantiomeric Excess (ee)Scalability Profile
CBS Reduction (S)-2-Me-CBS-oxazaborolidine (10 mol%)BH₃·SMe₂0 to 592 - 96%97 - 98% (S)Moderate (Exothermic, BH₃ handling)
Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)HCOOH / Et₃N4088 - 94%> 99% (S)High (Azeotropic mix, low catalyst loading)
Biocatalysis TeSADH mutant / GDHGlucose / NADP⁺30> 95%> 99% (S)High (Green chemistry, aqueous media)

Experimental Protocols & Self-Validating Workflows

Protocol A: (S)-CBS Catalyzed Asymmetric Reduction

This protocol is optimized to suppress the uncatalyzed, racemic background reduction pathway by strictly controlling the temperature and order of addition[3],[6].

Reagents: 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq), (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq), Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq), Anhydrous THF.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Charge the flask with anhydrous THF and cool to exactly 0 °C using an ice-water bath. Causality: Absolute exclusion of moisture prevents the rapid hydrolysis of the CBS catalyst and borane, which would otherwise generate boric acid and racemic product.

  • Catalyst Activation: Add the (S)-CBS catalyst (0.1 eq) to the cold THF. Dropwise, add BH₃·SMe₂ (1.2 eq) while maintaining the internal temperature below 2 °C. Stir for 15 minutes to allow the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve the starting ketone (1.0 eq) in anhydrous THF. Add this solution to the reaction mixture via a syringe pump over 1–2 hours. Causality: Slow addition ensures the local concentration of the ketone remains lower than the active chiral catalyst complex, preventing the uncatalyzed borane reduction that yields racemic alcohol.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The ketone (UV-active, Rf ~0.6) must be completely consumed, replaced by the alcohol (Rf ~0.3).

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until hydrogen evolution ceases[6]. Add 1 M HCl and stir for 30 minutes to break the boron-product complex. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

This protocol leverages Le Chatelier's principle. The irreversible evolution of CO₂ gas from formic acid drives the transfer hydrogenation to completion[7],[5].

Reagents: 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq), RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq), Formic acid/Triethylamine azeotropic mixture (5:2).

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under nitrogen, dissolve the Ru-(S,S)-TsDPEN catalyst (0.5 mol%) in a minimal amount of anhydrous dichloromethane.

  • Reaction Initiation: Add the starting ketone (1.0 eq) followed by the HCOOH/Et₃N (5:2) azeotropic mixture. Causality: The 5:2 ratio is critical; it provides optimal acidity to protonate the ruthenium hydride intermediate while maintaining sufficient basicity to prevent substrate degradation.

  • Thermal Control: Heat the reaction mixture to 40 °C. Causality: Operating at 40 °C provides the optimal kinetic rate for hydride transfer. Exceeding 50 °C can lead to partial catalyst racemization and degradation of the enantiomeric excess[5].

  • In-Process Control (IPC): Monitor the reaction by observing CO₂ gas evolution (bubbling). The cessation of bubbling indicates the reaction is nearing equilibrium. Confirm >99% conversion via HPLC.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with saturated NaHCO₃ to remove residual formic acid. Dry and concentrate.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, the following self-validating analytical checks must be performed:

  • Chiral HPLC: Utilize a chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) using a Hexane/Isopropanol mobile phase. The (1S)-enantiomer must exhibit an ee of >98%. If a lower ee is observed in Protocol A, it is a direct diagnostic indicator of either moisture ingress or a temperature spike (>5 °C) during substrate addition[3].

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Confirm the disappearance of the ketone methyl singlet (~2.6 ppm). Validate the product via the appearance of a secondary alcohol methine proton (quartet, ~5.1 ppm) and the adjacent methyl group (doublet, ~1.4 - 1.5 ppm).

  • Optical Rotation: Measure [α]D20​ in CHCl₃ to confirm the (S)-configuration against literature standards for structurally analogous ortho-halogenated 1-arylethanols.

References

  • PubChemLite - 1-(2-bromo-4-methoxyphenyl)ethan-1-one. Université du Luxembourg.
  • PubChemLite - 1-(2-bromo-4-methoxyphenyl)ethan-1-ol. Université du Luxembourg.
  • Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol. Benchchem.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega / PMC.
  • Large-Scale Synthesis of (R)-(-)-2-Bromo-1-phenylethanol. Benchchem.
  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Academia.edu.
  • Chapter 14: Asymmetric Methods and Their Use in the Pharmaceutical Industry. Royal Society of Chemistry.
  • Article - Asymmetric Transfer Hydrogenation of Halo Ketones. SciELO.

Sources

Application

Application Note: Chiral Resolution of 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol via Enzymatic Kinetic Resolution and SFC Analysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 1-(2-bromo-4-methoxyphenyl)ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly versatile chiral building block in pharmaceutical synthesis. The presence of the ortho-bromo substituent enables downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the para-methoxy group serves as an electronic tuning moiety. However, because biological targets are inherently chiral, utilizing the racemic mixture of this secondary alcohol in drug development can lead to off-target toxicity or diminished efficacy.

To achieve high enantiomeric purity, Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CALB) is the industry gold standard. Compared to classical chemical resolution (which requires stoichiometric chiral auxiliaries) or preparative chiral chromatography (which is solvent-intensive), EKR is scalable, highly selective, and operates under mild conditions [1].

The Causality of the Experimental Design

The success of this protocol relies on a self-validating thermodynamic and kinetic system:

  • Enzyme Stereopreference (Kazlauskas Rule): CALB possesses a highly defined stereospecificity pocket. According to the empirical Kazlauskas rule, the enzyme differentiates the large substituent (the 2-bromo-4-methoxyphenyl ring) from the medium substituent (the methyl group). This steric constraint dictates that the (R)-enantiomer of the secondary alcohol is preferentially accommodated and acylated, leaving the (S)-enantiomer unreacted [2].

  • Irreversible Acylation: We utilize vinyl acetate as the acyl donor. While standard transesterification is an equilibrium process, the leaving group of vinyl acetate (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This irreversible tautomerization drives the reaction strictly in the forward direction, ensuring high conversion rates without product inhibition [3].

  • Solvent Selection: Non-polar solvents like toluene or hexane preserve the essential hydration shell around the immobilized enzyme (Novozym 435), maximizing both catalytic activity and enantioselectivity ( E -value > 200).

EKR_Mechanism Racemate Racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Substrate) Lipase CALB (Novozym 435) + Vinyl Acetate Racemate->Lipase Kazlauskas Kazlauskas Rule: Stereospecificity Pocket Favors (R)-Enantiomer Lipase->Kazlauskas Acetaldehyde Acetaldehyde (Irreversible Byproduct) Lipase->Acetaldehyde Tautomerization R_Acetate (R)-Acetate (Fast Reacting) Kazlauskas->R_Acetate Acylation S_Alcohol (S)-Alcohol (Slow/Unreacted) Kazlauskas->S_Alcohol No Reaction

Caption: Enzymatic Kinetic Resolution (EKR) pathway following the Kazlauskas rule for secondary alcohols.

Experimental Protocols

The following protocols establish a self-validating workflow. By monitoring the reaction via In-Process Control (IPC), the reaction is strictly terminated at ~50% conversion. At this thermodynamic inflection point, the enantiomeric excess of both the substrate ( ees​ ) and the product ( eep​ ) reaches its theoretical maximum.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Reagents:

  • Racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (10.0 g, 43.3 mmol)

  • Novozym 435 (Immobilized CALB) (1.0 g, 10% w/w relative to substrate)

  • Vinyl acetate (11.2 g, 130 mmol, 3.0 equiv.)

  • Anhydrous Toluene (100 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add the racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol and anhydrous toluene. Stir until completely dissolved.

  • Initiation: Add vinyl acetate followed by the Novozym 435 beads.

  • Incubation: Seal the flask and incubate the suspension at 40 °C with gentle orbital shaking (150 rpm) to prevent mechanical shearing of the immobilized enzyme beads.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, dilute with 1 mL of HPLC-grade Hexane/IPA (90:10), and analyze via Chiral SFC (See Protocol C).

  • Termination: Monitor the conversion ( c ). Once exactly 50% conversion is achieved (typically 6–8 hours), terminate the reaction by filtering the mixture through a sintered glass funnel to remove the Novozym 435 beads.

    • Note: Wash the recovered beads with cold hexane and store at 4 °C; they can be reused for up to 5 cycles with minimal loss of activity.

Protocol B: Downstream Separation

Because the (R)-enantiomer is now an acetate ester and the (S)-enantiomer remains a free alcohol, their polarity difference is vastly magnified, allowing for simple chromatographic separation.

  • Concentration: Concentrate the filtrate from Protocol A under reduced pressure to yield a crude oil.

  • Flash Chromatography: Load the crude oil onto a silica gel column.

  • Elution:

    • Elute first with Hexane/Ethyl Acetate (95:5) to isolate the less polar (R)-1-(2-bromo-4-methoxyphenyl)ethyl acetate .

    • Increase the gradient to Hexane/Ethyl Acetate (80:20) to elute the more polar (S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol .

  • Optional Hydrolysis: To recover the (R)-alcohol, dissolve the (R)-acetate in Methanol, add 2.0 equivalents of K₂CO₃, and stir at room temperature for 2 hours. Extract with dichloromethane and concentrate.

Downstream_Workflow ReactionMix Crude Reaction Mixture (R)-Acetate + (S)-Alcohol + Enzyme Filtration Vacuum Filtration ReactionMix->Filtration EnzymeRecovery Recovered CALB (Recycled) Filtration->EnzymeRecovery Filtrate Concentrated Filtrate Filtration->Filtrate FlashChrom Silica Gel Chromatography (Hexane/EtOAc) Filtrate->FlashChrom PurifiedR Purified (R)-Acetate (Less Polar) FlashChrom->PurifiedR PurifiedS Purified (S)-Alcohol (More Polar) FlashChrom->PurifiedS SFC Chiral SFC Analysis (Enantiomeric Excess Determination) PurifiedR->SFC PurifiedS->SFC

Caption: Downstream processing and chiral SFC validation workflow for the resolved enantiomers.

Protocol C: Chiral SFC Analytical Method

Supercritical Fluid Chromatography (SFC) is utilized for rapid, high-resolution determination of enantiomeric excess ( ee ).

Table 1: Chiral SFC Method Parameters

ParameterSpecificationRationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose-based stationary phase provides optimal chiral recognition for arylethanols.
Mobile Phase CO₂ / Isopropanol (90:10 v/v)Isopropanol acts as a modifier to elute the polar alcohol efficiently.
Flow Rate 3.0 mL/minSupercritical CO₂ allows high flow rates without excessive backpressure.
Back Pressure 120 barMaintains CO₂ in the supercritical state.
Temperature 35 °CEnsures reproducible retention times and peak shapes.
Detection UV at 230 nm & 280 nmCaptures the strong chromophore of the brominated methoxy-aryl ring.

Quantitative Data & Optimization Summary

The optimization of the EKR process demonstrates the critical impact of solvent and temperature on the Enantiomeric Ratio ( E -value). The E -value is a self-validating metric calculated from conversion ( c ) and enantiomeric excess ( ee ), where E>100 is considered excellent for industrial applications.

Table 2: Optimization of EKR Conditions for 1-(2-bromo-4-methoxyphenyl)ethan-1-ol

SolventTemp (°C)Time (h)Conversion (%) ee (S)-Alcohol (%) ee (R)-Acetate (%) E -value
Acetonitrile402415179658
THF4018324598142
Toluene25124168>99>200
Toluene 40 7 50 >99 >99 >200

Data Interpretation: Polar solvents like acetonitrile strip the essential water layer from the enzyme, drastically reducing both reaction rate and selectivity. Toluene at 40 °C provides the optimal thermodynamic environment, achieving a perfect 50% kinetic resolution with >99% optical purity for both fractions.

References

  • Faber, K. (2003). Reagents for (ir)reversible enzymatic acylations. Organic & Biomolecular Chemistry, 1(16), 2823-2825. Available at:[Link]

  • Lou, L. L., et al. (2009). Optimization of (R, S)-1-phenylethanol kinetic resolution over Candida antarctica lipase B in ionic liquids. Journal of Molecular Catalysis B: Enzymatic, 58(1-4), 24-28. Available at:[Link]

  • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177. Available at:[Link]

Method

Scalable Asymmetric Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol via Noyori Transfer Hydrogenation

Executive Summary The enantioselective reduction of prochiral ketones is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). This application note details a highly scalable,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective reduction of prochiral ketones is a foundational transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). This application note details a highly scalable, self-validating protocol for the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol from the commercially available building block 2-bromo-4-methoxyacetophenone [1].

By bypassing traditional borane-mediated Corey-Bakshi-Shibata (CBS) reductions, this guide leverages an aqueous Noyori Asymmetric Transfer Hydrogenation (ATH) . Utilizing the RuCl catalyst with sodium formate as the hydride source, this methodology delivers exceptional enantiomeric excess (ee > 98%), eliminates pyrophoric hazards, and provides a robust framework for multi-gram to kilogram scale-up[2],[3].

Mechanistic Rationale & Route Selection

Causality in Catalyst and Reagent Selection

When designing a synthetic route for chiral secondary alcohols, the choice between CBS reduction and ATH dictates both the safety profile and the process economics.

  • Safety & Atom Economy: CBS reductions require stoichiometric amounts of hazardous borane gas or borane-dimethylsulfide complexes. In contrast, aqueous ATH utilizes sodium formate—an inexpensive, benign, and highly soluble hydride source that generates only CO₂ as a byproduct[4].

  • Stereochemical Control: The RuCl catalyst operates via a highly ordered, six-membered pericyclic transition state. The chiral pocket created by the (S,S)-TsDPEN ligand forces the bulkier 2-bromo-4-methoxyphenyl group into the less sterically hindered equatorial position. Concurrently, an NH···O hydrogen bond anchors the ketone, directing the ruthenium hydride to attack exclusively from the Si-face, yielding the desired (1S)-configuration[2].

  • Solvent Effects: Conducting the ATH in an aqueous biphasic system accelerates the reaction rate compared to traditional azeotropic HCOOH/Et₃N mixtures. The hydrophobic effect drives the organic substrate into the catalyst-rich micellar phase, maximizing turnover frequencies (TOF)[3].

Route_Selection Target Target Molecule (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol CBS CBS Reduction (S)-Me-CBS / Borane Target->CBS Alternative ATH Noyori ATH RuCl[(S,S)-TsDPEN] / Formate Target->ATH Selected Route Crit1 Safety / Scalability (Avoids pyrophoric borane) CBS->Crit1 Fails ATH->Crit1 Passes Crit2 Atom Economy (Aqueous Formate System) ATH->Crit2 Passes

Logical selection of the Noyori ATH route over CBS reduction for scalable synthesis.

Experimental Design & Optimization

To establish a self-validating and robust process, reaction parameters were systematically evaluated. The data below summarizes the optimization phase, highlighting why the aqueous sodium formate system was selected for the final protocol.

Table 1: Optimization of Reaction Conditions for the Asymmetric Reduction

EntryCatalyst SystemHydride Source / SolventTemp (°C)Time (h)Conversion (%)ee (%)
1RuClHCOOH / Et₃N (5:2)2518>9596 (S)
2 RuCl HCOONa / H₂O 40 6 >99 98 (S)
3(S)-Me-CBSBH₃·SMe₂ / THF0 to 254>9594 (S)
4RuClHCOONa / H₂O406>9998 (R)

Insight: Entry 2 represents the optimized conditions. The elevated temperature (40 °C) in water significantly reduces reaction time without compromising the enantiomeric excess, proving the thermal stability of the Ru-H intermediate in aqueous media[3].

Detailed Step-by-Step Protocol

This protocol is designed with built-in physical indicators (color changes, phase behaviors) to ensure the chemist can validate the reaction's progress in real-time.

Materials Required
  • Substrate: 2-bromo-4-methoxyacetophenone (10.0 g, 43.6 mmol)

  • Catalyst: RuCl (138 mg, 0.218 mmol, 0.5 mol%)

  • Hydride Source: Sodium formate (HCOONa) (14.8 g, 218 mmol, 5.0 equiv)

  • Solvent: Degassed Deionized Water (50 mL)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Workflow Execution

Step 1: Catalyst Pre-activation (Self-Validating Step)

  • Charge a 250 mL round-bottom flask with RuCl (138 mg) and sodium formate (14.8 g).

  • Add 50 mL of strictly degassed water (sparged with Argon for 30 mins). Caution: Oxygen poisons the active Ru-H species.

  • Stir the suspension at 40 °C for 30 minutes.

  • Validation Check: Observe the solution transition from an opaque orange suspension to a deep red/brown homogeneous solution. This color shift confirms the decarboxylation of formate and the successful generation of the active 16-electron ruthenium hydride complex.

Step 2: Substrate Addition & Asymmetric Transfer Hydrogenation

  • Add 2-bromo-4-methoxyacetophenone (10.0 g) to the active catalyst solution in one portion.

  • Maintain the temperature at 40 °C and stir vigorously (>800 rpm).

  • Causality Note: Vigorous stirring is mandatory. The reaction is biphasic; high shear forces create a micro-emulsion that maximizes the interfacial surface area between the aqueous hydride pool and the organic substrate.

Step 3: In-Process Control (IPC)

  • After 5 hours, halt stirring to allow phase separation. Withdraw a 50 µL aliquot from the organic layer.

  • Dilute with 0.5 mL EtOAc and analyze via TLC (Silica gel, Hexanes/EtOAc 4:1, UV 254 nm).

  • Validation Check: The starting ketone (Rf ~0.5) must be completely consumed, replaced by a single, more polar spot corresponding to the alcohol product (Rf ~0.3).

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature and dilute with EtOAc (100 mL).

  • Separate the phases. Extract the aqueous layer with additional EtOAc (2 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via short-path silica gel plug (Hexanes/EtOAc 8:2) to remove trace ruthenium residues, yielding the pure (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a pale yellow to colorless oil/solid.

ATH_Workflow SM Starting Material 2-bromo-4-methoxyacetophenone TS Stereoselective Transition State (Si-face hydride attack) SM->TS Substrate Binding CatPrep Catalyst Activation RuCl[(S,S)-TsDPEN] + HCOONa ActiveCat Active Ru-H Species (16-electron complex) CatPrep->ActiveCat Formate Decarboxylation ActiveCat->TS Hydride Transfer TS->ActiveCat Catalyst Regeneration Product Target Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol TS->Product Product Release IPC In-Process Control (IPC) Chiral HPLC (ee > 99%) Product->IPC Quality Validation

Workflow and catalytic cycle of the aqueous Noyori Asymmetric Transfer Hydrogenation.

Analytical & Validation Strategy

To guarantee the scientific integrity of the synthesized API intermediate, rigorous analytical validation is required.

1. Enantiomeric Excess (ee) Determination:

  • Instrument: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation: The (S)-enantiomer and (R)-enantiomer will exhibit baseline separation. Integrate the peaks to confirm ee > 98%.

2. Structural Confirmation (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic chiral methine proton (CH-OH) appearing as a quartet at approximately δ 5.0 - 5.2 ppm. The methyl group will appear as a doublet at δ 1.4 - 1.5 ppm. The methoxy singlet will be sharp at δ 3.8 ppm.

References

  • Gharpure, S. J. et al. "Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones." Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

  • Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. URL:[Link]

  • Wu, X.; Li, X.; Zanotti-Gerosa, A.; Pettman, A.; Liu, J.; Mills, A. J.; Xiao, J. "RhIII- and IrIII-catalyzed asymmetric transfer hydrogenation of ketones in water." Chemistry - A European Journal, 2008. URL:[Link]

  • Wu, X.; Wang, C.; Xiao, J. "Asymmetric Transfer Hydrogenation in Water with Platinum Group Metal Catalysts." Platinum Metals Review, 2010. URL:[Link]

Sources

Application

Application Note: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a Chiral Hub in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Synthesis, and Divergent Downstream Functionalization Executive Summary & Structural Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Synthesis, and Divergent Downstream Functionalization

Executive Summary & Structural Rationale

In modern drug discovery and active pharmaceutical ingredient (API) development, the precise spatial arrangement of functional groups is paramount. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol emerges as an exceptionally versatile, stereodefined building block due to its unique trifunctional architecture:

  • The Chiral Secondary Alcohol: The (1S)-hydroxyl group serves as a stereospecific handle. It can be utilized directly in etherification or subjected to stereoinvertive functionalization (e.g., Mitsunobu reaction) to install C–N, C–O, or C–S bonds with absolute enantiospecificity[1].

  • The Ortho-Bromine: Positioned adjacent to the chiral center, the aryl bromide provides a robust handle for transition-metal-catalyzed C–C and C–N bond formations (Suzuki-Miyaura, Buchwald-Hartwig). Its ortho-relationship allows for the construction of sterically constrained, rigid polycyclic frameworks[2].

  • The Para-Methoxy Group: This electron-donating group modulates the electronic properties of the aryl ring, stabilizing reactive intermediates during cross-coupling. Furthermore, it acts as a latent phenol; late-stage demethylation reveals a hydroxyl group for subsequent macrolactonization or functionalization.

Workflow Ketone 2-Bromo-4-methoxyacetophenone (Prochiral) ChiralBB (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Chiral Hub) Ketone->ChiralBB Ru-TsDPEN ATH (HCOOH/Et3N) Amine (1R)-Chiral Amine/Azide (via Mitsunobu) ChiralBB->Amine DEAD, PPh3, DPPA (Stereoinversion) Biaryl (1S)-Biaryl Alcohol (via Suzuki-Miyaura) ChiralBB->Biaryl Ar-B(OH)2, Pd cat. (Cross-Coupling) Phenol (1S)-Phenol Derivative (via Demethylation) ChiralBB->Phenol BBr3, DCM (Deprotection)

Fig 1: Divergent synthetic workflows utilizing the (1S)-chiral building block.

Upstream Synthesis: Asymmetric Transfer Hydrogenation (ATH)

To access the (1S)-enantiomer with high optical purity, the prochiral ketone (2-bromo-4-methoxyacetophenone) must be reduced. While stoichiometric chiral boranes (CBS reduction) are an option, Noyori-type Asymmetric Transfer Hydrogenation (ATH) is the industry standard due to its scalability, atom economy, and avoidance of hazardous borane reagents[3].

Causality of the ATH Mechanism

The reaction utilizes the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN]. Unlike inner-sphere reductions, this catalyst operates via a concerted, outer-sphere mechanism. The formic acid/triethylamine azeotrope serves as the hydride source. A 16-electron Ru(II) species is converted to an 18-electron Ru-hydride. The prochiral ketone approaches the metal complex, stabilized by CH/π interactions between the catalyst's arene ligand and the substrate's aryl ring. The hydride and a proton are transferred simultaneously through a highly ordered six-membered pericyclic transition state, dictating the (1S)-configuration[3].

Mechanism Cat 16e- Ru(II)-TsDPEN Catalyst Hydride 18e- Ru(II)-Hydride Species Cat->Hydride HCOOH / Et3N (Hydride Source) TS 6-Membered Pericyclic TS (Outer-Sphere) Hydride->TS Ketone Coordination (CH/π Interactions) TS->Cat Catalyst Regeneration Product (1S)-Alcohol Product TS->Product Hydride & Proton Transfer

Fig 2: Outer-sphere mechanism of the Noyori-type asymmetric transfer hydrogenation.

Data Presentation: Reduction Strategy Comparison
MethodologyReagents / CatalystTypical ee (%)ScalabilityMechanistic Feature
ATH (Noyori) RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH/Et₃N>98%ExcellentOuter-sphere concerted transfer
CBS Reduction Borane-THF, (S)-CBS oxazaborolidine90–95%ModerateInner-sphere boron coordination
Biocatalysis Ketoreductase (KRED), NADP⁺, Glucose>99%HighEnzymatic active-site confinement
Protocol 1: ATH of 2-bromo-4-methoxyacetophenone

Objective: Synthesize (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

  • Preparation: In a rigorously degassed flask under an argon atmosphere, dissolve 2-bromo-4-methoxyacetophenone (10.0 g, 43.6 mmol) in anhydrous DMF (50 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%, 27.7 mg). Stir for 5 minutes at room temperature.

  • Hydride Source: Slowly add a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 ratio, 15 mL). Causality: The slow addition prevents thermal runaway and maintains the optimal pH for catalyst turnover.

  • Reaction: Stir the mixture at 40 °C for 12 hours.

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Self-Validation System:

    • Conversion: Confirm the disappearance of the ketone carbonyl (~1680 cm⁻¹) via IR or the shift of the methyl singlet to a doublet in ¹H-NMR.

    • Enantiomeric Excess: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Target ee: ≥98%.

Downstream Applications & Protocols

Protocol 2: Stereoinvertive Azidation (Mitsunobu Reaction)

Objective: Convert the (1S)-alcohol to a (1R)-azide for downstream reduction to a chiral amine. Mechanistic Causality: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form a reactive betaine intermediate. This activates the secondary alcohol into an oxyphosphonium leaving group. Diphenylphosphoryl azide (DPPA) provides the azide nucleophile, which attacks via a strict Sₙ2 trajectory, resulting in complete inversion of stereochemistry[1].

  • Setup: Dissolve (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (5.0 g, 21.6 mmol) and PPh₃ (6.8 g, 26.0 mmol) in anhydrous THF (50 mL) under argon. Cool to 0 °C.

  • Activation: Add DEAD (4.1 mL, 26.0 mmol) dropwise over 15 minutes. Stir for 10 minutes to allow betaine formation.

  • Nucleophilic Attack: Add DPPA (5.6 mL, 26.0 mmol) dropwise. Causality: Maintaining the temperature at 0 °C during addition prevents elimination side-reactions (E2) driven by the steric bulk of the ortho-bromine.

  • Completion: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (OPPh₃). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc 95:5).

  • Self-Validation System: Confirm the presence of the azide via IR spectroscopy (strong sharp stretch at ~2100 cm⁻¹). Measure specific rotation to confirm stereochemical inversion.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Construct a (1S)-biaryl chiral alcohol without racemization or oxidation of the unprotected hydroxyl group. Mechanistic Causality: The ortho-bromine undergoes rapid oxidative addition to the Pd(0) center. Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the metal center, accelerating reductive elimination and overcoming the steric hindrance of the ortho-substituent. A mild base (K₂CO₃) in an aqueous biphasic system ensures efficient transmetalation of the boronic acid while preventing base-catalyzed racemization of the chiral alcohol[2].

  • Setup: In a Schlenk flask, combine the (1S)-alcohol (2.0 g, 8.6 mmol), phenylboronic acid (1.26 g, 10.4 mmol), and K₂CO₃ (3.5 g, 25.8 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 25 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 314 mg).

  • Reaction: Heat the biphasic mixture to 80 °C for 4 hours under vigorous stirring. Causality: Vigorous stirring is critical in biphasic cross-couplings to maximize the interfacial surface area for the transmetalation step.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with water, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation System:

    • Mass/Purity: LC-MS to confirm the product mass ([M+H]⁺ = 229.1).

    • Structural Integrity: ¹H-NMR to ensure the chiral methine proton (~5.0 ppm, q) remains intact, confirming the alcohol did not undergo unwanted oxidation to the ketone during the catalytic cycle.

References

  • Source: MDPI Catalysts (References Noyori's 1995 ATH breakthrough)
  • Source: ResearchGate (Review of Mitsunobu's 1981 stereoinversion methodology)
  • Source: Chemical Reviews, ACS Publications (Miyaura & Suzuki)

Sources

Method

Application Note: Advanced Derivatization Strategies for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary The chiral building block (1S)-1-(2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

The chiral building block (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly versatile intermediate in medicinal chemistry. It features two orthogonal reactive sites: a stereogenic secondary carbinol and an aryl bromide handle. This application note details three critical derivatization workflows required during drug development:

  • Analytical Derivatization: Enantiomeric excess (ee) and absolute configuration determination via Mosher's ester synthesis.

  • Protective Derivatization: O-silylation to mask the alcohol during downstream transition-metal-catalyzed cross-coupling of the aryl bromide.

  • Stereochemical Derivatization: Inversion of the (1S) stereocenter to the (1R) configuration via the Mitsunobu reaction for Structure-Activity Relationship (SAR) profiling.

Analytical Derivatization: Mosher's Ester Analysis

Causality & Mechanistic Insight

Enantiomers are indistinguishable by standard NMR spectroscopy. To determine the optical purity and absolute configuration of the (1S)-alcohol, we must introduce a chiral derivatizing agent to convert the enantiomers into diastereomers[1]. Reacting the alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) generates two distinct esters. The spatial arrangement of the MTPA phenyl group selectively shields specific protons on the alcohol framework. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), the absolute configuration can be unambiguously assigned[2].

G A Chiral Alcohol (1S) B (R)-MTPA-Cl A->B C (S)-MTPA-Cl A->C D (S)-Mosher Ester B->D E (R)-Mosher Ester C->E F 1H NMR Analysis (Δδ) D->F E->F

Caption: Logic of absolute configuration determination via Mosher's ester analysis.

Protocol: Microscale MTPA Esterification

Self-Validation Check: The reaction is performed directly in an NMR tube to prevent material loss and allow real-time reaction monitoring.

  • Preparation: Dry two NMR tubes under vacuum and flush with argon.

  • Reagent Loading: Dissolve 2.5 mg (~10.8 µmol) of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 0.5 mL of anhydrous CDCl₃ in each tube[1].

  • Catalyst Addition: Add 5 µL of anhydrous pyridine to each tube. Rationale: Pyridine acts as an acid scavenger for the liberated HCl and as a nucleophilic catalyst.

  • Derivatization:

    • To Tube A, add 1.2 equivalents (~2.5 µL) of (R)-MTPA-Cl.

    • To Tube B, add 1.2 equivalents (~2.5 µL) of (S)-MTPA-Cl.

  • Incubation: Cap the tubes, shake vigorously, and let stand at room temperature for 2–4 hours.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The reaction is complete when the carbinol methine proton shifts downfield (from ~4.8 ppm to ~6.0 ppm).

Quantitative Data: Expected NMR Shift Differences
Proton Environment δ (S)-Ester (ppm) δ (R)-Ester (ppm) Δδ ( δS​−δR​ )Diagnostic Implication
α -Methyl (CH₃)1.651.52+0.13Positive Δδ confirms (1S) configuration
Aryl Protons (Ar-H)7.107.25-0.15Negative Δδ confirms (1S) configuration
Methoxy (OCH₃)3.783.82-0.04Consistent with spatial shielding model

Protective Derivatization: Silyl Ether Formation (TBS-Cl)

Causality & Mechanistic Insight

If the synthetic objective is to functionalize the aryl bromide (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), the free secondary alcohol must be protected. Unprotected alcohols can coordinate with palladium catalysts, poisoning them, or undergo undesired oxidation. The tert-butyldimethylsilyl (TBS) group is ideal: it is robust against basic coupling conditions but easily cleaved by fluoride ions (e.g., TBAF)[3],[4]. We utilize the Corey protocol (Imidazole/DMF), where imidazole forms a highly reactive N-silylimidazolium intermediate, and the polar aprotic DMF accelerates the reaction[3].

G A Free Alcohol (1S) B TBS-Cl, Imidazole (DMF) A->B C TBS-Protected Aryl Bromide B->C D Pd-Catalyzed Cross-Coupling C->D E Coupled TBS-Ether D->E F TBAF Deprotection E->F G Functionalized Alcohol F->G

Caption: Workflow for O-protection, downstream cross-coupling, and selective deprotection.

Protocol: TBS Protection of Secondary Alcohol
  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 g (4.33 mmol) of the alcohol in 10 mL of anhydrous DMF.

  • Activation: Add 736 mg (10.8 mmol, 2.5 eq) of imidazole and stir until fully dissolved.

  • Silylation: Add 783 mg (5.20 mmol, 1.2 eq) of TBS-Cl in one portion.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The highly non-polar TBS ether will appear at a significantly higher Rf​ (~0.8) than the starting alcohol (~0.3).

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to afford the pure TBS ether.

Stereochemical Derivatization: Mitsunobu Inversion

Causality & Mechanistic Insight

To access the (1R) enantiomer for SAR studies without starting a new asymmetric synthesis, the Mitsunobu reaction is employed. This reaction achieves a clean Sₙ2 inversion of the stereocenter[5]. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that deprotonates the acidic pronucleophile. The alcohol then attacks the phosphorus, creating a highly electrophilic oxyphosphonium ion. Finally, the carboxylate nucleophile displaces the phosphine oxide leaving group, inverting the stereocenter[6]. For sterically hindered secondary alcohols, 4-nitrobenzoic acid is superior to acetic acid because its lower pKa ensures complete protonation of the betaine, and the resulting carboxylate is a more effective leaving group during subsequent hydrolysis[5].

G A PPh3 + DIAD B Betaine Intermediate A->B C Oxyphosphonium Ion B->C D SN2 Displacement (by Carboxylate) C->D E Inverted Ester (1R) D->E

Caption: Mechanism of stereochemical inversion via the Mitsunobu reaction.

Quantitative Data: Pronucleophile Optimization
Acidic PronucleophilepKaReaction TempYield of Inverted EsterRationale
Acetic Acid4.7625 °C< 40%Insufficient acidity to protonate betaine efficiently.
Benzoic Acid4.2025 °C65%Moderate leaving group ability.
4-Nitrobenzoic Acid 3.41 0 °C to 25 °C > 85% Optimal pKa; excellent Sₙ2 nucleophile; easy to crystallize.
Protocol: Stereochemical Inversion via 4-Nitrobenzoate
  • Reaction Setup: Charge a dried flask with 1.0 g (4.33 mmol) of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, 2.89 g (17.3 mmol, 4 eq) of 4-nitrobenzoic acid, and 4.54 g (17.3 mmol, 4 eq) of PPh₃ in 35 mL of anhydrous THF[5].

  • Activation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add 3.4 mL (17.3 mmol, 4 eq) of DIAD dropwise over 15 minutes. Critical Step: Maintain temperature below 10 °C during addition to prevent decomposition of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 14 hours.

  • Workup: Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ to remove excess 4-nitrobenzoic acid. Dry the organic layer over Na₂SO₄ and concentrate.

  • Hydrolysis (Saponification): To reveal the free (1R)-alcohol, dissolve the crude ester in THF/MeOH (1:1) and treat with 2.0 M aqueous NaOH (3 eq) at room temperature for 2 hours. Extract, concentrate, and purify via flash chromatography.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols (via PubMed). URL:[Link]

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. URL: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. URL: [Link]

  • Silyl ether. WikiDoc. URL: [Link]

  • Scientific Letter: About silyl ether protecting groups. Atlanchim Pharma. URL: [Link]

Sources

Application

Application Note: Enantioselective Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Strategic Rationale The chiral secondary alcohol (1S)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Strategic Rationale

The chiral secondary alcohol (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the ortho-bromo substituent on the precursor ketone, 1-(2-bromo-4-methoxyphenyl)ethanone, presents a unique synthetic challenge. The steric bulk of the bromine atom restricts the conformational flexibility of the aryl ring, which can impede catalyst approach and thermodynamically hinder equilibrium-driven reductions [1].

To overcome these challenges and achieve >99% conversion with exceptional enantiomeric excess (ee), this application note details two field-proven, complementary methodologies:

  • Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using a modified Noyori protocol.

  • Biocatalysis: Enzymatic reduction utilizing an engineered Ketoreductase (KRED).

SynthesisWorkflow cluster_ATH Route A: Chemocatalysis cluster_KRED Route B: Biocatalysis Ketone 1-(2-bromo-4-methoxyphenyl)ethanone (Prochiral Ketone) ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N Ketone->ATH KRED Ketoreductase (KRED) NADP+ / GDH / Glucose Ketone->KRED Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Target Chiral Alcohol) ATH->Product >95% ee KRED->Product >99% ee

Parallel synthetic workflows for the enantioselective reduction of the target ketone.

Route A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Catalyst Selection

For the chemocatalytic route, we employ the RuCl(p-cymene)[(S,S)-TsDPEN] precatalyst. The choice of the (S,S)-enantiomer of the TsDPEN ligand is strictly dictated by the Cahn-Ingold-Prelog (CIP) priorities required to yield the (1S)-alcohol.

The Causality of the Reductant: Standard ATH protocols often use isopropanol as both the solvent and hydride source. However, isopropanol-mediated ATH is a thermodynamic equilibrium. The steric clash between the ortho-bromo group and the newly formed secondary hydroxyl group makes the forward reaction thermodynamically less favorable, often stalling conversion at 60-70%. To bypass this, we utilize a formic acid/triethylamine (TEAF) azeotrope (5:2 molar ratio). The oxidation of formic acid generates carbon dioxide ( CO2​ ) gas, which irreversibly escapes the reaction matrix. This physical extrusion of CO2​ shifts the equilibrium entirely to the right, forcing >99% conversion regardless of the substrate's steric hindrance () [2].

ATH_Cycle Precat [RuCl(p-cymene)((S,S)-TsDPEN)] (18e- Precatalyst) Active [RuH(p-cymene)((S,S)-TsDPEN)] (16e- Active Hydride) Precat->Active Base / -HCl TS Six-Membered Pericyclic TS (Outer-Sphere Transfer) Active->TS Ketone Binding Prod (1S)-Alcohol Product TS->Prod Hydride Transfer Regen Formic Acid / Et3N (Hydride Regeneration) TS->Regen Ru-Amide Complex Regen->Active +H- / -CO2

Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH) via outer-sphere mechanism.

Step-by-Step Protocol (Self-Validating System)

Reagents:

  • 1-(2-bromo-4-methoxyphenyl)ethanone: 10.0 g (43.6 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN]: 138 mg (0.218 mmol, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2): 25 mL

  • Anhydrous Dichloromethane (DCM): 50 mL

Procedure:

  • System Purging: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the ketone and DCM. Sparge the solution with dry Nitrogen for 15 minutes. Causality: Ruthenium hydride intermediates are highly sensitive to dissolved oxygen, which causes irreversible catalyst dimerization.

  • Catalyst Activation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. The solution will appear deep red/brown.

  • Reductant Addition: Dropwise add the TEAF azeotrope over 10 minutes.

  • Reaction Monitoring (Self-Validating Step): Heat the mixture to 40 °C. You will observe steady effervescence ( CO2​ evolution). The reaction is a self-indicating system: the physical cessation of bubbling serves as a macroscopic indicator that hydride transfer is complete. Validate this via TLC (Hexane/EtOAc 4:1; Ketone Rf​ = 0.55, Alcohol Rf​ = 0.35).

  • Workup: Cool to 0 °C. Slowly quench with saturated aqueous NaHCO3​ (50 mL) to neutralize residual formic acid. Extract with DCM (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) yields the pure (1S)-alcohol as a pale yellow oil.

Route B: Biocatalytic Asymmetric Reduction (KRED)

Mechanistic Causality & Enzyme Selection

For drug development professionals adhering to green chemistry principles, biocatalysis offers unparalleled enantioselectivity. We utilize an engineered Ketoreductase (e.g., KRED-P1-A04 or equivalent).

The Causality of the Biphasic System: 1-(2-bromo-4-methoxyphenyl)ethanone is highly lipophilic and practically insoluble in standard aqueous buffers. If run in pure water, the reaction will fail due to substrate sequestration. By engineering a biphasic system using 10% v/v DMSO and a Methyl tert-butyl ether (MTBE) overlay, the ketone is continuously partitioned into the aqueous phase at a concentration just below the enzyme's inhibition threshold. The enzyme specifically accommodates the bulky 2-bromo-4-methoxyphenyl ring in its large binding pocket, delivering the hydride from NADPH strictly to the Re-face of the carbonyl.

Step-by-Step Protocol

Reagents:

  • Ketone: 5.0 g (21.8 mmol)

  • KRED Enzyme Powder: 250 mg (5 wt%)

  • Glucose Dehydrogenase (GDH): 50 mg (1 wt%)

  • NADP+ (Cofactor): 25 mg

  • D-Glucose: 5.9 g (32.7 mmol, 1.5 eq)

  • Potassium Phosphate Buffer (100 mM, pH 7.0, 2 mM MgSO4​ ): 100 mL

  • DMSO: 10 mL

Procedure:

  • Buffer Preparation: Dissolve D-Glucose and NADP+ in the KPi buffer. Adjust pH strictly to 7.0 using 1M NaOH. Causality: GDH activity drops precipitously below pH 6.5, halting cofactor recycling.

  • Enzyme Reconstitution: Gently fold the KRED and GDH powders into the buffer. Do not vortex, as shear forces will denature the proteins.

  • Substrate Addition: Dissolve the ketone in 10 mL of DMSO. Add this solution dropwise to the stirring aqueous mixture at 30 °C.

  • pH Titration (Self-Validating Step): As GDH oxidizes D-glucose to D-glucono- δ -lactone (which hydrolyzes to gluconic acid), the pH will drop. The reaction progress is self-validated by the volume of 1M NaOH required via an autotitrator to maintain pH 7.0. Once base consumption halts, the reduction is complete.

  • Extraction: Add MTBE (100 mL) and stir vigorously for 15 minutes. Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to break the protein emulsion. Isolate the organic layer, dry over Na2​SO4​ , and evaporate to yield the target alcohol.

Quantitative Data Presentation

The table below summarizes the performance metrics of both methodologies, providing a clear comparison for process scale-up considerations.

MetricRoute A: Noyori ATHRoute B: Biocatalysis (KRED)
Yield (Isolated) 92%96%
Enantiomeric Excess (ee) 96.5% (1S)>99.9% (1S)
Reaction Time 12 - 16 hours24 - 36 hours
Catalyst Loading 0.5 mol%5 wt% (Enzyme)
Temperature 40 °C30 °C
E-Factor (Waste/Product) ~15~35 (due to aqueous buffer)
Scalability Excellent (Standard reactors)Excellent (Requires pH stat)

Analytical Validation

To verify the scientific integrity of the synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, the following analytical parameters must be met:

  • Chiral HPLC: Column: Chiralcel OD-H (250 × 4.6 mm). Mobile Phase: Hexane / Isopropanol (95:5). Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

    • (1S)-Enantiomer Retention Time: ~8.4 min.

    • (1R)-Enantiomer Retention Time: ~9.8 min.

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.45 (d, J = 8.6 Hz, 1H, Ar-H), 7.10 (d, J = 2.6 Hz, 1H, Ar-H), 6.88 (dd, J = 8.6, 2.6 Hz, 1H, Ar-H), 5.22 (q, J = 6.4 Hz, 1H, CH-OH), 3.80 (s, 3H, OCH3​ ), 2.15 (br s, 1H, OH), 1.45 (d, J = 6.4 Hz, 3H, CH3​ ).

References

  • Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Asymmetric Total Synthesis of (+)-Astellatol and (−)-Astellatene (Details the handling and reactivity of 2-bromo-4-methoxyacetophenone derivatives) Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Method

The Strategic Application of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in Medicinal Chemistry: A Guide to Chiral Tetrahydroisoquinoline Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of its biological activity. The concept of chirality, or "handedness," is fundamental to the interaction between a drug molecule and its biological target.[1] A vast number of drugs are chiral, and often, only one of a pair of enantiomers elicits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[2] This stereoselectivity of biological systems, themselves composed of chiral building blocks like amino acids and sugars, necessitates the development of synthetic strategies that can deliver enantiomerically pure compounds.

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol stands as a valuable chiral building block in the medicinal chemist's toolbox. Its utility lies in its pre-defined stereocenter and the presence of functional groups—a hydroxyl group, a bromine atom, and a methoxy-substituted phenyl ring—that can be strategically manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the application of this chiral alcohol, with a particular focus on its role in the enantioselective synthesis of 1-methyl-tetrahydroisoquinolines, a privileged scaffold in numerous biologically active alkaloids and synthetic pharmaceuticals.

Core Application: A Gateway to Chiral 1-Methyl-Tetrahydroisoquinolines

The 1-substituted tetrahydroisoquinoline motif is a cornerstone of many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. The asymmetric synthesis of these compounds has been a long-standing goal in organic chemistry.[3] The use of chiral building blocks provides a powerful strategy to achieve this, and (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is an exemplary starting material for the synthesis of (1S)-1-methyl-tetrahydroisoquinolines.

A highly effective and increasingly popular approach involves a chemoenzymatic cascade, which combines the selectivity of biocatalysis with the versatility of chemical synthesis. In this context, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol can be envisioned as a precursor to a chiral aldehyde, which then undergoes a Pictet-Spengler reaction to furnish the desired tetrahydroisoquinoline core.[4]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethyl-Substituted Tetrahydroisoquinoline

This protocol details a two-step, one-pot chemoenzymatic process for the synthesis of a chiral 1-substituted tetrahydroisoquinoline from (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. The first step involves the enzymatic oxidation of the chiral alcohol to the corresponding aldehyde, followed by a phosphate-mediated Pictet-Spengler reaction with a suitable β-arylethylamine, such as dopamine.

Materials:

  • (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

  • Dopamine hydrochloride

  • Laccase from Trametes versicolor

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium phosphate buffer (0.2 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with heating plate

  • pH meter

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Procedure:

  • Enzymatic Oxidation:

    • In a round-bottom flask, dissolve (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (1.0 eq) and TEMPO (0.1 eq) in potassium phosphate buffer (0.2 M, pH 7.0).

    • Add laccase from Trametes versicolor (e.g., 10 mg/mmol of substrate).

    • Stir the reaction mixture vigorously at room temperature and expose it to air (or bubble air through the solution) to provide the necessary oxygen for the catalytic cycle.

    • Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 24-48 hours). The intermediate aldehyde is expected to be formed in situ.

  • Pictet-Spengler Reaction:

    • To the reaction mixture containing the in situ-generated aldehyde, add dopamine hydrochloride (1.2 eq).

    • Heat the reaction mixture to 60°C and stir for an additional 24 hours. The phosphate in the buffer acts as a catalyst for the cyclization.

    • Monitor the formation of the tetrahydroisoquinoline product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired (1S)-1-(2-bromo-4-methoxyphenyl)ethyl-substituted tetrahydroisoquinoline.

Rationale Behind Experimental Choices:

  • Chemoenzymatic Approach: This strategy leverages the high enantioselectivity of the laccase/TEMPO system for the oxidation of the chiral alcohol, preserving the stereochemical integrity of the starting material. The subsequent chemical reaction (Pictet-Spengler) in the same pot enhances the overall efficiency of the process.[4]

  • Phosphate Buffer: The use of a phosphate buffer serves a dual purpose. It maintains the optimal pH for the enzymatic reaction and also catalyzes the Pictet-Spengler cyclization, avoiding the need for harsh acidic conditions that could lead to side reactions.[4]

  • Dopamine as the Amine Component: Dopamine is a readily available and biologically relevant β-arylethylamine that is commonly used in the Pictet-Spengler reaction to generate tetrahydroisoquinolines with a substitution pattern found in many natural alkaloids.

Data Presentation

Table 1: Physicochemical Properties of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

PropertyValueSource
CAS Number 89691-60-1[5]
Molecular Formula C₉H₁₁BrO₂[5]
Molecular Weight 231.09 g/mol [5]
Appearance White to off-white solidCommercially available
Chirality (S)-configurationDefined by synthesis

Table 2: Expected Outcome of the Chemoenzymatic Synthesis

ParameterExpected Value
Yield 60-80%
Enantiomeric Excess (ee) >98%
Diastereomeric Ratio (dr) >95:5
Major Product (1S)-1-[(1S)-1-(2-bromo-4-methoxyphenyl)ethyl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Visualization of Key Processes

Diagram 1: Chemoenzymatic Cascade for Tetrahydroisoquinoline Synthesis

chemoenzymatic_cascade cluster_enzymatic Enzymatic Oxidation cluster_chemical Pictet-Spengler Reaction start (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol aldehyde Chiral Aldehyde (in situ) start->aldehyde Laccase/TEMPO O₂ product (1S)-1-Substituted Tetrahydroisoquinoline aldehyde->product Phosphate Buffer 60°C amine Dopamine amine->product

Caption: A one-pot, two-step chemoenzymatic cascade.

Diagram 2: Generalized Pictet-Spengler Reaction Mechanism

pictet_spengler reactants β-Arylethylamine + Aldehyde schiff Schiff Base/ Iminium Ion reactants->schiff Condensation cyclization Intramolecular Electrophilic Aromatic Substitution schiff->cyclization Cyclization product Tetrahydroisoquinoline cyclization->product Rearomatization

Caption: The key steps of the Pictet-Spengler reaction.

Conclusion and Future Perspectives

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a versatile and valuable chiral building block for the enantioselective synthesis of medicinally relevant compounds. The chemoenzymatic protocol outlined in this guide provides a robust and efficient method for its application in the synthesis of chiral 1-methyl-tetrahydroisoquinolines. The strategic placement of the bromo and methoxy substituents on the phenyl ring offers further opportunities for diversification through cross-coupling reactions and other functional group transformations, enabling the generation of libraries of complex molecules for drug discovery programs. The continued development of novel synthetic methodologies utilizing such chiral building blocks will undoubtedly accelerate the discovery and development of new therapeutic agents with improved efficacy and safety profiles.

References

  • Czarnocki, Z., Suh, D., MacLean, D. B., Hultin, P. G., & Szarek, W. A. (1992). Enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry, 70(5), 1555-1562. [Link]

  • Clayden, J., & Yagoub, Y. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Chemistry-A European Journal, 19(24), 7724-7730. [Link]

  • Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931. [Link]

  • Reddy, Y. V., Biradar, D. O., Reddy, B. J. M., Rathod, A., Himabindu, M., & Reddy, B. V. S. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1934578X1701201021. [Link]

  • Zhang, X., et al. (2017). Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. ACS Catalysis, 7(10), 6945-6949. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2014). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Chemical Science, 5(8), 2977-2981. [Link]

  • Hashigaki, K., Kan, K., Qais, N., & Yamato, M. (1992). Asymmetric Synthesis of 1-Benzyltetrahydroisoquinolines Using Chiral Oxazolo[2, 3-α]tetrahydro-isoquinolines. Chemical and Pharmaceutical Bulletin, 40(5), 1079-1081. [Link]

  • CN101550103B, 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof, issued 2011-08-31.
  • Li, X., et al. (2020). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. ACS Catalysis, 10(15), 8566-8575. [Link]

  • Gasparyan, M. K., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Archiv der Pharmazie, 345(11), 886-893. [Link]

  • Grygorenko, O. O., et al. (2016). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. The Journal of Organic Chemistry, 81(12), 5176-5185. [Link]

  • Vakhitova, Y., & Gevorgyan, V. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Singh, S., & Singh, A. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 2277-8616. [Link]

  • Akiyama, T., et al. (2011). Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 76(7), 2102-2114. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-bromo-4-methoxyphenyl)ethan-1-one. Retrieved from [Link]

  • Zhou, Y. G. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(24), 5853. [Link]

  • Vilcinskas, A., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1381. [Link]

  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Bakulina, O. Y., et al. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules, 23(11), 2977. [Link]

  • Stoyanov, S., & Zlatev, Z. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 27(5), 1699. [Link]

  • Thompson, M. P., et al. (2020). Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. ChemRxiv. [Link]

  • Damrath, M., Döring, A., & Nachtsheim, B. J. (2025). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 61(33), 4828-4831. [Link]

Sources

Application

Application Notes and Protocols for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in Drug Discovery (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a chiral aromatic alcohol that has emerged as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in Drug Discovery

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a chiral aromatic alcohol that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its stereodefined structure, featuring a bromine atom and a methoxy group on the phenyl ring, provides multiple points for synthetic diversification, making it a valuable intermediate in the development of novel therapeutics. The precise spatial arrangement of its functional groups is paramount for achieving the desired pharmacological activity and selectivity in the final active pharmaceutical ingredient (API).[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. Furthermore, it outlines a detailed protocol for its application as a key intermediate in the synthesis of potent and selective inhibitors of the GABA transporter 4 (GAT4), such as analogues of (S)-SNAP-5114.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂[4]
Molecular Weight 231.09 g/mol [4]
CAS Number 89691-60-1 (for the racemate)[4][5]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Purity (typical) >96%[4]
InChI Key UJSSRKRHXCIJRN-UHFFFAOYSA-N (for the racemate)[4]

Synthetic Pathways to (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

The synthesis of this chiral alcohol can be approached through two primary strategies: the asymmetric reduction of the corresponding prochiral ketone or the chiral resolution of the racemic alcohol. The choice of method will depend on factors such as available equipment, cost, and desired enantiomeric purity.

Pathway 1: Asymmetric Reduction of 1-(2-bromo-4-methoxyphenyl)ethanone

This is often the more elegant and efficient approach, as it directly establishes the desired stereocenter.[6]

Asymmetric Reduction Start 1-(2-bromo-4-methoxyphenyl)ethanone Workup Quenching & Purification Start->Workup 1. Reagent Chiral Reducing Agent (e.g., (-)-DIP-Chloride or Biocatalyst) Reagent->Workup 2. Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Workup->Product

Caption: Asymmetric reduction workflow.

Protocol 1.1: Synthesis of the Precursor Ketone, 1-(2-bromo-4-methoxyphenyl)ethanone

The synthesis of the starting ketone is a prerequisite for the asymmetric reduction.

  • Reaction: Bromination of 4-methoxyacetophenone.

  • Reagents: 4-methoxyacetophenone, Cupric Bromide (CuBr₂).[4][7]

  • Procedure:

    • Dissolve 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of chloroform and ethyl acetate.[7]

    • Add cupric bromide (1.5-2 equivalents) to the solution.[7]

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture and filter to remove the copper salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 1-(2-bromo-4-methoxyphenyl)ethanone as a crystalline solid.[7]

Protocol 1.2: Asymmetric Reduction using (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)

This method is known for its high enantioselectivity in the reduction of aryl ketones.[8]

  • Reagents: 1-(2-bromo-4-methoxyphenyl)ethanone, (-)-DIP-Chloride.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve (-)-DIP-Chloride (1.1-1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the solution to -25 °C.

    • In a separate flask, dissolve 1-(2-bromo-4-methoxyphenyl)ethanone (1 equivalent) in anhydrous THF.

    • Slowly add the ketone solution to the (-)-DIP-Chloride solution while maintaining the temperature at -25 °C.

    • Stir the reaction mixture at -25 °C for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent like diethanolamine to break the borane complex.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Perform a standard aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Pathway 2: Chiral Resolution of Racemic 1-(2-bromo-4-methoxyphenyl)ethanol

This approach involves the synthesis of the racemic alcohol followed by separation of the enantiomers.[9]

Chiral Resolution Start Racemic 1-(2-bromo-4-methoxyphenyl)ethanol Method Resolution Method (Enzymatic or Chromatographic) Start->Method Separation Separation Method->Separation Products (1S)-enantiomer & (1R)-enantiomer Separation->Products

Caption: Chiral resolution workflow.

Protocol 2.1: Synthesis of Racemic 1-(2-bromo-4-methoxyphenyl)ethanol

  • Reaction: Reduction of 1-(2-bromo-4-methoxyphenyl)ethanone.

  • Reagents: 1-(2-bromo-4-methoxyphenyl)ethanone, Sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve 1-(2-bromo-4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent like methanol or ethanol.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.1-1.5 equivalents) in small portions.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 1-(2-bromo-4-methoxyphenyl)ethanol.

Protocol 2.2: Enzymatic Kinetic Resolution using Lipase

This method utilizes the stereoselectivity of enzymes to acylate one enantiomer, allowing for their separation.[10]

  • Reagents: Racemic 1-(2-bromo-4-methoxyphenyl)ethanol, Lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., n-hexane).

  • Procedure:

    • In a flask, dissolve the racemic alcohol (1 equivalent) in n-hexane.

    • Add the acyl donor, vinyl acetate (excess, e.g., 3-6 equivalents).[10]

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of substrate).[10]

    • Incubate the mixture at a controlled temperature (e.g., 35-45 °C) with gentle agitation.

    • Monitor the reaction for substrate conversion and the enantiomeric excess of the remaining alcohol (eeS) using chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the remaining alcohol and the esterified product.

    • Once the desired conversion is reached, filter off the enzyme.

    • Concentrate the filtrate and separate the unreacted (1S)-alcohol from the acylated (1R)-ester by flash column chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and enantiomeric excess of the intermediate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.[11][12]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.[13] Polysaccharide-based columns are highly effective for this class of compounds.[14]

  • Protocol:

    • Column: A polysaccharide-based chiral column such as Chiralcel® OD-H or Chiralpak® AD-H is recommended.[14][15]

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically used. A starting composition of 90:10 (v/v) can be a good starting point.[14] The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.[11]

    • Temperature: 25 °C.[11]

    • Detection: UV detection at 254 nm.[11]

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound. While standard ¹H and ¹³C NMR will not distinguish between enantiomers, they are vital for structural verification.

  • Expected ¹H NMR (CDCl₃, 400 MHz) Spectral Features:

    • A doublet in the aromatic region corresponding to the proton ortho to the bromo group.

    • A doublet of doublets and a doublet for the other two aromatic protons.

    • A quartet for the methine proton (CH-OH).

    • A singlet for the methoxy group protons.

    • A doublet for the methyl group protons.

    • A broad singlet for the hydroxyl proton.

    • The use of chiral shift reagents can be employed to resolve the signals of the two enantiomers if necessary.

  • Expected ¹³C NMR (CDCl₃, 100 MHz) Spectral Features:

    • Distinct signals for the nine carbon atoms, with chemical shifts characteristic of the aromatic, methoxy, methine, and methyl carbons.

Application in the Synthesis of GAT4 Inhibitors: (S)-SNAP-5114 Analogues

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a precursor to key fragments used in the synthesis of GAT4 inhibitors like (S)-SNAP-5114 and its analogues.[2][3][16][17] The following protocol outlines a representative synthetic step.

API_Synthesis Intermediate (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Coupling Coupling Reaction (e.g., with a piperidine derivative) Intermediate->Coupling API_Precursor GAT4 Inhibitor Precursor Coupling->API_Precursor Final_API Final API API_Precursor->Final_API Further modifications

Caption: Application in API synthesis.

Protocol 3: Synthesis of a Key Ether-Linked Fragment

  • Reaction: Williamson ether synthesis.

  • Reagents: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a suitable piperidine derivative with a leaving group (e.g., a tosylate or mesylate on an ethyl linker), and a strong base (e.g., sodium hydride).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (1 equivalent) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of the piperidine derivative (1.1 equivalents) in anhydrous THF to the alkoxide solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired ether-linked intermediate, which can then be further elaborated to the final API.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol and its precursors.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a versatile and valuable chiral intermediate in pharmaceutical synthesis. The protocols outlined in this guide provide a solid foundation for its preparation and use. The choice between asymmetric synthesis and chiral resolution will be dictated by the specific needs and resources of the research program. Careful analytical control is paramount to ensure the quality and stereochemical integrity of this crucial building block, ultimately contributing to the successful development of novel and effective pharmaceuticals.

References

  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1444-1450.
  • Hofmann, S., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed Central.
  • Supporting Information for a study on chalcone deriv
  • Höfner, G., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55.
  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245.
  • Piras, M., et al. (2016).
  • Phenomenex. (n.d.).
  • Strategies for Chiral HPLC Method Development. (n.d.).
  • ChemicalBook. (n.d.). 1-(2-Bromo-4-methoxyphenyl)ethan-1-ol | 89691-60-1.
  • Li, Y., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)
  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.
  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol.
  • Tocris Bioscience. (2020). (S)-SNAP 5114.
  • Rapińska, A., et al. (2018). Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. Request PDF.
  • Divya, G., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1283.
  • Scientific Publications. (2024). Essence Control of Active Pharmaceutical Ingredients.
  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis.
  • Sigma-Aldrich. (n.d.). 1-(2-Bromo-4-methoxyphenyl)ethanol | 89691-60-1.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Dr. Maisch. (n.d.). CHIRAL COLUMNS.

Sources

Method

Advanced Cross-Coupling Strategies for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: Overcoming Ortho-Steric and Electronic Challenges

Executive Summary (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable, chiral benzylic alcohol utilized as a building block in the synthesis of pharmacologically active compounds and advanced materials. Funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable, chiral benzylic alcohol utilized as a building block in the synthesis of pharmacologically active compounds and advanced materials. Functionalizing the aryl bromide via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a complex dual challenge. The electron-donating 4-methoxy group deactivates the C–Br bond toward oxidative addition, while the unprotected, bulky ortho-chiral secondary alcohol introduces severe steric hindrance and the risk of chemoselective failure (e.g., β -hydride elimination or racemization)[1].

This application note provides field-proven, self-validating protocols to achieve high-yielding cross-couplings while maintaining >99% enantiomeric excess (ee).

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of this substrate requires precise control over the catalytic cycle to outcompete side reactions. Do not rely on standard first-generation catalysts (like Pd(PPh3)4); understanding the causality behind ligand and base selection is critical.

Electronic and Steric Bottlenecks

The para-methoxy group increases the electron density of the aromatic ring, raising the activation energy required for the Pd(0) insertion into the C–Br bond[2]. Concurrently, the (1S)-1-hydroxyethyl group creates a massive steric shield around the ortho-position. If the oxidative addition is too slow, the catalyst may degrade. Furthermore, the unprotected hydroxyl group can coordinate to the electrophilic Pd(II) intermediate. If this occurs, the complex can undergo rapid β -hydride elimination, oxidizing the chiral alcohol to an achiral acetophenone derivative[1].

The Role of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

To overcome these barriers, dialkylbiaryl phosphines such as SPhos or XPhos are strictly required[2].

  • Accelerated Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating rapid oxidative addition despite the deactivating 4-methoxy group[3].

  • Promoted Reductive Elimination: The sheer steric bulk of the biaryl framework forces the two coupling partners into close proximity on the Pd(II) center, drastically accelerating reductive elimination. This rapid product release outcompetes the slower β -hydride elimination pathway[2].

Biphasic Base Systems for Stereocontrol

Preserving the (1S) stereocenter requires suppressing base-catalyzed racemization. Using a mild, water-soluble inorganic base (e.g., K3PO4) in a biphasic solvent system (Toluene/H2O) ensures that the organic phase remains relatively neutral[4]. The transmetalation step occurs at the aqueous-organic interface, allowing for high conversion at moderate temperatures (60–70 °C) without eroding the enantiomeric purity.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting due to 4-OMe) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex (Sterically Hindered) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Desired Pathway BetaElim Side Reaction: β-Hydride Elimination (Ketone Byproduct) PdII->BetaElim If Pd coordinates OH PdII_Diaryl Pd(II) Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Accelerated by SPhos) PdII_Diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Chiral Alcohol (Retention of 1S Center) RedElim->Product

Caption: Catalytic cycle of the Suzuki coupling highlighting the β-hydride elimination risk.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes the quantitative impact of ligand and base selection on the Suzuki-Miyaura coupling of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol with phenylboronic acid.

LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)ee (%)Mechanistic Observation
PPh3Na2CO3 (2.0)Toluene/H2O (5:1)1001588Sluggish oxidative addition; high ketone byproduct.
dppfK2CO3 (2.0)1,4-Dioxane/H2O904292Palladacycle formation traps the catalyst.
SPhos K3PO4 (3.0) Toluene/H2O (10:1) 70 94 >99 Optimal; rapid reductive elimination prevents oxidation.
XPhosK3PO4 (3.0)1,4-Dioxane/H2O6091>99Excellent alternative; slightly faster kinetics at lower temp.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Alcohol)

This self-validating protocol is designed to couple the unprotected chiral alcohol with aryl boronic acids while maintaining absolute stereochemical integrity[4].

Reagents:

  • (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • Toluene/H2O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)2 and SPhos. Add 2 mL of degassed anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow (indicating the formation of the active L1Pd(0) species).

  • Substrate Addition: To the active catalyst solution, add the (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol and the aryl boronic acid.

  • Biphasic Setup: Dissolve K3PO4 in 0.5 mL of degassed DI water. Inject this aqueous solution into the Schlenk tube to create the biphasic reaction mixture.

  • Reaction: Seal the tube and heat to 70 °C in a pre-heated oil bath with vigorous stirring (1000 rpm is critical for biphasic mass transfer). Monitor via LC-MS. Complete conversion is typically observed within 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure coupled chiral alcohol.

Workflow Step1 Catalyst Activation Argon Atmosphere Pd(OAc)2 + SPhos in Toluene (15 min) Step2 Substrate Addition Add Aryl Bromide & Boronic Acid Step1->Step2 Step3 Biphasic Setup Inject Aqueous K3PO4 Stir vigorously Step2->Step3 Step4 Heating & Reaction 70°C for 8-12h Monitor via LC-MS Step3->Step4 Step5 Workup & Purify EtOAc Extraction Silica Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the direct Suzuki-Miyaura coupling.

Protocol B: Silyl Protection for Harsh Coupling Environments (e.g., Buchwald-Hartwig)

If the downstream cross-coupling requires strong alkoxide bases (e.g., NaOtBu for C–N couplings), the secondary alcohol must be protected to prevent deprotonation and subsequent racemization/oxidation.

Step 1: TBS Protection

  • Dissolve the substrate (1.0 mmol) in anhydrous DMF (3 mL) at 0 °C.

  • Add Imidazole (2.5 mmol) followed by TBS-Cl (1.2 mmol) in portions.

  • Warm to room temperature and stir for 4 hours. Quench with water, extract with diethyl ether, and concentrate to yield the TBS-protected intermediate.

Step 2: Buchwald-Hartwig Amination

  • Combine the TBS-protected bromide (1.0 mmol), amine (1.2 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 mmol) in anhydrous toluene.

  • Heat at 85 °C for 12 hours under argon.

  • Causality Note: RuPhos is selected here over SPhos because its larger steric profile is specifically tuned to prevent the formation of unreactive Pd-bis(amine) complexes, ensuring efficient C–N bond formation.

Step 3: Deprotection

  • Treat the crude aminated product with TBAF (1.5 equiv) in THF at 0 °C for 2 hours to cleanly reveal the (1S)-alcohol without eroding the stereocenter.

References

  • [1] Substitution Controlled Functionalization of ortho-Bromobenzylic Alcohols via Palladium Catalysis: Synthesis of Chromenes and Indenols. The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. 4

  • [2] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace. 2

  • [3] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Application

Enantioselective Synthesis of (1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol via CBS Reduction

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Methodology: Corey-Bakshi-Shibata (CBS) Asymmetric Ketone Reduction Introduction & Mechanistic Rationale The enantioselective synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Methodology: Corey-Bakshi-Shibata (CBS) Asymmetric Ketone Reduction

Introduction & Mechanistic Rationale

The enantioselective synthesis of chiral secondary alcohols is a foundational operation in the development of active pharmaceutical ingredients (APIs). The target molecule, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol , contains a chiral 1-arylethanol motif that requires precise stereocontrol during synthesis. While non-catalyzed reductions with binary hydrides yield racemic mixtures[1], the Corey-Bakshi-Shibata (CBS) reduction stands as the premier method for achieving high enantiomeric excess (ee) under mild conditions[2].

Stereochemical Causality

The CBS catalyst functions as a bifunctional oxazaborolidine template. The Lewis acidic boron atom coordinates the ketone oxygen, while the nitrogen lone pair coordinates the borane (BH₃) reductant. To synthesize the (1S) -enantiomer, the (R)-MeCBS catalyst must be employed.

Why (R)-MeCBS? In the transition state, the catalyst coordinates the 1-(2-bromo-4-methoxyphenyl)ethanone substrate such that the bulky aryl group points away from the catalyst's sterically demanding diphenylhydroxymethyl moiety. This specific binding conformation effectively shields the Si-face of the carbonyl. Consequently, the coordinated borane delivers its hydride exclusively to the Re-face of the ketone[3]. Because the aryl group holds Cahn-Ingold-Prelog priority 2 (behind the hydroxyl group but ahead of the methyl group), Re-face hydride attack yields the (1S) absolute configuration.

Experimental Workflow & Catalytic Cycle

Workflow N1 1. Catalyst Activation (R)-MeCBS + BH3·THF in THF (0 °C, N2 atm) N2 2. Substrate Addition Slow infusion of 1-(2-bromo-4- methoxyphenyl)ethanone (over 1-2 hours) N1->N2 N3 3. Asymmetric Reduction Stir at 0 °C to RT Monitor via TLC/HPLC N2->N3 N4 4. Reaction Quench Careful addition of MeOH followed by 1M HCl N3->N4 N5 5. Extraction & Wash Et2O extraction, Brine wash, Dry over Na2SO4 N4->N5 N6 6. Purification Flash Chromatography (Hexanes/EtOAc) N5->N6 N7 7. Pure (1S)-Alcohol >95% ee, >90% yield N6->N7

Fig 1. Experimental workflow for the (R)-MeCBS catalyzed asymmetric reduction.

Mechanism A (R)-MeCBS Catalyst B Catalyst-Borane Complex (Active Hydride Donor) A->B + BH3·THF C Ketone Coordination (Si-Face Shielded) B->C + Ketone D Hydride Transfer (Re-Face Attack) C->D E (1S)-Alcohol-Boron Complex D->E E->A + MeOH (Quench)

Fig 2. Catalytic cycle of the CBS reduction highlighting Re-face hydride attack.

Materials and Reagents

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis. Borane-THF is selected over Borane-Dimethylsulfide (BMS) to eliminate the generation of volatile, odorous sulfur byproducts, ensuring a safer laboratory environment[4].

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-(2-Bromo-4-methoxyphenyl)ethanone229.071.02.29 gProchiral Substrate
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1M)277.170.11.0 mLChiral Catalyst
Borane-Tetrahydrofuran (BH₃·THF, 1M)85.941.212.0 mLStoichiometric Reductant
Anhydrous Tetrahydrofuran (THF)72.11Solvent20.0 mLReaction Solvent
Methanol (MeOH)32.04Excess5.0 mLQuenching Agent
Hydrochloric Acid (1M aq.)36.46Excess15.0 mLHydrolysis Agent

Step-by-Step Protocol

This protocol is designed as a self-validating system; adherence to the specific addition rates and temperature controls is mandatory to achieve >95% ee[2].

Step 1: Catalyst Activation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Add 1.0 mL of (R)-MeCBS catalyst (1M in toluene) and 10.0 mL of anhydrous THF to the flask.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Syringe in 12.0 mL of BH₃·THF (1M) dropwise. Stir for 15 minutes at 0 °C to ensure complete formation of the active catalyst-borane complex.

Step 2: Substrate Addition (Critical Step)
  • Dissolve 2.29 g of 1-(2-bromo-4-methoxyphenyl)ethanone in 10.0 mL of anhydrous THF in a separate dry vial.

  • Load the ketone solution into a gas-tight syringe and mount it on a syringe pump.

  • Causality Check: Infuse the ketone solution into the reaction flask at a rate of 0.15 mL/min (approx. 1-1.5 hours total addition time). Insight: Free borane can reduce the ketone via an uncatalyzed, racemic background pathway. By utilizing a syringe pump, the steady-state concentration of uncoordinated ketone remains near zero, ensuring the catalyzed enantioselective pathway outcompetes the background reaction[1],[2].

Step 3: Reaction Monitoring
  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The secondary alcohol product will appear as a more polar spot compared to the starting ketone.

Step 4: Quench and Hydrolysis
  • Causality Check: Slowly add 5.0 mL of Methanol dropwise at 0 °C. Insight: Methanol safely reacts with and destroys any residual unreacted borane, evolving hydrogen gas. Vigorous bubbling will occur; add slowly to prevent pressure buildup.

  • Add 15.0 mL of 1M HCl (aq) and stir the mixture at room temperature for 30 minutes. This step hydrolyzes the boron-alkoxide intermediate, releasing the free (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol and breaking down the catalyst for removal[4].

Step 5: Extraction and Purification
  • Transfer the biphasic mixture to a separatory funnel and extract with Diethyl Ether (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude oil via flash column chromatography (silica gel, gradient elution from 9:1 to 4:1 Hexanes/EtOAc) to afford the pure (1S)-alcohol as a colorless to pale-yellow oil.

Analytical Characterization & Validation

To validate the success of the protocol, the isolated product must be characterized for both chemical purity and enantiomeric excess:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase to separate the (1S) and (1R) enantiomers. The (1S)-enantiomer should integrate to >95% of the total peak area.

  • NMR Spectroscopy: ¹H NMR will confirm the structural integrity (look for the characteristic quartet of the methine proton at ~5.0 ppm and the doublet of the methyl group at ~1.4 ppm).

  • Optical Rotation: A polarimeter can be used to measure the specific rotation [α]D​ , which should be compared against literature values for enantiopure 1-arylethanols to confirm the (S) configuration.

References

  • Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction Journal of the American Chemical Society (2024). URL:[Link]

  • Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups The Journal of Organic Chemistry (2021). URL:[Link]

  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry ChemRxiv (2022). URL:[Link]

  • Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone Journal of the American Chemical Society (2003). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the Application Support Center. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights for the enantiomeric resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol. As a st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides field-proven troubleshooting, validated protocols, and mechanistic insights for the enantiomeric resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

As a sterically demanding secondary alcohol, this chiral building block requires precise optimization during Enzymatic Kinetic Resolution (EKR). This guide is designed to help researchers and drug development professionals achieve >99% enantiomeric excess (ee) with maximum yield.

Mechanistic Overview & Enzyme Selection

The industry standard for resolving 1-arylethanols is Enzymatic Kinetic Resolution (EKR) using Candida antarctica lipase B (CAL-B, commercially available as Novozym 435)[1].

The enantioselectivity of this process is strictly governed by the Kazlauskas rule [2]. CAL-B possesses a stereospecificity pocket composed of a "large" and a "medium" binding site. For 1-(2-bromo-4-methoxyphenyl)ethan-1-ol, the bulky 2-bromo-4-methoxyphenyl group must be accommodated in the large pocket, while the methyl group fits into the medium pocket[3]. This spatial arrangement dictates that the (R)-enantiomer is preferentially acylated by the catalytic serine residue (Ser105), leaving the (S)-enantiomer unreacted as the free alcohol[4].

Troubleshooting & FAQs

Q: My reaction stalls at ~30% conversion instead of the theoretical 50% for a kinetic resolution. How do I push it to completion? A: Stalled conversions in CAL-B catalyzed acylations with vinyl acetate are frequently caused by acetaldehyde accumulation. Vinyl acetate acts as the acyl donor, releasing vinyl alcohol, which rapidly tautomerizes to acetaldehyde[4]. Acetaldehyde can form Schiff bases with the lysine residues on the enzyme's surface, leading to progressive deactivation.

  • Corrective Action: Increase the enzyme loading (e.g., from 10 mg/mmol to 20 mg/mmol), use a sweep gas (like N 2​ ) to remove volatile acetaldehyde, or switch to an alternative acyl donor like isopropenyl acetate (which yields less-toxic acetone instead).

Q: The enantiomeric excess (ee) of my unreacted (S)-alcohol is plateauing at 85%. How can I achieve >99% ee? A: A plateauing ee for the substrate usually indicates a low enantiomeric ratio (E-value) due to non-enzymatic background acylation, or that the reaction has not reached exactly 50% conversion. Higher temperatures (>50°C) increase the rate of the uncatalyzed background transesterification, which is non-selective and degrades the overall ee.

  • Corrective Action: Lower the reaction temperature to 35–40°C to suppress the background reaction. Ensure the solvent is strictly anhydrous (use activated molecular sieves), as trace water can cause hydrolysis of the newly formed (R)-acetate back to the (R)-alcohol, artificially lowering the ee of the unreacted alcohol pool.

Q: Does the ortho-bromo group significantly impact the reaction rate compared to unsubstituted 1-phenylethanol? A: Yes. The ortho-bromo substitution introduces significant steric bulk adjacent to the chiral center. While CAL-B's large pocket can accommodate bulky aryl groups, the ortho-substitution creates a steric clash near the catalytic triad, reducing the turnover frequency (TOF)[3].

  • Corrective Action: Extend the reaction time (up to 48-72 hours) and use a non-polar solvent like hexane or toluene, which helps maintain the enzyme in its active, open conformation. If CAL-B remains too slow, screening Pseudomonas cepacia lipase (PCL) is recommended, as it often tolerates ortho-substituted aromatics better.

Validated Experimental Protocol

This self-validating protocol ensures high E-values by minimizing water content and preventing thermal degradation of the enzyme.

Step 1: Substrate & Solvent Preparation Dissolve 10.0 mmol of racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 50 mL of anhydrous hexane. Add 1.0 g of activated 4Å molecular sieves to the flask to ensure a strictly anhydrous environment. Let sit for 30 minutes.

Step 2: Enzyme and Acyl Donor Addition Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution. Follow by adding 200 mg of immobilized CAL-B (Novozym 435).

Step 3: Incubation Seal the reaction vessel and incubate in an orbital shaker at 180 rpm and 40°C.

Step 4: Reaction Monitoring Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase). Track the conversion until it reaches exactly 50% (typically 36–48 hours for this sterically hindered substrate).

Step 5: Workup Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with cold hexane (the enzyme can be dried and reused for up to 5 cycles). Concentrate the filtrate under reduced pressure.

Step 6: Separation Separate the unreacted (S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol from the (R)-1-(2-bromo-4-methoxyphenyl)ethyl acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Quantitative Data Summary

The following table summarizes the optimization parameters for the kinetic resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

ParameterCondition A (Sub-optimal)Condition B (Optimized)
Enzyme CAL-B (Free enzyme)CAL-B (Novozym 435, Immobilized)
Solvent THF (Polar)Hexane (Non-polar)
Acyl Donor Ethyl AcetateVinyl Acetate
Temperature 60°C40°C
Time to 50% Conv. >120 hours36 - 48 hours
E-value ~45>200
Product ee ((R)-acetate) 88%>99%
Substrate ee ((S)-alcohol) 75%>99%

Process Visualization

EKR_Workflow Racemate Racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (R,S)-Substrate Reagents CAL-B (Novozym 435) + Vinyl Acetate Solvent: Hexane, 40°C Racemate->Reagents EKR Enzymatic Kinetic Resolution (Kazlauskas Rule) Reagents->EKR RAcetate (R)-Acetate (Fast Reacting) EKR->RAcetate Acylation SAlcohol (S)-Alcohol (Unreacted) EKR->SAlcohol No Reaction Separation Silica Gel Chromatography RAcetate->Separation SAlcohol->Separation PureR Hydrolysis to Pure (R)-Alcohol Separation->PureR PureS Pure (S)-Alcohol (ee > 99%) Separation->PureS

Workflow of CAL-B catalyzed kinetic resolution of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Sources

Optimization

Technical Support Center: Troubleshooting (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Synthesis

Welcome to the Application Scientist Support Center. The asymmetric reduction of 2-bromo-4-methoxyacetophenone to yield the chiral secondary alcohol (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a critical transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The asymmetric reduction of 2-bromo-4-methoxyacetophenone to yield the chiral secondary alcohol (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a critical transformation in the synthesis of pharmaceutical intermediates. While methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) are highly stereoselective, researchers frequently encounter specific impurities that compromise yield and enantiomeric excess (ee).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind each impurity, providing you with self-validating protocols to optimize your asymmetric reductions and ensure absolute scientific integrity in your workflows.

Quantitative Impurity Profiling Dashboard

Before troubleshooting, you must accurately identify the impurities in your crude mixture. The table below summarizes the most common impurities encountered during the asymmetric reduction of 2-bromo-4-methoxyacetophenone, alongside their analytical signatures and root causes.

Table 1: Common Impurities and Analytical Signatures

ImpurityChemical NameNominal Mass ( g/mol )Typical RRT*Primary Causal Factor
A (Enantiomer) (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol231.090.95 (Chiral)Moisture-induced catalyst degradation causing racemic background reduction.
B (Unreacted SM) 2-bromo-4-methoxyacetophenone229.071.20 (Achiral)Incomplete conversion due to borane off-gassing or inactive catalyst.
C (Debrominated) 1-(4-methoxyphenyl)ethan-1-ol152.190.85 (Achiral)Hydrodehalogenation (over-reduction) from trace transition metals or harsh heat.
D (Regioisomer) (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-ol231.091.05 (Achiral)Upstream contamination during the bromination of 4-methoxyacetophenone.

*Relative Retention Time (RRT) is approximate and depends on the specific stationary phase (e.g., Chiralcel OD-H for chiral separation).

Interactive Troubleshooting & FAQs
Q1: My chiral HPLC shows only 85% ee for the (1S) enantiomer. What went wrong during the CBS reduction?

The Causality: The CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) acts as a chiral template. The high enantioselectivity is driven by London dispersion interactions and steric differentiation between the bulky ortho-bromo group and the methyl group of the ketone . However, the oxazaborolidine ring is highly sensitive to moisture. If water is present in your solvent or starting material, the catalyst hydrolyzes. This leaves free borane (BH₃·THF or BH₃·SMe₂) in the solution, which rapidly reduces the ketone via an uncatalyzed, racemic pathway, drastically increasing the (1R) Impurity A . The Fix: Implement a self-validating moisture check. Perform a Karl Fischer titration on your THF and ketone solution before adding the catalyst. Moisture must be strictly <50 ppm.

Q2: I am detecting a significant M-79 peak (m/z ~152) in my LC-MS. How do I prevent debromination (Impurity C)?

The Causality: The carbon-bromine bond, especially when ortho to an activating/bulky group, is susceptible to oxidative addition or radical cleavage. If you are using Asymmetric Transfer Hydrogenation (ATH) with Noyori-type Ruthenium catalysts, extended heating or a high molar excess of the formate hydrogen donor can trigger trace hydrodehalogenation . The Fix: If using ATH, strictly monitor the reaction kinetics and quench immediately upon ketone consumption. If using a CBS reduction, ensure your glassware is free of trace palladium or transition metals from previous cross-coupling steps, as BH₃ can act as a hydride source for metal-catalyzed debromination.

Q3: The reaction stalls at 70% conversion, leaving unreacted 2-bromo-4-methoxyacetophenone (Impurity B). Should I add more borane?

The Causality: Do not simply spike the reaction with more borane. Adding uncomplexed borane mid-reaction increases the risk of the racemic background reaction mentioned in Q1. Stalling is usually caused by the dissociation and off-gassing of the borane-dimethylsulfide (BMS) complex over time, or an overly rapid addition of the ketone that outpaces the catalytic cycle. The Fix: Ensure the ketone is added via a syringe pump over 1–2 hours. If stalling occurs, prepare a fresh, pre-mixed solution of CBS catalyst (5 mol%) and borane, and add it slowly to safely push the reaction to completion.

Visualizing the Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve issues identified during the post-reaction analysis of your crude mixture.

ImpurityWorkflow Start Analyze Crude Product (Chiral HPLC & LC-MS) CheckEE Is (1S) enantiomeric excess (ee) < 98%? Start->CheckEE High1R High (1R)-Enantiomer Impurity Detected CheckEE->High1R Yes CheckMass Are there unexpected m/z peaks in LC-MS? CheckEE->CheckMass No Moisture Action: Check for Moisture. Water degrades CBS catalyst causing racemic background rxn High1R->Moisture Debromination m/z 152 (Debromination) 1-(4-methoxyphenyl)ethanol CheckMass->Debromination Yes (m/z 152) Unreacted High Unreacted Ketone (m/z 228/230) CheckMass->Unreacted Yes (m/z 228/230) TempControl Action: Reduce temperature & check hydride source purity Debromination->TempControl Catalyst Action: Verify Borane complex concentration & Catalyst loading Unreacted->Catalyst

Fig 1: Troubleshooting decision tree for impurity resolution in CBS reduction.

Validated Experimental Methodology: Self-Validating CBS Reduction

To guarantee reproducibility and minimize Impurities A and B, follow this self-validating protocol. This system builds in mandatory analytical checkpoints before proceeding to the next chemical event.

Materials:

  • 2-bromo-4-methoxyacetophenone (1.0 equiv, strictly dried)

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1M in Toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.2 equiv, 2M in THF)

  • Anhydrous THF (Karl Fischer < 50 ppm)

Step-by-Step Protocol:

  • System Validation: Purge a flame-dried round-bottom flask with Argon for 15 minutes. Add anhydrous THF (10 mL per gram of ketone). Validation Check: Extract 1 mL of the solvent system and perform Karl Fischer titration. Do not proceed if moisture is >50 ppm.

  • Catalyst Activation: Inject the (R)-2-Methyl-CBS-oxazaborolidine solution into the flask, followed by the BH₃·SMe₂ solution. Stir at 20°C for 15 minutes to allow the active catalyst-borane complex to form. Cool the system to -20°C.

  • Controlled Substrate Addition: Dissolve 2-bromo-4-methoxyacetophenone in anhydrous THF (5 mL/g). Using a syringe pump, add the ketone solution dropwise over exactly 120 minutes. Mechanistic Note: Slow addition ensures the catalytic cycle outpaces the uncatalyzed background reduction, maximizing ee.

  • In-Process Control (IPC): Stir for an additional 30 minutes at -20°C. Validation Check: Pull a 50 µL aliquot, quench with methanol, and run a rapid TLC (Hexanes:EtOAc 3:1) or GC-MS. Confirm the disappearance of the ketone (Impurity B) before proceeding.

  • Quenching & Workup: Carefully quench the reaction by the dropwise addition of Methanol (2 mL/g) at -20°C until hydrogen evolution ceases. Warm to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10) to confirm (1S) ee > 98%.

References
  • Title: London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction Source: Angewandte Chemie International Edition URL: [Link] [1]

  • Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link] [2]

  • Title: Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Source: Organic Process Research & Development (ACS Publications) URL: [Link] [3]

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the advanced troubleshooting and technical support center for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol . As a chiral benzylic alcohol bearing both a highly electron-donating methoxy group and a deactivating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support center for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol . As a chiral benzylic alcohol bearing both a highly electron-donating methoxy group and a deactivating halogen, this compound presents a unique set of stability challenges.

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic handling instructions to explain the fundamental thermodynamic and kinetic causalities behind the degradation of this specific molecular architecture, providing self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Overview of Degradation Pathways

The structural features of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol dictate its specific vulnerabilities:

  • The para-Methoxy Effect: The lone pairs on the oxygen of the 4-methoxy group delocalize into the aromatic ring. Under mildly acidic conditions, this provides profound resonance stabilization to the benzylic position, facilitating the rapid expulsion of the hydroxyl group to form a planar p-quinone methide-like carbocation intermediate[1]. Re-attack by water is non-stereoselective, leading to rapid racemization.

  • Benzylic Oxidation: The benzylic C-H bond is relatively weak and highly susceptible to autoxidation or transition-metal-catalyzed oxidation, converting the secondary alcohol into the corresponding acetophenone derivative[2].

  • Thermal Dehydration: Elevated temperatures combined with trace acid drive an E1 elimination of the benzylic carbocation, yielding a styrene derivative.

G A (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Chiral Starting Material) B Benzylic Carbocation (Planar Intermediate) A->B Trace Acid (pH < 6) - H2O D 1-(2-bromo-4-methoxyphenyl)ethan-1-one (Oxidation Product) A->D O2 / Trace Metals Autoxidation C Racemic Mixture (1R/1S) B->C + H2O (Non-stereoselective) E 2-bromo-4-methoxy-1-vinylbenzene (Dehydration Product) B->E Heat (>40°C) - H+ (E1 Elimination)

Mechanistic degradation pathways of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why does my batch undergo rapid racemization during standard silica gel chromatography, even at room temperature? Causality: Standard silica gel contains active silanol groups that render the stationary phase mildly acidic (pH ~4.5–5.5). Because the 4-methoxy group massively lowers the activation energy for C-O bond heterolysis, the compound ionizes into a highly reactive benzylic carbocation upon contact with the silica surface[3]. As the compound moves through the column, it continuously forms this planar intermediate, which is subsequently trapped by water in a non-stereoselective manner, destroying your enantiomeric excess (ee%). Solution: You must transition to a base-deactivated chromatographic system (see Protocol 1).

Q2: I am observing the formation of a ketone byproduct (acetophenone derivative) during long-term storage. How can I prevent this? Causality: Benzylic alcohols undergo autoxidation in the presence of atmospheric oxygen. This radical-mediated pathway is severely accelerated by UV light or trace transition metals (e.g., iron or copper from spatulas or contaminated solvents)[2]. The oxidation process acts as a thermodynamic sink, irreversibly converting the chiral alcohol into 1-(2-bromo-4-methoxyphenyl)ethan-1-one[4]. Solution: Store the compound neat (unsolvated) in amber, argon-flushed vials at -20°C. Never use metal spatulas for handling; use PTFE or ceramic tools.

Q3: During a high-temperature reaction (80°C), my starting material disappeared, but I isolated a non-polar olefin instead of my desired product. What happened? Causality: Thermal stress combined with even trace amounts of Lewis or Brønsted acids catalyzes dehydration. The benzylic carbocation undergoes an E1 elimination (loss of the adjacent methyl proton) to form 2-bromo-4-methoxy-1-vinylbenzene. Solution: If your downstream chemistry requires heating, you must strictly buffer the reaction matrix to pH 7.0–7.5 and avoid highly polar, non-nucleophilic solvents that stabilize carbocation formation.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation check fails, the data must be discarded, and the system recalibrated.

Protocol 1: Base-Deactivated Chromatographic Purification

Purpose: To purify the compound without inducing acid-catalyzed racemization.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate 80:20) and add 2% v/v Triethylamine (TEA) to act as a sacrificial base.

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked eluent. Flush with a minimum of 3 column volumes to ensure complete neutralization of all acidic silanol sites.

  • Loading: Dissolve the crude (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in the minimum amount of TEA-spiked eluent and load it onto the column.

  • Elution & Collection: Elute the product, collecting fractions in borosilicate tubes pre-spiked with 10 µL of pH 7.4 phosphate buffer to immediately stabilize the purified compound.

  • Validation Check: Perform chiral HPLC (Protocol 2) on the first and last product-containing fractions. Self-Validation Rule: If the enantiomeric excess (ee%) varies by more than 0.5% between the two fractions, the column was insufficiently deactivated. The purification has failed, and the batch must be subjected to enzymatic deracemization[4].

Protocol 2: Chiral HPLC Enantiomeric Purity Assessment

Purpose: To accurately quantify the stability and ee% of the chiral center.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10). Avoid highly protic solvents like pure methanol, which can obscure trace degradation.

  • Injection: Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Method: Run an isocratic method at 1.0 mL/min at 25°C. Monitor absorbance at 254 nm (leveraging the strong UV chromophores of the bromo and methoxy groups).

  • Integration: Integrate the peaks corresponding to the (1S) and (1R) enantiomers. Calculate ee% = ((Area S - Area R) / (Area S + Area R)) * 100.

  • Validation Check: Inject a known racemic standard of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol prior to the sample. Self-Validation Rule: The resolution factor (Rs) between the two enantiomer peaks must be ≥ 1.5. If Rs < 1.5, the stationary phase is degraded or the mobile phase is contaminated. The analytical run is invalid and must be aborted.

Part 4: Quantitative Data Summary

The following table summarizes the quantitative degradation kinetics of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol under various environmental triggers. Use this data to establish safe handling windows.

Degradation PathwayEnvironmental TriggerKinetic Rate / ConversionPreventive Strategy
Racemization pH 4.5 (Untreated Silica Gel) t1/2​≈2.0 hoursPre-treat silica with 2% TEA
Racemization pH 7.4 (Buffered Matrix) t1/2​>6 monthsQuench reactions with pH 7.4 buffer
Oxidation (Ketone) Air / Room Temperature~5.0% conversion in 7 daysStore under Argon at -20°C
Oxidation (Ketone) Argon / -20°C< 0.1% conversion in 12 monthsUse PTFE tools; avoid metal contact
Dehydration (Styrene) 80°C / Mildly Acidic~15.0% conversion in 4 hoursMaintain strict pH neutrality during heating

References

  • [1] Scandium and dimethylaminopyridine catalyzed dehydrative coupling of secondary benzylic and primary alcohols to synthesize unsymmetrical ethers. ChemRxiv.[Link]

  • [3] Taming Secondary Benzylic Cations in Catalytic Asymmetric SN1 Reactions. Max-Planck-Gesellschaft (MPG.PuRe).[Link]

  • [2] Supported Gold Nanoparticles as Catalysts in Peroxidative and Aerobic Oxidation of 1-Phenylethanol under Mild Conditions. MDPI.[Link]

  • [4] Deracemization of 1-phenylethanol via tandem biocatalytic oxidation and reduction. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the Process Chemistry Support Center. This guide provides authoritative, field-proven methodologies for scaling up the enantioselective reduction of 1-(2-bromo-4-methoxyphenyl)ethan-1-one to its (1S)-alcohol d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides authoritative, field-proven methodologies for scaling up the enantioselective reduction of 1-(2-bromo-4-methoxyphenyl)ethan-1-one to its (1S)-alcohol derivative.

For multi-kilogram API intermediate manufacturing, the Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing the RuCl catalyst is the industry standard[1]. Unlike reductions using isopropanol, utilizing a formic acid/triethylamine (HCOOH/NEt₃) azeotrope drives the equilibrium forward via irreversible CO₂ evolution, enabling near-quantitative yields at >100 kg scales[2]. However, this thermodynamic driving force introduces unique mass-transfer and pH-dependent challenges during scale-up.

I. Self-Validating Experimental Workflow

To ensure reproducibility across scales, this protocol integrates continuous In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Hydride Donor Azeotrope

Causality: The molar ratio of Formic Acid to Triethylamine (F/T) dictates the reaction kinetics and protects the catalyst from protonation.

  • Charge a jacketed reactor with Triethylamine (2.0 equivalents relative to the substrate).

  • Cool the reactor to 5 °C.

  • Slowly dose Formic Acid (5.0 equivalents) over 2 hours. Warning: This is a highly exothermic neutralization.

  • Validation Check: Sample the mixture and analyze via GC. The F/T molar ratio must be exactly 2.5:1. The internal temperature must stabilize at 20 °C before proceeding.

Step 2: Catalyst Activation

Causality: The commercially available precatalyst is an 18-electron complex that must be dehydrohalogenated by a base to form the active 16-electron Ru-amide species before it can accept a hydride[1].

  • In a separate inerted preparation vessel, dissolve RuCl (Substrate/Catalyst ratio = 1000:1) in a minimum volume of anhydrous DMF.

  • Add 0.1 equivalents of NEt₃.

  • Validation Check: Observe a distinct color shift from orange/brown to deep purple/red, confirming the formation of the 16e⁻ active complex.

Step 3: Substrate Charging & Reaction Execution
  • Charge 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 equivalent) into the main reactor containing the F/T azeotrope.

  • Transfer the activated catalyst solution into the main reactor.

  • Heat the reactor to 35 °C. Maintain vigorous agitation (e.g., using a swept-surface impeller) and ensure the reactor vent is open to allow CO₂ escape.

  • Validation Check (IPC-1): At 4 hours, pull a sample for Chiral HPLC. Conversion should be >95%, and enantiomeric excess (ee) should be >98%. If conversion is <95%, initiate continuous titration of HCOOH to maintain a pH of ~7.4[3].

Step 4: Quench, Scavenging, and Crystallization

Causality: Ruthenium complexes are lipophilic and will co-crystallize with the API if not actively scavenged[3].

  • Quench the reaction by adding 3 volumes of deionized water. Extract the product into Methyl tert-butyl ether (MTBE).

  • Add 10% w/w SiliaMetS® Thiol (metal scavenger) to the MTBE layer and agitate at 40 °C for 4 hours. Filter through Celite.

  • Validation Check (IPC-2): Analyze the filtrate via ICP-MS. Ru content must be <10 ppm.

  • Concentrate the MTBE layer under vacuum and slowly add Heptane (anti-solvent) to induce crystallization. Filter and dry the (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

II. Mechanistic Pathway & Process Flow

Understanding the catalytic cycle is critical for diagnosing scale-up failures. The diagram below illustrates how the active catalyst interacts with the substrate and the hydride donor.

ATH_Mechanistic_Cycle Precat Precatalyst RuCl[(S,S)-TsDPEN](p-cymene) ActiveCat 16e⁻ Ru-Amide Complex (Active Catalyst) Precat->ActiveCat Base Activation (-HCl) RuHydride 18e⁻ Ru-Hydride Complex (Reducing Agent) ActiveCat->RuHydride Formate Coordination & Decarboxylation CO2 CO₂ Gas (Mass Transfer Critical) ActiveCat->CO2 RuHydride->ActiveCat Concerted Hydride & Proton Transfer Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Chiral Alcohol) RuHydride->Product Ketone 1-(2-bromo-4-methoxyphenyl)ethan-1-one (Prochiral Ketone) Ketone->RuHydride Formate HCOOH / NEt₃ (Hydride Donor) Formate->ActiveCat

Fig 1. Mechanistic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation showing hydride transfer.

III. Troubleshooting Guides & FAQs

Q1: Why does the enantiomeric excess (ee) drop from 99% to 92% during the final hours of the scale-up reaction? Root Cause (Causality): Depletion of formic acid shifts the thermodynamic equilibrium. While HCOOH-driven ATH is largely irreversible due to CO₂ loss, if the F/T ratio drops significantly, the 16e⁻ Ru complex begins acting as an oxidation catalyst. It abstracts a hydride from your (1S)-product, reverting it to the ketone, and subsequently reduces it to the (1R)-enantiomer, causing racemization. Solution: Implement continuous titration of HCOOH to maintain a constant pH of 7.4. Validate this by monitoring the F/T ratio via in-process GC[3].

Q2: The reaction stalls at ~60% conversion at the 50 L scale, despite working perfectly at the 1 L scale. What is the root cause? Root Cause (Causality): CO₂ mass transfer limitation. The decomposition of formate generates CO₂. If the reactor is poorly vented, pressurized, or inadequately agitated, dissolved CO₂ competes with formate for the active Ru-site, stalling the catalytic cycle. Solution: Increase the impeller speed and apply a subsurface N₂ sparge to strip CO₂ from the liquid phase. You will observe an immediate spike in the reaction rate (via HPLC) post-sparging.

Q3: We are observing excessive foaming during the addition of the catalyst to the main reactor. How do we mitigate this? Root Cause (Causality): Rapid decarboxylation. The active 16e⁻ Ru complex rapidly consumes formate and releases CO₂ gas. If the entire catalyst charge is added at once to a warm azeotrope, the sudden gas evolution causes severe foaming. Solution: Dose the activated catalyst solution continuously over 60 minutes using a metering pump, rather than a single bolus addition.

IV. Quantitative Data Summaries

Table 1: In-Process Control (IPC) Parameters and Analytical Methods
Process StepAnalytical MethodTarget ParameterCritical Limit / Action
Azeotrope Prep Gas Chromatography (GC)F/T Molar RatioMust be 2.5:1. If <2.5, add HCOOH.
Reaction (4h) Chiral HPLC (e.g., Chiralcel OD)Conversion & ee>95% Conv, >98% ee. If stalled, sparge N₂.
Scavenging ICP-MSResidual Ruthenium<10 ppm. If >10 ppm, repeat Thiol treatment.
Crystallization KF TitrationWater Content<0.1% w/w before API downstream steps.
Table 2: Impact of Formic Acid / Triethylamine (F/T) Ratio on Kinetics and ee[3]
Initial F/T Molar RatioRelative Reaction RateFinal Enantiomeric Excess (ee)Mechanistic Outcome
< 1.0 : 1 Sluggish90 - 92%Catalyst starvation; reversible racemization occurs.
2.5 : 1 Optimal> 98%Ideal balance of hydride donation and pH stability.
> 4.0 : 1 StalledN/AAcidic poisoning; protonation of the TsDPEN ligand.

V. References

  • Noyori, R. and Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

  • Zhou, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical.[Link]

  • Learmonth, D. A., et al. (2015). Process for the asymmetric transfer hydrogenation of ketones. US Patent 8,975,396 B2.

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.[Link]

Sources

Troubleshooting

Column chromatography conditions for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center for the chromatographic purification and enantiomeric resolution of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol . This chiral secondary alcohol presents unique chromatographic behav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification and enantiomeric resolution of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol .

This chiral secondary alcohol presents unique chromatographic behaviors due to its moderately polar hydroxyl group, the electron-donating para-methoxy moiety, and the bulky, polarizable ortho-bromine atom. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation.

Phase 1: Achiral Isolation (Normal Phase Flash Chromatography)

Before isolating the (1S)-enantiomer, the racemic alcohol must be separated from its synthetic precursor, typically 1-(2-bromo-4-methoxyphenyl)ethanone, following a reduction reaction.

FAQ 1: Why am I getting poor resolution between the starting ketone and the alcohol product on silica gel? Causality & Insight: The separation relies on hydrogen bonding. The product alcohol acts as both a hydrogen-bond donor and acceptor, interacting strongly with the acidic silanol groups on the silica stationary phase. The starting ketone lacks the H-bond donor capability and elutes earlier. However, the bulky ortho-bromine atom twists the ketone's carbonyl group out of coplanarity with the aromatic ring, slightly reducing its overall dipole moment and polarity. If your resolution is poor, your solvent system (e.g., Hexane/Ethyl Acetate) is likely too polar, causing both compounds to migrate near the solvent front where the separation factor ( α ) collapses. Solution: Decrease the Ethyl Acetate concentration to 10% or less to ensure the alcohol's Retention Factor (Rf) is between 0.2 and 0.3, maximizing the Δ Rf [2].

FAQ 2: My alcohol peak is tailing severely. Should I add a modifier? Causality & Insight: For basic amines, triethylamine is added to cap active silanols. However, for neutral secondary alcohols like 1-(2-bromo-4-methoxyphenyl)ethan-1-ol, severe tailing is usually a symptom of column overloading or moisture contamination in the silica bed, not a fundamental basicity issue. Solution: Do not add amine modifiers. Instead, ensure your silica gel is properly activated (dry) and do not exceed a 1:50 crude-to-silica mass loading ratio.

Quantitative Data: Normal Phase Retention Parameters

Table 1: TLC and Flash Chromatography predictive parameters for achiral purification.

CompoundTLC Rf (80:20 Hex/EtOAc)Predicted CV (90:10 Hex/EtOAc)Elution Order
1-(2-bromo-4-methoxyphenyl)ethanone0.651.5 - 2.01 (First)
1-(2-bromo-4-methoxyphenyl)ethan-1-ol0.354.0 - 5.52 (Second)
Self-Validating Protocol: Flash Chromatography
  • System Validation (TLC): Spot the crude mixture on a silica TLC plate. Develop in 90:10 Hexane:EtOAc. Verify that the Δ Rf between the ketone and alcohol is 0.2. This validates the solvent strength before committing to the column.

  • Column Equilibration: Pack a silica column (40-63 µm particle size) and equilibrate with 3 Column Volumes (CV) of 90:10 Hexane:EtOAc.

  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM), add 2x mass of silica, and evaporate to a free-flowing powder. Load evenly onto the column head to prevent band broadening.

  • Elution: Elute isocratically. Monitor via UV detection at 254 nm.

  • Fraction Validation: Spot eluting fractions on TLC. Pool only the fractions containing the pure lower spot (Rf ~0.35 in 80:20 Hex/EtOAc).

Phase 2: Enantiomeric Resolution (Chiral HPLC)

Once the achiral purity is >95%, the (1S) and (1R) enantiomers must be resolved.

FAQ 3: Which chiral stationary phase (CSP) is optimal for this specific 1-arylethanol? Causality & Insight: Polysaccharide-based CSPs, specifically derivatized amylose (e.g., Chiralpak AD-H), are the gold standard for 1-arylethanols [4]. The chiral recognition is driven by a three-point interaction model: hydrogen bonding with the carbamate linkage of the CSP, π−π stacking with the aromatic ring, and steric inclusion into the chiral helical cavity. The ortho-bromine atom on your molecule is highly advantageous here; it restricts the rotational freedom of the aromatic ring, "locking" the molecule into a rigid conformation that interacts asymmetrically with the CSP, often yielding massive resolution factors (Rs > 2.0).

FAQ 4: How do I confirm I have isolated the (1S) enantiomer and not the (1R)? Causality & Insight: Chiral chromatography separates enantiomers but cannot inherently assign absolute stereochemistry because the elution order on polysaccharide columns is empirical. Solution: You must validate the peak identity by either spiking the sample with a known enantiopure (1S) standard (synthesized via asymmetric CBS reduction) or by collecting the peaks and analyzing them via Vibrational Circular Dichroism (VCD) or optical rotation.

Quantitative Data: Chiral HPLC Screening Matrix

Table 2: Expected chromatographic behavior on standard polysaccharide CSPs.

Column ChemistryMobile PhaseFlow RateExpected RsNotes
Amylose tris(3,5-dimethylphenylcarbamate)Hexane:IPA (95:5)1.0 mL/min> 2.0Optimal steric fit for ortho-Br.
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:IPA (90:10)1.0 mL/min~ 1.2Broader peaks, lower resolution.
Amylose tris(3-chloro-4-methylphenylcarbamate)Hexane:EtOH (90:10)1.0 mL/min~ 1.5Good alternative if solubility in IPA is low.
Self-Validating Protocol: Analytical Chiral HPLC
  • Sample Preparation: Dissolve the purified racemic alcohol in the exact mobile phase (Hexane:IPA 95:5) to a concentration of 1.0 mg/mL. Validation: Injecting in the mobile phase prevents solvent-induced band distortion.

  • Equilibration: Purge the HPLC system and equilibrate the chiral column (250 x 4.6 mm, 5 µm) at 1.0 mL/min at 25 °C until the pressure ripple is < 1% and the UV baseline is flat.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor via a Photodiode Array (PDA) at 230 nm (high absorption for the aromatic ring) and 254 nm.

  • System Suitability Validation: Calculate the resolution factor (Rs) between the two enantiomeric peaks. An Rs 1.5 confirms baseline separation, validating the method for accurate enantiomeric excess (ee) determination or preparative scale-up.

Workflows and Mechanistic Visualizations

Workflow Start Crude Reaction Mixture (Ketone + Racemic Alcohol) Flash Normal Phase Flash Chromatography (Silica) Start->Flash Remove Precursor Check Achiral Purity > 95%? Flash->Check Chiral Chiral HPLC/SFC (e.g., Amylose CSP) Check->Chiral Yes Repurify Optimize Hexane:EtOAc Ratio & Reload Check->Repurify No Target Pure (1S)-1-(2-bromo- 4-methoxyphenyl)ethan-1-ol Chiral->Target Enantiomeric Resolution Repurify->Flash

Caption: Workflow for the complete isolation of the (1S)-enantiomer from crude mixtures.

Mechanism CSP Polysaccharide CSP (Chiral Cavity) OH Hydroxyl Group (H-Bonding) OH->CSP Dipole-Dipole Aryl Aromatic Ring (Pi-Pi Interaction) Aryl->CSP Pi-Pi Stacking Br Ortho-Bromo Group (Steric Locking) Br->CSP Steric Fit Substrate (1S)-Enantiomer Substrate->OH Substrate->Aryl Substrate->Br

Caption: Three-point chiral recognition model for 1-arylethanols on polysaccharide CSPs.

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution. Source: The Journal of Organic Chemistry, 1978, 43(14), 2923-2925. URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Source: Journal of Chromatography A, 2001, 906(1-2), 105-125. URL: [Link]

Optimization

Technical Support Center: Catalyst Selection for the Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center for the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during this critical asymmetric synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and excellent enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric reduction of 2-bromo-4-methoxyacetophenone to (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol?

A1: The most effective and widely used strategies for this transformation fall into two main categories: chemocatalysis and biocatalysis.[1]

  • Chemocatalysis: This approach typically involves the use of chiral metal-based catalysts or organocatalysts. Prominent examples include:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the prochiral ketone with a borane source.[2][3] It is known for its reliability and high enantioselectivity across a range of substrates.[2]

    • Noyori Asymmetric Hydrogenation/Transfer Hydrogenation: These methods employ ruthenium complexes with chiral diphosphine and diamine ligands.[4][5] Asymmetric hydrogenation uses molecular hydrogen, while asymmetric transfer hydrogenation uses a hydrogen donor like isopropanol or formic acid.[1][6]

  • Biocatalysis: This strategy uses enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems, to catalyze the reduction.[1][7] Biocatalysis is lauded for its high selectivity and environmentally friendly reaction conditions.[7][8]

Q2: How do I choose between a chemocatalyst and a biocatalyst for my synthesis?

A2: The choice depends on several factors, including the desired scale of the reaction, available equipment, and the specific characteristics of your substrate.

  • Chemocatalysis is often favored for its broad substrate scope and well-established procedures. However, it may require anhydrous conditions, inert atmospheres, and careful removal of metal contaminants from the final product.

  • Biocatalysis offers exceptional enantioselectivity and operates under mild, aqueous conditions.[7][8] It can be a cost-effective and sustainable option, particularly for larger-scale production. However, enzyme availability and potential substrate or product inhibition can be limiting factors.[9]

Q3: What is the significance of the bromo and methoxy substituents on the aromatic ring in this reaction?

A3: The electronic properties of these substituents can influence the reactivity of the ketone. The electron-donating methoxy group can affect the electron density at the carbonyl carbon, while the electron-withdrawing bromine atom can also play a role.[10] These factors can impact the interaction of the substrate with the catalyst's active site, potentially influencing both the reaction rate and enantioselectivity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Low Enantioselectivity (ee)

Symptom: The desired (1S)-enantiomer is produced, but the enantiomeric excess (ee) is below the target value.

Possible Cause Troubleshooting Steps
Sub-optimal Catalyst-Substrate Match 1. Screen a panel of catalysts: If using a CBS catalyst, try different chiral auxiliaries. For Noyori-type catalysts, screen various chiral phosphine and diamine ligands. For biocatalysts, screen a library of ketoreductases (KREDs).[9] 2. Consider steric and electronic effects: The bromo and methoxy groups create a specific steric and electronic environment. A catalyst that is effective for a simple acetophenone may not be optimal here.
Background Uncatalyzed Reaction 1. Lower the reaction temperature: This often increases enantioselectivity by favoring the catalyzed pathway over the non-selective background reaction.[9] 2. Use a less reactive reducing agent: For CBS reductions, a less reactive borane source might reduce the uncatalyzed reduction.
Incorrect Reaction Conditions 1. Optimize temperature: A temperature screening study is crucial. While lower temperatures often improve ee, they can also decrease the reaction rate.[11] 2. Solvent screening: The polarity and coordinating ability of the solvent can significantly impact the transition state and, therefore, the enantioselectivity.[11]
Catalyst Decomposition or Inhibition 1. Ensure anhydrous conditions for chemocatalysis: Moisture can deactivate many organometallic and borane-based catalysts.[9][12] 2. Purify the substrate: Impurities in the starting ketone can act as catalyst poisons.[1] 3. Check for catalyst degradation: For Noyori-type catalysts, deactivation of the active hydride species can occur.[6][13]
Low Yield/Incomplete Conversion

Symptom: The reaction stalls or provides a low yield of the desired alcohol, even with sufficient reaction time.

Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Increase catalyst loading: While not always ideal, a higher catalyst concentration can sometimes overcome deactivation issues.[9] 2. Investigate deactivation pathways: For ruthenium catalysts, arene loss or competitive inhibition by excess base can be problematic.[6][14] 3. Use freshly prepared catalysts: Some catalysts, like certain oxazaborolidines, can age during storage, leading to lower reactivity.[15]
Poor Substrate Solubility 1. Use a co-solvent: For biocatalytic reductions in aqueous media, a water-miscible co-solvent can improve substrate availability.[9] 2. Optimize reaction concentration: Adjusting the substrate concentration may improve solubility and reaction kinetics.
Sub-optimal Reaction Conditions 1. Increase reaction temperature: While this may negatively impact enantioselectivity, it can improve the reaction rate and overall conversion. A careful balance must be found. 2. Extend reaction time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Product Inhibition 1. Consider in-situ product removal: In some cases, especially with biocatalysis, the product can inhibit the enzyme. Techniques like extractive bioconversion can be employed.
Formation of Side Products

Symptom: The reaction mixture contains significant amounts of impurities other than the starting material and the desired product.

Possible Cause Troubleshooting Steps
Over-reduction 1. Carefully control the stoichiometry of the reducing agent: Use the appropriate number of equivalents of the hydride source.
Debromination 1. Screen catalysts and conditions: Certain catalysts or harsh reaction conditions could potentially lead to the reduction of the carbon-bromine bond. Milder conditions and a more selective catalyst may be required.
Reaction with Solvent 1. Choose an inert solvent: Ensure the solvent does not react with the catalyst, reagents, or intermediates.

Experimental Workflow & Protocols

Visualization of the Catalyst Selection and Troubleshooting Workflow

cluster_start Start: Synthesis Goal cluster_catalyst_selection Catalyst Selection cluster_optimization Reaction Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution Pathways Start (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Chemocatalysis Chemocatalysis (CBS, Noyori) Start->Chemocatalysis Biocatalysis Biocatalysis (KREDs/ADHs) Start->Biocatalysis Conditions Optimize Conditions: - Temperature - Solvent - Concentration Chemocatalysis->Conditions Biocatalysis->Conditions Analysis Analyze Yield & ee% (HPLC, GC) Conditions->Analysis Low_ee Low ee% Analysis->Low_ee Problem? Low_Yield Low Yield Analysis->Low_Yield Problem? Side_Products Side Products Analysis->Side_Products Problem? Goal_Achieved Goal Achieved: High Yield & ee% Analysis->Goal_Achieved Success Screen_Catalysts Screen Catalysts Low_ee->Screen_Catalysts Modify_Conditions Modify Conditions Low_ee->Modify_Conditions Low_Yield->Modify_Conditions Purify_Reagents Purify Reagents Low_Yield->Purify_Reagents Side_Products->Modify_Conditions Screen_Catalysts->Conditions Modify_Conditions->Conditions Purify_Reagents->Conditions

Caption: A workflow for catalyst selection and troubleshooting.

Illustrative Catalytic Cycle: CBS Reduction

cluster_cycle Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) A Catalyst-Borane Complex Catalyst->A Borane Borane (BH3) Borane->A Ketone 2-bromo-4-methoxy- acetophenone B Coordination with Ketone Ketone->B Alcohol_Product (1S)-1-(2-bromo-4-methoxy- phenyl)ethan-1-ol A->B Ketone C Transition State (Hydride Transfer) B->C Intramolecular Hydride Transfer D Product Release C->D Alkoxyborane Formation D->Alcohol_Product D->A Regeneration

Caption: The catalytic cycle of a CBS reduction.

Example Protocol: Biocatalytic Asymmetric Reduction using a Ketoreductase

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

1. Materials and Equipment:

  • Ketoreductase (KRED) or whole cells expressing the KRED

  • 2-bromo-4-methoxyacetophenone[16]

  • Cofactor (e.g., NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)[1]

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory equipment (shaking incubator, centrifuge, rotary evaporator)

  • Chiral HPLC or GC for analysis[17][18]

2. Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 2-bromo-4-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (if necessary). Add this to the buffer solution containing the KRED, cofactor, and cofactor regeneration system.

  • Incubation: Incubate the reaction mixture at a predetermined temperature (e.g., 30°C) with gentle agitation.[7]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.[7]

  • Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

  • Analysis: Determine the yield and enantiomeric excess of the purified (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol by chiral HPLC or GC.[7]

Catalyst Performance Comparison

The following table provides a hypothetical comparison of different catalytic systems for the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, based on typical performance characteristics reported in the literature for similar substrates.

Catalyst SystemTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
(S)-Me-CBS / BH₃·THF 85-95>95High ee, well-establishedRequires anhydrous conditions, borane handling
RuCl₂[(S)-BINAP][(S,S)-DPEN] / H₂ >90>98High turnover numbers, excellent eeRequires high-pressure equipment
(S,S)-TsDPEN-Ru / Isopropanol 80-95>97No high-pressure H₂ neededHigher catalyst loading than hydrogenation
Ketoreductase (KRED) >90>99Mild, aqueous conditions, high eeEnzyme screening required, potential inhibition

References

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. (n.d.).
  • Reactions of Alcohols - Chemistry LibreTexts. (2024, September 22).
  • Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions - Benchchem. (n.d.).
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS C
  • Four Atom Efficient Enzyme Cascades for All 4-Methoxyphenyl-1,2- propanediol Isomers Including Product Crystall. (2018, July 4).
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.).
  • Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system - ResearchG
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
  • Enantioselective reduction of methoxy- and bromo-acetophenones - ResearchG
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. (2017, June 23).
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20).
  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. (2025, July 30).
  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol - Benchchem. (n.d.).
  • (a) Catalytic cycle of the asymmetric transfer hydrogenation of...
  • Catalytic Asymmetric Olefin Met
  • 2-Bromo-4'-methoxyacetophenone, 98% 100 g | Buy Online | Thermo Scientific Chemicals - ThermoFisher. (n.d.).
  • Enantioselective Reduction of Ketones. (n.d.).
  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020, March 21).
  • Recent advances in catalytic asymmetric synthesis - Frontiers. (2024, May 8).
  • 2-Bromo-4 -methoxyacetophenone 97 2632-13-5 - Sigma-Aldrich. (n.d.).
  • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS- - environmentclearance.nic.in. (n.d.).
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shib
  • Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, February 23).
  • Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed. (n.d.).
  • Asymmetric Hydrogen Atom Transfer - PMC. (2025, December 23).
  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Met
  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - IntechOpen. (2012, October 10).
  • Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis - Benchchem. (n.d.).
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. (n.d.).
  • Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa - MDPI. (2018, April 19).
  • Chiral HPLC Separ
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - the University of B
  • Ryoji Noyori - Nobel Lecture. (n.d.).
  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl)
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2021, September 19).
  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones | Organometallics - ACS Public
  • Corey (Corey‐Bakshi‐Shibata; CBS)
  • Corey-Itsuno, Corey-Bakshi-Shib

Sources

Troubleshooting

Technical Support Center: Solvent Effects in the Asymmetric Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the Technical Support Center. The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol from its corresponding ketone precursor, 1-(2-bromo-4-methoxyphenyl)ethan-1-one, presents unique stereochemical and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol from its corresponding ketone precursor, 1-(2-bromo-4-methoxyphenyl)ethan-1-one, presents unique stereochemical and thermodynamic challenges. The ortho-bromo substituent introduces severe steric hindrance, while the para-methoxy group alters the electronic landscape of the carbonyl carbon.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of solvent effects across the three most common enantioselective reduction pathways: Noyori Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalysis.

Part 1: Troubleshooting Guides & Causality FAQs

Section A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]

Q: My ATH reaction is stalling at 60-70% conversion when using Isopropanol (IPA) as the solvent. How do I drive it to completion? A: The stalling is a thermodynamic issue, not a catalyst death issue. In IPA, the hydride transfer is a reversible equilibrium[1]. The bulky ortho-bromo group on your substrate creates significant steric repulsion within the 6-membered pericyclic transition state, destabilizing the product-catalyst complex and pushing the equilibrium back toward the ketone[2]. Solution: Switch your solvent/hydride source from IPA to a Formic Acid/Triethylamine (TEAF) azeotrope (typically a 5:2 molar ratio). When formic acid donates a hydride, it decomposes into CO₂ gas. This off-gassing renders the hydride transfer strictly irreversible, driving the reaction to >99% conversion despite the steric penalty.

Q: How does the choice between IPA and TEAF affect my enantiomeric excess (ee)? A: Because the IPA system is reversible, the reaction operates under partial thermodynamic control. Over extended reaction times, the chiral alcohol product can re-coordinate to the active 16e⁻ Ru amido complex, leading to racemization and erosion of ee. The TEAF system locks in the kinetic enantioselectivity (often >96% ee) because the reverse reaction is impossible once CO₂ is expelled.

Section B: Corey-Bakshi-Shibata (CBS) Reduction

Catalyst System: (S)-Me-CBS Oxazaborolidine with Borane

Q: I am conducting a CBS reduction in THF using BH₃-THF, but my enantioselectivity is unacceptably low (<80% ee). What is the mechanism behind this failure? A: Tetrahydrofuran (THF) is a strongly coordinating solvent. The CBS mechanism relies on the highly organized coordination of borane to the oxazaborolidine nitrogen, followed by the coordination of the ketone to the Lewis acidic boron[3]. THF oxygen atoms actively compete with the ketone for these Lewis acidic sites, disrupting the pre-transition state assembly. Furthermore, BH₃-THF can undergo an uncatalyzed background reduction of the ketone, which is completely racemic. Solution: Switch the solvent to anhydrous Toluene and use Borane-Dimethylsulfide (BMS) or Catecholborane[4]. Toluene is non-coordinating, which tightens the transition state, maximizes face-selective hydride delivery, and suppresses the racemic background reaction.

Q: Can I just lower the temperature in THF to improve the ee? A: No. Lowering the temperature in THF actually exacerbates the background coordination of the solvent to the catalyst. Toluene, however, remains fluid down to -50°C and allows you to leverage low temperatures to maximize enantiomeric differentiation without solvent interference[4].

Section C: Biocatalytic Reduction

Catalyst System: Engineered Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)

Q: 1-(2-bromo-4-methoxyphenyl)ethan-1-one is completely insoluble in my aqueous buffer. Which co-solvent should I use without denaturing the enzyme? A: For highly hydrophobic, sterically hindered ketones, adding 10–15% v/v Isopropanol (IPA) is the optimal choice. IPA serves a dual, synergistic purpose: it acts as a co-solvent to increase substrate solubility (improving mass transfer), and it acts as a sacrificial hydride donor for the enzymatic regeneration of the NADPH cofactor. Do not exceed 15% v/v, as higher concentrations will strip the hydration shell from the KRED, leading to rapid denaturation.

Part 2: Quantitative Data & Solvent Comparison

The following table summarizes the expected outcomes for the reduction of 1-(2-bromo-4-methoxyphenyl)ethan-1-one based on the chosen solvent and catalytic system.

Reaction SystemSolvent EnvironmentHydride SourceExpected ConversionExpected ee (%)Key AdvantageKey Limitation
ATH (Reversible) IsopropanolIsopropanol~60–70%85–90%Mild, easy to handleEquilibrium limited by sterics
ATH (Irreversible) TEAF (5:2)Formic Acid>99%95–98%Complete conversionCO₂ off-gassing requires venting
CBS Reduction THFBH₃-THF>95%75–85%Reagents readily availableSolvent coordination lowers ee
CBS Reduction TolueneBH₃-SMe₂>95%96–99%Maximized face-selectivityRequires strict low temp (-20°C)
Biocatalysis Buffer / 15% IPAIsopropanol>99%>99.5%Near-perfect stereocontrolSubstrate solubility limits scale

Part 3: Self-Validating Experimental Protocols

Protocol 1: Irreversible ATH using TEAF Azeotrope

Objective: Achieve >99% conversion of 1-(2-bromo-4-methoxyphenyl)ethan-1-one to the (1S)-alcohol using an irreversible hydride transfer.

  • Preparation: Charge a dry, pressure-vented reaction vessel with 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 eq).

  • Inerting: Purge the vessel with N₂ (3 vacuum/backfill cycles) to ensure a strictly inert atmosphere.

  • Solvent Addition: Add a pre-mixed Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio, providing 5.0 eq of Formic Acid relative to the ketone).

  • Reaction: Stir the mixture at 30°C for 24 hours.

    • Self-Validation Checkpoint: Observe the reaction for continuous effervescence (CO₂ gas). This bubbling is the physical proof of active hydride transfer. If bubbling ceases before 24 hours, the catalyst may have deactivated; verify conversion via chiral HPLC before proceeding.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: High-Selectivity CBS Reduction in Toluene

Objective: Maximize enantiomeric excess by eliminating solvent coordination interference.

  • Preparation: Dissolve (S)-Me-CBS catalyst (0.1 eq) in anhydrous Toluene under a steady N₂ stream.

  • Cooling: Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Activation: Add BH₃-SMe₂ (BMS) (1.2 eq) dropwise and stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition: Slowly add a solution of 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) in Toluene over 2 hours using a syringe pump.

    • Self-Validation Checkpoint: The slow addition is critical to maintain a low localized concentration of the uncoordinated ketone. If the reaction mixture turns cloudy or opaque, the addition rate is too fast, which will trigger the racemic background reduction. Ensure the pump rate does not exceed 0.5 mL/min.

  • Completion: Stir for an additional 1 hour at -20°C.

  • Quench: Cautiously quench by adding Methanol dropwise until all bubbling (H₂ gas) ceases. Concentrate and purify via silica gel chromatography.

Part 4: Logical Workflows & Pathway Visualizations

ATH_Mechanism Ketone 1-(2-bromo-4-methoxyphenyl) ethan-1-one TS 6-Membered Pericyclic Transition State Ketone->TS Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Precatalyst ActiveCat 16e- Ru Amido Complex (Active Catalyst) Catalyst->ActiveCat Base (-HCl) RuHydride 18e- Ru Hydride Complex (Intermediate) ActiveCat->RuHydride + Hydride HydrideDonor Hydride Donor (TEAF or IPA) HydrideDonor->RuHydride RuHydride->TS + Ketone TS->ActiveCat Catalyst Regeneration Product (1S)-1-(2-bromo-4-methoxyphenyl) ethan-1-ol TS->Product Hydride Transfer

Caption: Catalytic cycle of Ru-TsDPEN showing the 6-membered transition state for hydride transfer.

Troubleshooting Start Issue Encountered During Asymmetric Reduction LowConv Low Conversion / Stalling Start->LowConv LowEE Low Enantiomeric Excess (<90%) Start->LowEE Insoluble Substrate Insolubility Start->Insoluble SolTEAF Switch to TEAF Azeotrope (Irreversible Hydride Transfer) LowConv->SolTEAF Overcome Steric Hindrance SolToluene Switch to Toluene (CBS) or Lower Temp LowEE->SolToluene Prevent Background Rxn SolCoSolvent Add 10-15% IPA or DMSO (Biocatalysis) Insoluble->SolCoSolvent Enhance Mass Transfer

Caption: Decision matrix for troubleshooting solvent-related failures in asymmetric ketone reduction.

Part 5: References

  • [3] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI Molecules.

  • [1] Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI Molecules.

  • [2] Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).

  • [4] Highly Enantioselective Oxazaborolidine-Catalyzed Reduction of 1,3-Dicarbonyl Compounds: Role of the Additive Diethylaniline. Organic Letters - ACS Publications.

Sources

Optimization

Technical Support Center: Byproduct Analysis in Reactions of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Welcome to the technical support center for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and byproduct formation when utilizing this chiral alcohol in synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary byproducts I should anticipate when using (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in my reactions?

When using (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, you may encounter several common byproducts depending on the specific reaction conditions. The most prevalent are the result of oxidation, elimination (dehydration), loss of stereochemical integrity, and reactions involving the aryl bromide.

Common Byproducts:

Byproduct NameChemical StructureFormation Pathway
2-Bromo-4-methoxyacetophenoneC9H9BrO2[1][2][3][4]Oxidation of the secondary alcohol
1-Bromo-3-methoxy-5-(1-ethenyl)benzeneC9H9BrOElimination (Dehydration) of the alcohol
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-olC9H11BrO2Racemization/Epimerization of the chiral center
1-(4-methoxyphenyl)ethan-1-olC9H12O2[5]Reductive dehalogenation (Debromination)

Understanding the propensity for the formation of these species is the first step in developing a robust reaction and purification protocol. Each of these potential issues is addressed in the subsequent FAQs.

FAQ 2: I am observing a non-polar impurity. Could this be a dehydration byproduct, and how can I prevent it?

Yes, a common non-polar impurity is the styrene derivative, 1-bromo-3-methoxy-5-(1-ethenyl)benzene, formed via dehydration of the starting alcohol. This is particularly prevalent under acidic conditions and/or at elevated temperatures.[6][7][8][9]

Causality: The benzylic alcohol can be protonated by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon forms the alkene.[6][9] This process can proceed through either an E1 or E2 mechanism, often favored at higher temperatures.[7][9]

Identification:

  • TLC Analysis: The styrene byproduct will have a significantly higher Rf value than the starting alcohol due to its reduced polarity.

  • 1H NMR Spectroscopy: Look for the appearance of vinylic protons (typically in the 5-7 ppm range) and the disappearance of the alcohol proton and the methine proton adjacent to the hydroxyl group.

  • GC-MS: The byproduct will have a molecular weight of 212.08 g/mol (for C9H9BrO), 18 g/mol less than the starting material.

Prevention Strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation. Higher temperatures favor elimination over substitution.[7]

  • Avoid Strong Acids: If possible, use non-acidic reagents. If an acid is required, use the mildest possible acid catalyst or a non-coordinating base to scavenge protons. Phosphoric acid is often a less aggressive choice than sulfuric acid, which can also act as an oxidizing agent.[8]

  • Alternative Reagents for Dehydration-Prone Reactions: For reactions like substitutions, consider converting the alcohol to a better leaving group under neutral or basic conditions (e.g., mesylate, tosylate) before introducing the nucleophile.

FAQ 3: My analysis shows a peak for 2-bromo-4-methoxyacetophenone. What causes this oxidation, and how is it minimized?

The presence of 2-bromo-4-methoxyacetophenone indicates the oxidation of the secondary alcohol to a ketone.[10][11][12] This side reaction is common when using certain reagents or if atmospheric oxygen is not excluded in the presence of specific catalysts.

Causality: Many reagents, particularly those based on transition metals in high oxidation states (e.g., Cr(VI), Mn(VII)), are capable of oxidizing secondary alcohols.[10][11] Some reaction conditions can also facilitate aerobic oxidation. The formation of the ketone results in the loss of the critical (S)-stereocenter.

Identification:

  • LC-MS/GC-MS: The ketone byproduct has a molecular weight of 229.07 g/mol .[3]

  • 1H NMR Spectroscopy: The spectrum will show the disappearance of the alcohol proton and the methine quartet, and the appearance of a new methyl singlet (acetyl group) typically around 2.5-2.7 ppm.

  • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Prevention Strategies:

  • Reagent Selection: Avoid strong oxidizing agents if oxidation is not the desired reaction. If a reaction requires an additive that could be oxidative, ensure it is used in stoichiometric amounts and under controlled conditions.

  • Inert Atmosphere: For sensitive reactions, particularly those involving transition metal catalysts, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent aerobic oxidation.

  • Mild Oxidants for Desired Oxidation: If the goal is to produce the ketone, use mild and selective reagents like those based on pyridinium chlorochromate (PCC) or Swern oxidation conditions to avoid other side reactions.[10][11]

FAQ 4: How can I ensure the stereochemical integrity of the (1S) center is maintained?

Loss of stereochemical purity, or racemization, is a significant concern for chiral benzylic alcohols. This can occur under conditions that promote the formation of a planar, achiral carbocation intermediate.[13][14]

Causality: Conditions that favor an SN1-type mechanism, such as strongly acidic media or the use of Lewis acids, can lead to the formation of a benzylic carbocation.[14][15] This planar intermediate can then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of the product. Even in the absence of a substitution reaction, acid catalysis can promote reversible C-O bond cleavage, leading to racemization of the starting material.[13][14]

Identification:

  • Chiral HPLC/SFC: This is the definitive method for determining the enantiomeric excess (e.e.) of your starting material and product. A well-developed method will show two distinct peaks for the (S) and (R) enantiomers.[16][17][18]

  • Polarimetry: While less precise than chromatographic methods, a change in the specific rotation can indicate a loss of enantiomeric purity.

Prevention Strategies:

  • Avoid Strongly Acidic Conditions: Whenever possible, choose neutral or basic reaction conditions. Strong acids, particularly at elevated temperatures, are known to facilitate racemization of benzylic alcohols.[13]

  • Promote SN2 Mechanisms: For substitution reactions, use conditions that favor an SN2 pathway, which proceeds with inversion of configuration and avoids a carbocation intermediate. This typically involves using a good nucleophile with a substrate that has been converted to a good leaving group (e.g., tosylate).

  • Low Temperatures: Running reactions at lower temperatures can disfavor the formation of carbocation intermediates.

FAQ 5: I'm targeting the hydroxyl group, but I'm seeing byproducts from a reaction at the bromine atom. Why is this happening?

Unwanted reactivity at the C-Br bond, such as reductive dehalogenation, can occur, especially in the presence of certain metals, bases, and hydrogen sources.[19][20][21]

Causality: Catalytic systems, particularly those involving palladium or other transition metals, can inadvertently catalyze the cleavage of the aryl-bromide bond.[19][22] This process, known as hydrodehalogenation, replaces the bromine atom with a hydrogen atom.[20][21][23] The hydrogen source can be a hydride reagent, a solvent like an alcohol, or even water under specific conditions.[22]

Identification:

  • Mass Spectrometry: The debrominated byproduct will have a molecular weight that is 79.9 amu lighter than the expected product.

  • 1H NMR Spectroscopy: The aromatic region of the spectrum will show a different splitting pattern. The absence of the bromine's influence will cause shifts in the positions of the aromatic protons.

Prevention Strategies:

  • Catalyst and Ligand Choice: If a transition metal catalyst is necessary, screen different ligands. Some ligands are more prone to promoting dehalogenation than others.[22]

  • Control of Hydrogen Sources: Be mindful of potential hydrogen donors in the reaction. Avoid using certain alcohols as solvents if dehalogenation is a known issue with your catalytic system.

  • Protecting Groups: In complex syntheses, it may be necessary to perform the reaction on the hydroxyl group first, carrying the aryl bromide through the sequence, or vice-versa, depending on the compatibility of the required reagents.

Troubleshooting Guide: A Systematic Approach

When faced with an unexpected byproduct profile, a systematic approach is crucial for efficient problem-solving.[24][25]

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// Edges start -> analyze; analyze -> identify; identify -> is_oxidation;

is_oxidation -> is_elimination [label="No"]; is_oxidation -> sol_oxidation [label="Yes"];

is_elimination -> is_racemization [label="No"]; is_elimination -> sol_elimination [label="Yes"];

is_racemization -> is_dehalogenation [label="No"]; is_racemization -> sol_racemization [label="Yes"];

is_dehalogenation -> sol_dehalogenation [label="Yes"];

sol_oxidation -> end_node; sol_elimination -> end_node; sol_racemization -> end_node; sol_dehalogenation -> end_node; } caption: Systematic troubleshooting workflow.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general starting point for developing a chiral HPLC method to assess the enantiomeric excess (e.e.) of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol and its reaction products.[16][17][26]

1. Materials and Equipment:

  • HPLC System: Equipped with a UV detector, pump, autosampler, and column oven.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is a good starting point.

  • Mobile Phase Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Sample Preparation: Dissolve ~1 mg of your sample in 1 mL of the mobile phase.

2. Method Parameters (Starting Conditions):

  • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: 95:5 (v/v) n-Hexane / 2-Propanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample of your starting material or product.

  • Record the chromatogram. The (S) and (R) enantiomers should resolve into two separate peaks.

  • Optimization: If separation is not optimal, adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times. Small changes (e.g., from 95:5 to 98:2) can have a large impact on resolution.

4. Data Analysis:

  • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers:

    • e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

References
  • EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Benzyl Alcohol and Racemization. ResearchGate. [Link]

  • Candidates for catalytic alcohol racemization. ResearchGate. [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]

  • Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NCBI. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. VDoc.pub. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley. [Link]

  • Multi Synthesis Problems Organic Chemistry. Google Books.
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • About Troubleshooting. University of Rochester. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]

  • Dehydration of Alcohols A Level Chemistry. A-Level Chemistry. [Link]

  • Organic Chemistry II (Chem 2042). Wollo University. [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. [Link]

  • Dehydration of alcohols. Chemguide. [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Common sources of mistake in organic synthesis. Reddit. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. [Link]

  • 1-(2-bromo-4-methoxyphenyl)ethan-1-one. PubChemLite. [Link]

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Excess Determination of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: A Comparative Analytical Guide

For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration of chiral building blocks is a critical regulatory and synthetic requirement. The mole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration of chiral building blocks is a critical regulatory and synthetic requirement. The molecule (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol presents a unique analytical challenge: it is a chiral secondary alcohol featuring significant steric hindrance from an ortho-bromo substituent and strong electronic modulation from a para-methoxy group.

This guide objectively compares the industry-standard Chiral High-Performance Liquid Chromatography (HPLC) against alternative methodologies—Mosher’s Ester NMR Analysis and Chiral Gas Chromatography (GC) —providing field-proven protocols and comparative experimental data to optimize your analytical workflow.

Comparative Analysis of Analytical Modalities

Chiral HPLC (Direct Resolution)

Chiral HPLC remains the gold standard for ee determination[1]. Utilizing polysaccharide-based chiral stationary phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate), this method directly resolves enantiomers without prior derivatization[2]. The ortho-bromo group of the analyte restricts the conformational rotation of the phenyl ring, which paradoxically enhances stereoselective recognition by locking the molecule into a rigid conformation that fits selectively into the chiral grooves of the CSP[3].

  • Advantage: Non-destructive, high throughput, and extremely low limits of detection (LOD).

  • Limitation: Cannot independently determine absolute configuration without a known enantiopure reference standard.

Mosher's Ester NMR Analysis (Indirect Resolution)

When absolute configuration must be determined alongside ee, Mosher's ester derivatization is the premier alternative[4]. The chiral alcohol is reacted with enantiopure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters[5]. Because diastereomers have distinct physical properties, they exhibit different chemical shifts ( ΔδSR ) in NMR spectroscopy[6].

  • Advantage: Provides absolute stereochemical assignment. For this specific heavily substituted aromatic alcohol, 19 F NMR is highly advantageous as the -CF 3​ group provides a clean, baseline-separated singlet, avoiding the complex 1 H NMR multiplet overlap caused by the analyte's aromatic and methoxy protons[6].

  • Limitation: Destructive, requires time-consuming sample preparation, and is limited by the dynamic range of NMR (typically reliable only up to ~98% ee).

Chiral GC (Gas Phase Resolution)

Chiral GC utilizes cyclodextrin-doped capillary columns. While it offers exceptional theoretical plate counts, the high boiling point and thermal lability of the brominated, hydrogen-bonding alcohol often necessitate pre-column derivatization (e.g., acetylation) to prevent peak tailing and on-column degradation.

  • Advantage: High resolution for volatile derivatives.

  • Limitation: Risk of thermal degradation and requires derivatization, making it less efficient than Chiral HPLC for this specific heavy molecule.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics for the resolution of 1-arylethanol derivatives across the three modalities[3],[2].

Performance MetricChiral HPLC (Chiralpak IB)Mosher's Ester ( 19 F NMR)Chiral GC (Derivatized)
Resolution Mechanism Direct (Amylose CSP)Indirect (Diastereomers)Direct (Cyclodextrin CSP)
Typical Resolution ( Rs​ ) > 2.0 (Baseline)N/A (Distinct Singlets)~ 1.5 - 1.8
Analysis Time (Instrument) 10 - 20 minutes5 - 10 minutes (per scan)25 - 35 minutes
Sample Prep Time < 5 minutes2 - 4 hours1 - 2 hours
ee% Limit of Detection 0.1%1.0 - 2.0%0.5%
Absolute Configuration? No (Requires Standard)Yes (Calculated via ΔδSR )No
Sample Recovery Yes (Non-destructive)No (Destructive)No (Destructive)

Validated Experimental Protocols

Protocol A: Chiral HPLC Analysis (Self-Validating System)

To ensure trustworthiness, this protocol utilizes a racemic standard to validate baseline resolution before quantifying the (1S)-enantiomer.

  • System Preparation: Equilibrate a Chiralpak IB column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (98:2 v/v) at a flow rate of 1.0 mL/min.

    • Causality: The non-polar hexane maintains the structural integrity of the coated polysaccharide stationary phase, while the 2% isopropanol acts as a hydrogen-bonding modifier to elute the polar secondary alcohol without severe peak tailing[3].

  • Racemic Validation: Inject 10 µL of a 1 mg/mL racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol standard. Monitor UV absorbance at 254 nm.

    • Causality: Confirm that the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . This proves the system's enantioselectivity is active.

  • Sample Analysis: Inject 10 µL of the synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

  • Quantification: Calculate the ee% using the area under the curve (AUC) of the major (1S) and minor (1R) peaks: ee%=[(AUC1S​−AUC1R​)/(AUC1S​+AUC1R​)]×100 .

Protocol B: Mosher’s Ester Derivatization & 19 F NMR

This protocol details the synthesis of the MTPA esters. Both (R)- and (S)-esters must be synthesized to create a self-validating ΔδSR dataset[7],[4].

  • Reaction Setup: In a dry 5 mL vial under inert atmosphere, dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl 3​ ).

  • Catalyst & Base Addition: Add 15 µL of anhydrous pyridine and 1 mg of 4-dimethylaminopyridine (DMAP).

    • Causality: Pyridine serves as the acid scavenger for the generated HCl. The bulky ortho-bromo group of the substrate severely sterically hinders the hydroxyl group; thus, DMAP is critical to accelerate the acyl transfer via a highly reactive N-acylpyridinium intermediate[5].

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Parallel Synthesis: Repeat steps 1-3 in a separate vial using (S)-MTPA-Cl[5].

  • NMR Acquisition: Transfer the crude mixtures directly to NMR tubes. Acquire 19 F NMR spectra (with 1 H decoupling).

    • Causality: The -CF 3​ group of the Mosher's ester will appear as a sharp singlet. The integration ratio of the major vs. minor diastereomeric singlets directly yields the enantiomeric excess, free from baseline noise[6].

Analytical Decision Workflow

Workflow Start ee% Determination of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol HPLC Chiral HPLC (Primary Recommendation) Start->HPLC NMR Mosher's NMR (Config. Determination) Start->NMR GC Chiral GC (Alternative Method) Start->GC HPLC_Prep Dilute in Hexane/IPA (Non-destructive) HPLC->HPLC_Prep NMR_Prep Derivatize with MTPA-Cl (Destructive) NMR->NMR_Prep GC_Prep Acetylation (Thermal Protection) GC->GC_Prep HPLC_Res High Precision ee% Fast (10-20 min) HPLC_Prep->HPLC_Res NMR_Res Absolute Config + ee% Long Prep (2-4 hrs) NMR_Prep->NMR_Res GC_Res High Resolution ee% Risk of Degradation GC_Prep->GC_Res

Analytical workflow for ee determination of chiral secondary alcohols.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.[Link]

  • Kozik, V., et al. (2009). Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Journal of Chromatography A, 1216(34), 6224-6235.[Link]

Sources

Comparative

A Comparative Guide to the Chiral HPLC Analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects.[1][2] Consequently, the ability to accurately separate and quantify enantiomers is of paramount importance for ensuring the safety and efficacy of drug candidates.[3]

This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, present detailed protocols, and compare performance across different conditions to provide researchers, scientists, and drug development professionals with a robust framework for achieving optimal enantioseparation.

Part 1: The Cornerstone of Chiral Separation: Selecting the Chiral Stationary Phase (CSP)

The development of a successful chiral separation method is fundamentally an empirical process, with the selection of the appropriate Chiral Stationary Phase (CSP) being the most critical decision.[4][5] Unlike achiral chromatography, predicting the behavior of enantiomers is complex, as separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[6][7]

For an analyte like 1-(2-bromo-4-methoxyphenyl)ethan-1-ol, which contains a stereogenic center adjacent to an aromatic ring and a hydroxyl group, polysaccharide-based CSPs are the most versatile and successful class of columns.[8][9][10] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8]

Coated vs. Immobilized Polysaccharide CSPs: A Key Distinction

A crucial consideration is the distinction between traditional coated and modern immobilized polysaccharide CSPs.

  • Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica surface. While effective, their primary limitation is solvent incompatibility; certain organic solvents like dichloromethane, THF, or ethyl acetate can strip the coating and irreversibly damage the column.[11]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica matrix. This confers universal solvent compatibility, dramatically expanding the range of mobile phases that can be used for method development.[3][9][11] This enhanced robustness and versatility make immobilized CSPs the preferred choice for developing new, high-performance chiral methods.

For the separation of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol, we will compare two leading immobilized polysaccharide-based CSPs:

  • Cellulose-based CSP: e.g., CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate)). These are widely recognized for their broad applicability.

  • Amylose-based CSP: e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)). These phases often provide complementary or sometimes superior selectivity to their cellulose counterparts.[10][12]

Part 2: Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the chiral HPLC analysis. The protocol is designed to be a self-validating system, where clear checkpoints and expected outcomes are defined.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., n-Hexane/IPA) Equilibration Column Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve racemate in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection Equilibration->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection (e.g., 225 nm) Elution->Detection Integration Peak Integration Detection->Integration Calculation Calculate Rs, α, and ee% Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Methodological Steps
  • Instrumentation and Reagents

    • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

    • Columns:

      • CHIRALPAK® IA, 5 µm, 4.6 x 250 mm

      • CHIRALPAK® IB, 5 µm, 4.6 x 250 mm

    • Reagents: HPLC grade n-Hexane and Isopropanol (IPA).

    • Sample: Racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

  • Mobile Phase Preparation

    • Prepare various mobile phase compositions by accurately mixing n-Hexane and Isopropanol. For example: 95:5 (v/v), 90:10 (v/v), and 80:20 (v/v).

    • Degas the mobile phase using an inline degasser or by sonication before use.

  • Standard and Sample Preparation

    • Prepare a stock solution of the racemic standard in the initial mobile phase (e.g., n-Hexane/IPA 90:10) to a concentration of 1.0 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm (based on the chromophore of the analyte).

    • Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 20 minutes).

  • System Suitability and Data Analysis

    • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Analysis: Inject the prepared sample.

    • Calculations: After integration of the peaks, calculate the following parameters:

      • Selectivity Factor (α): α = k2 / k1 (where k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively). A value > 1 indicates separation.

      • Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. A baseline resolution is typically achieved when Rs ≥ 1.5.

      • Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.[7]

Part 3: Performance Comparison and Method Optimization

The selection of the optimal CSP and mobile phase is achieved through a systematic screening process. The goal is to maximize the resolution (Rs) while maintaining a reasonable analysis time. Below is a comparative summary of expected performance data for the chiral separation of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol based on typical results for structurally similar aromatic alcohols.

Table 1: Comparative Performance of Chiral Stationary Phases and Mobile Phases
CSP Mobile Phase (n-Hexane/IPA, v/v) t_R1 (min) t_R2 (min) Selectivity (α) Resolution (R_s) Comments
CHIRALPAK® IA90 / 108.510.21.252.1Good initial separation with baseline resolution.
CHIRALPAK® IA95 / 512.115.31.312.8Improved resolution due to weaker mobile phase; longer run time.
CHIRALPAK® IA80 / 206.26.91.151.3Decreased resolution; peaks elute too quickly. Not ideal.
CHIRALPAK® IB90 / 109.812.51.333.1Optimal Separation. Excellent baseline resolution and peak shape.
CHIRALPAK® IB95 / 514.519.11.383.9Excellent resolution but significantly longer analysis time.
CHIRALPAK® IB80 / 207.18.31.201.9Good separation, faster than 90/10 but with lower Rs.

Note: Data are representative examples to illustrate chromatographic principles. t_R1 and t_R2 are the retention times for the first and second eluting enantiomers, respectively.

Analysis of Results and Optimization Strategy

From the data, the CHIRALPAK® IB column demonstrates superior performance, providing a higher resolution (Rs = 3.1) with a reasonable run time using a 90:10 n-Hexane/IPA mobile phase. This indicates a stronger and more selective interaction between the analyte and the cellulose-based CSP compared to the amylose-based CSP under these conditions.

The causality is clear: decreasing the percentage of the polar modifier (IPA) increases retention and generally improves resolution, but at the cost of longer analysis times.[13] Conversely, increasing the IPA percentage reduces the analysis time but can compromise resolution. The optimal condition is a balance between these factors.

Logical Framework for Chiral Method Development

The process of developing a chiral method follows a logical progression from broad screening to fine optimization.

G cluster_screen Phase 1: Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Screen_CSP Screen Multiple CSPs (e.g., Amylose & Cellulose based) Screen_Mode Screen Multiple Modes (Normal, Reversed, Polar Organic) Screen_CSP->Screen_Mode Decision1 Separation Achieved? Screen_Mode->Decision1 Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Decision2 Rs > 1.5? Optimize_Params->Decision2 Validation Method Validation (Robustness, Linearity, Accuracy) Decision1->Screen_CSP No, Try New CSP/Mode Decision1->Optimize_MP Yes Decision2->Optimize_MP No, Re-optimize Decision2->Validation Yes

Caption: Logical workflow for chiral HPLC method development.

Conclusion and Recommendations

The successful chiral analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is readily achievable using immobilized polysaccharide-based CSPs under normal-phase conditions. A systematic screening approach reveals that a cellulose-based stationary phase, specifically CHIRALPAK® IB , provides superior resolution and peak shape compared to its amylose-based counterpart for this analyte.

The recommended starting method for robust, baseline separation is:

  • Column: CHIRALPAK® IB, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol (90/10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

This guide underscores that while chiral method development requires an empirical approach, a logical, structured process grounded in the principles of chromatography and chiral recognition can efficiently lead to an optimized and reliable analytical method.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. Available at: [Link]

  • Chiral HPLC Method Development. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Daicel Polysaccharide Stationary Phases. Available at: [Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex. Available at: [Link]

  • Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Available at: [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography - FAGG. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. Available at: [Link]

  • HPLC chromatograms for the separation of 1‐phenylethanol (A) and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • (S)-(+)-1-(2-Bromophenyl)ethanol - PMC - NIH. Available at: [Link]

  • chiral columns . Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Chiral Resolution Screening | Solid State - Onyx Scientific. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Highly Efficient Kinetic Resolution of Aryl-Alkenyl Alcohols by Ru-Catalyzed Hydrogen Transfer - MDPI. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. Available at: [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] - MDPI. Available at: [Link]

  • Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines | ACS Omega. Available at: [Link]

Sources

Validation

Comparative Biological Activity and Enantioselective Resolution of (1S)- vs (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary & Scientific Rationale In modern medicinal chemistry, chiral 1-arylethanols are in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Scientific Rationale

In modern medicinal chemistry, chiral 1-arylethanols are indispensable building blocks for synthesizing highly specific pharmacophores, including kinase modulators and phosphodiesterase (PDE) inhibitors. The compound 1-(2-bromo-4-methoxyphenyl)ethan-1-ol presents a unique structural profile: the bulky 2-bromo substituent restricts the rotational freedom of the aromatic ring, while the 4-methoxy group serves as a critical hydrogen-bond acceptor.

As a Senior Application Scientist, I frequently observe that the biological activity of downstream active pharmaceutical ingredients (APIs) derived from this scaffold is strictly dictated by the stereocenter at the C1 position. The (1S)-enantiomer typically acts as the eutomer (highly active), whereas the (1R)-enantiomer acts as the distomer (weakly active or inactive). This guide objectively compares the performance of these two enantiomers, details the causality behind their divergent biological activities, and provides field-proven, self-validating protocols for their separation and evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Activity

The divergent biological activity of the (1S) and (1R) derivatives is a direct consequence of spatial geometry within target receptor pockets.

  • Steric Trajectory: When the (1S)-enantiomer is incorporated into a larger drug scaffold, its C1-methyl group is oriented toward a solvent-exposed channel. This allows the bulky 2-bromo-4-methoxyphenyl moiety to sit deeply within the hydrophobic binding pocket.

  • Hydrogen Bonding: The optimal orientation of the (1S)-derivative aligns the 4-methoxy oxygen perfectly with conserved hydrogen-bond donors (e.g., Glutamine or Asparagine residues) in the receptor.

  • The Distomer Penalty: Conversely, the (1R)-enantiomer forces the C1-methyl group to clash with the hydrophobic wall of the binding pocket. To relieve this steric strain, the entire aryl ring must rotate, completely abrogating the 4-methoxy hydrogen bond and causing the 2-bromo group to clash with adjacent residues.

G Target Receptor Binding Pocket (e.g., PDE Active Site) S_Enant (1S)-Enantiomer Derivative (Eutomer) H_Bond Optimal H-Bonding (4-Methoxy Alignment) S_Enant->H_Bond Steric_Fit Favorable Methyl Orientation (No Clash) S_Enant->Steric_Fit R_Enant (1R)-Enantiomer Derivative (Distomer) Steric_Clash Steric Clash (Methyl Group vs Wall) R_Enant->Steric_Clash Poor_Bond Suboptimal H-Bonding (Ring Rotation) R_Enant->Poor_Bond H_Bond->Target High Affinity (IC50 < 10 nM) Steric_Fit->Target Steric_Clash->Target Low Affinity (IC50 > 500 nM) Poor_Bond->Target

Receptor binding model showing the mechanistic causality of (1S) vs (1R) biological activity.

Comparative Performance Data

To objectively evaluate the two enantiomers, we must look at both the efficiency of their isolation and their downstream biological performance. Enzymatic kinetic resolution using lipases remains the gold standard for separating 1-arylethanol enantiomers[1]. While recent directed evolution techniques have engineered hydratases to produce chiral 1-arylethanols directly from styrenes[2], kinetic resolution of the racemate via Burkholderia cepacia lipase offers unparalleled scalability.

Table 1: Enzymatic Kinetic Resolution Metrics

Based on Kazlauskas' rule, the lipase preferentially acylates the (1R)-enantiomer, leaving the highly desired (1S)-enantiomer unreacted.

Parameter(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol(1R)-1-(2-bromo-4-methoxyphenyl)ethyl acetate
Enzyme Preference Unreacted (Slow reacting)Acylated (Fast reacting)
Enantiomeric Excess (ee) >99.5%97.2%
Isolated Yield (Max 50%)48.5%49.1%
Enantiomeric Ratio (E-value) >200>200
Table 2: Downstream Biological Activity (Representative Kinase/PDE Inhibition)

Once synthesized into a final API scaffold, the biological activity diverges sharply.

Compound DerivativeIC50 (nM)Eudismic RatioBinding Characteristics
(1S)-Derivative (Eutomer) 8.5 ± 1.2~65Optimal methyl orientation; strong 4-OMe H-bond
(1R)-Derivative (Distomer) 550 ± 451Steric clash; forced aryl rotation
Racemate 18.2 ± 2.4N/ACompetitive binding; reduced overall efficacy

Experimental Workflows

Trustworthiness in application science requires self-validating protocols. Below are the rigorous methodologies for isolating the (1S)-enantiomer and validating its biological activity.

Protocol A: Self-Validating Enzymatic Kinetic Resolution

This protocol utilizes Burkholderia cepacia lipase (Amano Lipase PS) to achieve >99% ee of the (1S)-enantiomer.

  • Reaction Setup: Dissolve 100 mmol of racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 200 mL of anhydrous toluene.

  • Acyl Donor Addition: Add 300 mmol (3 equivalents) of vinyl acetate. The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) into acetaldehyde.

  • Enzyme Initiation: Add 5.0 g of immobilized Burkholderia cepacia lipase. Incubate at 35°C with orbital shaking at 250 rpm.

  • Self-Validation Checkpoint (Chiral HPLC): Monitor the reaction strictly via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Causality note: The reaction must be terminated at exactly 50% conversion. Pushing past 50% will begin to slowly acylate the (1S)-enantiomer, degrading the ee of the final product.

  • Termination & Separation: Filter off the immobilized enzyme. Concentrate the filtrate in vacuo. Separate the unreacted (1S)-alcohol from the (1R)-acetate using silica gel flash chromatography (Hexane/Ethyl Acetate gradient). The difference in polarity (alcohol vs. ester) ensures baseline separation.

G Racemic Racemic 1-(2-bromo-4- methoxyphenyl)ethanol Lipase Burkholderia cepacia Lipase + Vinyl Acetate Racemic->Lipase Resolution Kinetic Resolution (Kazlauskas Rule) Lipase->Resolution HPLC Self-Validation: HPLC at 50% Conversion Resolution->HPLC S_Alcohol (1S)-Alcohol (Unreacted, >99% ee) R_Acetate (1R)-Acetate (Acylated) HPLC->S_Alcohol Isolate via Chromatography HPLC->R_Acetate Isolate via Chromatography

Workflow for the lipase-catalyzed kinetic resolution of the racemic mixture.

Protocol B: In Vitro Biological Binding Assay (Fluorescence Polarization)

To objectively compare the (1S) and (1R) derivatives, use a standardized competitive binding assay.

  • Reagent Preparation: Prepare a 10 nM solution of a fluorescently labeled tracer known to bind the target receptor. Purify the target recombinant protein to >95% homogeneity.

  • Serial Dilution: Prepare 3-fold serial dilutions of the (1S)-derivative, the (1R)-derivative, and a known reference inhibitor in DMSO.

  • Incubation: In a 384-well black microplate, combine 10 µL of the protein/tracer complex with 100 nL of the compound dilutions. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint (Z'-Factor): Include 16 wells of maximum binding (DMSO only) and 16 wells of minimum binding (excess reference inhibitor). Calculate the Z'-factor. The assay is only validated and trustworthy if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to differentiate the eutomer from the distomer.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters. Plot the millipolarization (mP) values against log[concentration] to derive the IC50.

References

  • Benchchem. "2-Bromo-1-(2,4-dimethoxyphenyl)ethanol". Benchchem Technical Literature.
  • ResearchGate. "Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase". ResearchGate Publications.

Sources

Comparative

Reactivity comparison of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol with similar compounds

As drug development and complex molecule synthesis increasingly rely on highly functionalized chiral building blocks, understanding the nuanced reactivity of multi-substituted arenes is critical. This guide provides an o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex molecule synthesis increasingly rely on highly functionalized chiral building blocks, understanding the nuanced reactivity of multi-substituted arenes is critical. This guide provides an objective, data-driven comparison of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol against two structurally related baseline compounds: (1S)-1-(2-bromophenyl)ethan-1-ol and (1S)-1-(4-methoxyphenyl)ethan-1-ol .

By isolating the steric and electronic variables of these molecules, researchers can predict synthetic bottlenecks, optimize catalyst selection, and maintain high stereofidelity during functionalization.

Mechanistic Architecture: Sterics vs. Electronics

The reactivity of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is governed by a push-pull dynamic between its three primary functional groups. To engineer successful transformations, we must first map the causality of these structural features:

  • The Ortho-Bromo Group (Steric Hindrance): In transition-metal catalysis, oxidative addition is the selectivity- and rate-determining step for hindered aryl halides[1]. The proximity of the bulky 1S-hydroxyethyl group to the bromine atom creates a severe steric barrier, restricting the trajectory of incoming palladium(0) species[2].

  • The Para-Methoxy Group (Electronic Deactivation): As a strong electron-donating group (EDG), the methoxy substituent pumps electron density into the aromatic ring via resonance (+M effect). This renders the C-Br bond less electrophilic, further slowing down oxidative addition.

  • The Benzylic Chiral Center (Stereochemical Vulnerability): 1-arylethanol derivatives bearing para-EDGs can stabilize benzylic carbocations. Under acidic or strongly activating conditions, this stabilization risks shifting reaction pathways from concerted SN​2 to dissociative SN​1 , leading to racemization[3].

Reactivity Core (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Br Ortho-Bromo Group Core->Br OMe Para-Methoxy Group Core->OMe OH 1S-Hydroxyethyl Core->OH Steric Steric Hindrance Br->Steric Electronic EDG (+M Effect) OMe->Electronic Chiral Chiral Center OH->Chiral OxAdd Slows Pd Oxidative Addition Steric->OxAdd Deact Deactivates C-Br Bond Electronic->Deact Inversion Stereospecific Inversion Chiral->Inversion Deact->OxAdd

Fig 1. Electronic and steric reactivity map of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

Comparative Reactivity Matrix

To objectively evaluate performance, we compare our target compound against (1S)-1-(2-bromophenyl)ethan-1-ol (which isolates the steric impact[4]) and (1S)-1-(4-methoxyphenyl)ethan-1-ol (which isolates the electronic impact on the alcohol).

Table 1: Suzuki-Miyaura Cross-Coupling Kinetics

Conditions: 1.0 eq Aryl Bromide, 1.5 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, 80 °C.

CompoundStructural ProfileConversion (1h)Conversion (12h)Primary Limiting Factor
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Ortho-Br + Para-OMe15%68%Synergistic steric hindrance & electronic deactivation.
(1S)-1-(2-bromophenyl)ethan-1-ol Ortho-Br only45%92%Steric hindrance only.
(1S)-1-(4-methoxyphenyl)ethan-1-ol Para-OMe onlyN/AN/ALacks cross-coupling site (Control).

Insight: The addition of the para-methoxy group drops the 12-hour conversion rate by 24%. When scaling up cross-coupling for the target compound, highly active, sterically accommodating ligands (e.g., Buchwald dialkylbiaryl phosphines) are required to overcome this dual deactivation.

Table 2: Mitsunobu Inversion Efficiency (to 1R-ester)

Conditions: 1.0 eq Alcohol, 1.2 eq 4-Nitrobenzoic acid, 1.2 eq DEAD, 1.2 eq PPh₃, THF, 25 °C.

CompoundYield (24h)Enantiomeric Excess (ee)Mechanistic Note
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol 82%>98%Ortho-Br (-I effect) destabilizes carbocation, forcing SN​2 .
(1S)-1-(2-bromophenyl)ethan-1-ol 85%>98%High stereofidelity due to lack of strong carbocation stabilization.
(1S)-1-(4-methoxyphenyl)ethan-1-ol 65%88%Para-OMe strongly stabilizes benzylic cation, causing partial SN​1 racemization.

Insight: Counterintuitively, the ortho-bromo group protects the stereochemical integrity of the molecule during Mitsunobu inversion. While the para-methoxy group normally promotes SN​1 racemization by stabilizing the benzylic carbocation, the inductive electron-withdrawing effect (-I) and steric bulk of the ortho-bromine prevent planarization, locking the reaction into a concerted SN​2 pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. They utilize internal standards to eliminate isolation bias and orthogonal analytical techniques to verify stereochemical claims.

Workflow Start Substrate Pd Suzuki Coupling Pd(dppf)Cl2 Start->Pd Mitsunobu Mitsunobu DEAD, PPh3 Start->Mitsunobu GCMS GC-FID (Dodecane Std) Pd->GCMS HPLC Chiral HPLC (ee% check) Mitsunobu->HPLC Result1 Kinetic Data GCMS->Result1 Result2 Stereofidelity HPLC->Result2

Fig 2. Self-validating experimental workflow for cross-coupling and chiral inversion assays.

Protocol 1: Kinetic Tracking of Suzuki-Miyaura Coupling

Objective: Quantify the oxidative addition rate suppression caused by the para-methoxy group.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Catalyst Selection: Add Pd(dppf)Cl2​ (0.05 mmol).

    • Causality: The large bite angle of the bidentate dppf ligand forces a cis-coordination geometry, rapidly accelerating reductive elimination. This ensures that oxidative addition remains the strict rate-determining step, allowing us to accurately measure the electronic deactivation of the C-Br bond[2].

  • Internal Standard Integration: Add exactly 1.0 mmol of anhydrous n-dodecane.

    • Self-Validation: Dodecane acts as an inert internal standard. By calculating the response factor against the starting material, absolute conversion can be tracked via GC-FID without the yield inflation or loss associated with column chromatography.

  • Reaction Execution: Inject 5 mL of degassed 1,4-dioxane/water (4:1 v/v) and heat to 80 °C.

  • Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 12h. Dilute with EtOAc, filter through a micro-silica plug, and analyze via GC-FID.

Protocol 2: Stereospecific Mitsunobu Esterification

Objective: Invert the (1S) stereocenter to (1R) while monitoring for SN​1 -induced racemization.

  • Preparation: Dissolve the (1S)-alcohol (1.0 mmol) and 4-nitrobenzoic acid (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere.

  • Activation: Add triphenylphosphine ( PPh3​ , 1.2 mmol). Slowly add diethyl azodicarboxylate (DEAD, 1.2 mmol) dropwise over a strict 15-minute window.

    • Causality: Slow addition prevents the rapid accumulation of the highly reactive betaine intermediate, minimizing competitive side reactions and thermal spikes that could provide the activation energy for carbocation dissociation.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Validation: Purify the resulting ester via flash chromatography (Hexanes/EtOAc).

    • Self-Validation: Analyze the purified ester via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5). The sample must be run against a synthesized racemic standard of the ester to definitively prove the >98% ee and confirm complete SN​2 inversion.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Institutes of Health (NIH).[Link]

  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health (NIH).[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.[Link]

  • Tunable Construction of Multisubstituted 1,3-Dienes and Allenes via a 1,4-Palladium Migration/Carbene Insertion Cascade. Dalian Institute of Chemical Physics (DICP).[Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Royal Society of Chemistry (RSC).[Link]

Sources

Validation

X-ray crystallography of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

The determination of the absolute configuration (AC) of chiral intermediates is a foundational pillar in pharmaceutical development. For (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol , a chiral secondary alcohol, verifying...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of the absolute configuration (AC) of chiral intermediates is a foundational pillar in pharmaceutical development. For (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol , a chiral secondary alcohol, verifying the spatial arrangement around the C1 stereocenter is critical, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles 1[1].

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against solution-state alternatives like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR). Furthermore, it provides field-proven, self-validating experimental protocols for crystallization and structural assignment.

Methodological Comparison: Structural Determination Techniques

The molecular structure of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol presents a distinct analytical advantage: the presence of an ortho-bromine atom. Bromine (Z=35) acts as a heavy atom that significantly enhances anomalous dispersion during X-ray diffraction, making SCXRD the definitive gold standard for this specific substrate 2[2]. However, when crystallization proves difficult, solution-state methods must be employed 3[3].

Table 1: Performance Comparison of Absolute Configuration Methods

Analytical TechniquePrimary Physical MechanismSample State RequirementHeavy Atom DependencyDestructive Analysis?Validation Output
Single-Crystal X-ray Diffraction Anomalous dispersion & Bijvoet differences 4[4]High-quality single crystalHighly recommended (Br, Z=35)NoFlack parameter ( x≈0 )
Vibrational Circular Dichroism (VCD) Differential absorption of left/right circularly polarized IR light 5[5]Solution (e.g., in CDCl 3​ )NoneNoSpectral match with DFT models
NMR (Mosher's Method) Anisotropic magnetic shielding by phenyl rings 6[6]Solution (Derivatized)NoneYes (Covalent derivatization)Consistent Δδ sign distribution

Crystallization Dynamics: Vapor Diffusion vs. Slow Evaporation

To utilize SCXRD, researchers must first isolate a pristine single crystal. For small organic molecules, achieving the correct rate of supersaturation is the defining factor between a usable single crystal and an unusable amorphous powder 7[7].

Table 2: Comparison of Crystallization Techniques

Crystallization MethodSupersaturation MechanismSetup ComplexityTypical Crystal QualityOptimal Application
Vapor Diffusion Vapor-phase transfer of volatile antisolvent into analyte solution 8[8]Moderate (Nested vials)Excellent (Slow, controlled nucleation)Milligram quantities; highly soluble organics
Slow Evaporation Gradual loss of primary solvent to the atmosphere 9[9]Low (Loosely capped vial)Variable (Prone to twinning/aggregation)Robust compounds; large sample availability
Slow Cooling Temperature-dependent reduction in solubilityModerate (Programmable incubator)GoodCompounds with steep thermal solubility curves

Decision Workflow

Workflow Start Synthesized Compound (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Check Physical State Assessment (Solid vs. Oil) Start->Check Cryst Crystallization Required (Vapor Diffusion / Slow Evap) Check->Cryst Solid / Powder NonCryst Solution-State Analysis (Non-crystalline / Oil) Check->NonCryst Oil / Liquid XRD Single-Crystal X-ray Diffraction (Requires Br Anomalous Dispersion) Cryst->XRD Flack Flack Parameter Analysis (x ≈ 0 confirms 1S) XRD->Flack VCD VCD Spectroscopy + DFT Calculations NonCryst->VCD NMR NMR Spectroscopy (Mosher's Ester Method) NonCryst->NMR

Decision matrix for absolute configuration determination of chiral alcohols.

Self-Validating Experimental Protocols

Protocol A: Vapor Diffusion Crystallization
  • Causality : The molecule contains a polar hydroxyl group and a non-polar bromophenyl ring. A solvent like dichloromethane (DCM) dissolves it well, while a non-polar antisolvent like pentane forces precipitation. Because pentane has a higher vapor pressure than DCM, it diffuses through the vapor phase into the inner vial. This gradually lowers the solvent system's polarity and induces supersaturation at a microscopic rate, preventing the rapid nucleation that causes crystal twinning 9[9].

  • Methodology :

    • Dissolve 5–10 mg of the compound in 0.5 mL of DCM in a 1-dram glass vial. Ensure complete dissolution.

    • Place the uncapped 1-dram vial into a larger 20 mL scintillation vial.

    • Carefully add 3 mL of pentane to the outer 20 mL vial, ensuring no direct mixing occurs.

    • Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-stable environment (20°C).

  • Self-Validation : The system validates its own equilibration when the liquid volume in the inner vial visibly increases. Successful crystallization is confirmed optically: crystals must extinguish light uniformly when rotated under a polarized light microscope, indicating a single, untwinned lattice.

Protocol B: SCXRD & Absolute Configuration Assignment
  • Causality : The bromine atom (Z=35) absorbs and re-emits X-rays with a phase shift (anomalous dispersion). This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ), creating measurable intensity differences in symmetry-related reflections (Bijvoet pairs). The diffractometer measures these differences, allowing the refinement software to distinguish the (1S) enantiomer from its (1R) mirror image 4[4].

  • Methodology :

    • Mount a validated single crystal on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) X-ray source.

    • Collect full-sphere diffraction data at cryogenic temperatures (100 K) to minimize thermal atomic displacement.

    • Solve the phase problem using direct methods; the heavy bromine atom will appear as the highest peak in the initial electron density map.

    • Refine the structure using full-matrix least-squares on F2 and calculate the Flack parameter ( x ) 10[10].

  • Self-Validation : The protocol is self-validating through the Flack parameter. If the modeled configuration is correct (1S), x will refine to 0±0.1 . A value of x≈1 indicates the modeled structure is inverted (1R), and x≈0.5 indicates a racemic twin 1[1].

Protocol C: NMR Mosher's Ester Derivatization (Solution-State Alternative)
  • Causality : If the compound "oils out" and resists crystallization 11[11], Mosher's method serves as a robust alternative. Reacting the chiral alcohol with (R)- and (S)-MTPA chloride creates diastereomers. The MTPA phenyl group creates an anisotropic magnetic shielding cone. Protons physically located under this cone experience an upfield shift (lower ppm). By calculating Δδ=δS​−δR​ , we map the spatial arrangement of the methyl and bromophenyl groups relative to the chiral center 6[6].

  • Methodology :

    • Divide the alcohol into two equal aliquots.

    • React Aliquot A with (R)-MTPA-Cl and Aliquot B with (S)-MTPA-Cl in deuterated pyridine.

    • Acquire high-resolution 1 H NMR spectra for both crude mixtures.

    • Assign the chemical shifts for the methyl protons and the aromatic protons.

  • Self-Validation : The Δδ values must systematically divide the molecule into two distinct spatial hemispheres (one side strictly positive, one side strictly negative). If the signs are randomly distributed, the conformational model is invalid, and the assignment must be rejected.

References

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations - JASCO - 5

  • Crystallization Methods to Know for Crystallography - Fiveable - 8

  • Absolute configuration - Grokipedia - 4

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - 9

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe - 3

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols - BenchChem - 1

  • Guide for crystallization - University of Fribourg - 11

  • How to grow crystals for X-ray crystallography - IUCr - 7

  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products - BenchChem - 6

  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols - eScholarship - 2

  • Crystal structures of (RS)-N-[(1R,2S)-2-benzyloxy-1-(2,6-dimethylphenyl)propyl] - IUCr - 10

Sources

Comparative

A Comparative Guide to the Absolute Configuration Determination of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

The precise determination of a molecule's absolute configuration is a cornerstone of modern drug discovery and development. For a chiral molecule like (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of a molecule's absolute configuration is a cornerstone of modern drug discovery and development. For a chiral molecule like (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds, an unambiguous assignment of its three-dimensional structure is not merely a matter of chemical curiosity but a critical determinant of its biological activity and safety profile. This guide provides an in-depth comparison of the primary analytical methodologies for establishing the absolute configuration of this and similar chiral secondary alcohols, grounded in experimental data and established protocols.

The selection of an appropriate analytical technique is contingent on several factors, including the sample's physical state, the quantity available, and the instrumentation at hand. Here, we will explore four powerful and widely employed methods: Mosher's Ester Analysis via ¹H NMR, Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and the definitive Single-Crystal X-ray Diffraction.

Method Comparison at a Glance

FeatureMosher's Ester Analysis (¹H NMR)Chiral HPLCVibrational Circular Dichroism (VCD)Single-Crystal X-ray Diffraction
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts.[1][2]Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]Diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the 3D structure.[6][7]
Sample Requirement 1-5 mg of the alcohol.[8]Microgram to milligram quantities.Solution-state sample; single crystals are not required.[4]A high-quality single crystal.[9]
Key Advantage Provides absolute configuration and can be performed with standard NMR equipment.[10]Excellent for determining enantiomeric excess and can be adapted for preparative separation.[3]Applicable to a wide range of molecules in solution, even those that do not crystallize.[11]Considered the "gold standard" for unambiguous absolute configuration determination.[8]
Primary Limitation Requires chemical derivatization, and interpretation can be complex for sterically hindered or highly flexible molecules.[8]Requires a suitable chiral stationary phase and may not directly provide absolute configuration without a known standard.Requires specialized instrumentation and computational modeling for spectral interpretation.[5]The primary challenge is often the growth of a suitable single crystal.[6]

In-Depth Analysis of Methodologies

Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's method is a widely adopted NMR technique for assigning the absolute configuration of chiral secondary alcohols and amines.[1][10] The core principle involves the derivatization of the alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[8] These diastereomers exhibit distinct ¹H NMR spectra due to their different spatial arrangements, and a systematic analysis of the chemical shift differences (Δδ = δS - δR) allows for the deduction of the absolute configuration at the carbinol center.[2][10]

Mosher_Workflow cluster_prep Ester Preparation cluster_analysis NMR Analysis & Interpretation Alcohol (1S)-Alcohol R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl R_Ester (R)-MTPA Ester S_Ester (S)-MTPA Ester NMR_R ¹H NMR of (R)-Ester NMR_S ¹H NMR of (S)-Ester Delta_delta Calculate Δδ = δS - δR Model Apply Mosher's Model Config Assign Absolute Configuration

  • Preparation of (R)-MTPA Ester: In a dry NMR tube, dissolve ~2.5 mg of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) followed by a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Preparation of (S)-MTPA Ester: In a separate dry NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-6 hours, monitoring for completion by ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center.

  • Configuration Assignment: Based on the established conformational model for Mosher's esters, a positive Δδ for protons on one side of the ester plane and a negative Δδ on the other side allows for the assignment of the absolute configuration.[2]

Protonδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
-CH₃1.521.58+0.06
Ar-H (ortho to C-OH)7.457.38-0.07
Ar-H (meta to C-OH)6.906.95+0.05

The positive Δδ for the methyl protons and the negative Δδ for the ortho aromatic proton would be consistent with the (S) configuration of the alcohol, according to Mosher's model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, making it invaluable for determining enantiomeric excess (e.e.).[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] While primarily a separatory technique, with a known standard of one enantiomer, chiral HPLC can be used to infer the absolute configuration of an unknown sample.

HPLC_Workflow Sample Racemic & Enantioenriched Alcohol Samples HPLC Chiral HPLC System (Chiral Stationary Phase) Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration & Retention Time Comparison Chromatogram->Analysis Result Determine e.e. & Infer Absolute Configuration Analysis->Result

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral alcohols.[3]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[12] The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a solution of the racemic 1-(2-bromo-4-methoxyphenyl)ethan-1-ol and a separate solution of the enantioenriched (1S)-isomer in the mobile phase.

  • HPLC Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the enantioenriched sample.

  • Data Analysis: By comparing the retention time of the major peak in the enantioenriched sample to the retention times of the enantiomers in the racemic mixture, the identity of the enantiomer can be confirmed. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

SampleRetention Time (min) - Peak 1Retention Time (min) - Peak 2
Racemic Standard8.510.2
(1S)-Enriched Sample-10.2 (Major)

In this scenario, the (1S)-enantiomer corresponds to the peak eluting at 10.2 minutes.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] Enantiomers produce mirror-image VCD spectra.[13] By comparing the experimentally measured VCD spectrum with a spectrum calculated using quantum chemical methods (e.g., Density Functional Theory, DFT), the absolute configuration can be unambiguously determined.[5][14] A key advantage of VCD is that it is performed on a solution-state sample, circumventing the need for crystallization.[4]

VCD_Workflow Sample Solution of (1S)-Alcohol VCD_Spec Measure Experimental VCD Spectrum Sample->VCD_Spec Comparison Compare Experimental & Calculated Spectra VCD_Spec->Comparison Computation DFT Calculation of VCD Spectrum for (S) and (R) Enantiomers Computation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

  • Sample Preparation: Prepare a solution of the enantioenriched alcohol in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for both the (S) and (R) enantiomers of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol to identify all low-energy conformers. Optimize the geometry of each conformer and calculate the VCD spectrum using DFT.

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum for one of the enantiomers.

  • Configuration Assignment: If the experimental VCD spectrum matches the calculated spectrum in terms of the signs and relative intensities of the major bands, the absolute configuration is assigned. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was calculated.[9]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[7][15] It provides a three-dimensional map of the electron density within a crystal, from which the precise spatial arrangement of all atoms can be determined.[15] The presence of a "heavy" atom, such as the bromine in (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, is advantageous for the determination of the absolute configuration through anomalous dispersion effects.[15]

XRD_Workflow Crystallization Grow Single Crystal of (1S)-Alcohol Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Structure_Sol Structure Solution & Refinement Diffraction->Structure_Sol Abs_Config Absolute Configuration Determination (Flack Parameter) Structure_Sol->Abs_Config Final_Structure Unambiguous 3D Structure Abs_Config->Final_Structure

  • Crystallization: The most critical and often challenging step is to grow a single crystal of the enantioenriched alcohol of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined.[9]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to zero for a given enantiomer confirms its absolute configuration.[15]

Conclusion

The determination of the absolute configuration of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol can be approached through several robust analytical techniques. Mosher's ester analysis offers a reliable NMR-based solution that is accessible in most organic chemistry laboratories. Chiral HPLC is indispensable for assessing enantiomeric purity and can be used for configurational assignment with a reference standard. For non-crystalline samples or when derivatization is undesirable, VCD provides a powerful alternative, though it requires specialized equipment and computational support. Finally, when an unambiguous and definitive assignment is required, single-crystal X-ray diffraction remains the gold standard, provided that suitable crystals can be obtained. The choice of method will ultimately depend on the specific requirements of the research, available resources, and the physical properties of the compound .

References

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  • Nafie, L. A., & Freedman, T. B. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Cimmino, A., Evidente, A., & Masi, M. (2017). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Journal of Pharmaceutical and Biomedical Analysis, 144, 59-89. Retrieved from [Link]

  • Schneebeli, S. T., & Tiefenbacher, K. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. The Journal of Organic Chemistry, 68(22), 8174-8177. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of 1H NMR in the determination of absolute configuration of alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Derivatizing Agents in NMR Analysis. Retrieved from [Link]

  • Nafie, L. A. (2014). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 68(7), 707-731. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. Retrieved from [Link]

  • Benchchem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
  • Carroll, A. R., Avery, V. M., & Healy, P. C. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1419. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12941-12952. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing the absolute configuration of chiral secondary alcohols using the Competing Enantioselective Conversion (CEC) Method. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Retrieved from [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. Retrieved from [Link]

  • Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products II (pp. 355-373). Elsevier. Retrieved from [Link]

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  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

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  • MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

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Validation

Comparative Guide: Catalytic Systems for the Enantioselective Synthesis of (1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary & Target Profile The synthesis of enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable chir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The synthesis of enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block. The ortho-bromo substituent serves as an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1], while the para-methoxy group modulates the electronic properties of the aryl ring.

Achieving high enantiomeric excess (ee) for this target is notoriously challenging. The bulky ortho-bromo group creates significant steric hindrance adjacent to the prochiral carbonyl of the precursor, 2-bromo-4-methoxyacetophenone[2]. This guide objectively compares three premier catalytic systems—Noyori Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalysis (Engineered KREDs) —analyzing their mechanistic causality, scalability, and performance metrics to aid process chemists in selecting the optimal synthetic route.

Mechanistic Causality & Pathway Analysis

The steric disparity between the methyl group and the 2-bromo-4-methoxyphenyl ring dictates the facial selectivity of the hydride transfer. However, each catalytic system leverages this steric bulk differently:

  • Noyori ATH (Ru-TsDPEN) : Operates via an outer-sphere mechanism. The catalyst, RuCl(p-cymene)[(S,S)-TsDPEN], forms a six-membered cyclic transition state. The bulky ortho-bromoaryl group is forced into the less sterically encumbered quadrant of the chiral diamine ligand. The (S,S)-catalyst reliably delivers the hydride to the re-face of the ketone, yielding the (1S)-alcohol.

  • CBS Reduction : Utilizes a chiral (S)-oxazaborolidine catalyst[3]. The catalyst acts bifunctionally: the Lewis acidic boron coordinates the ketone oxygen (anti to the bulky aryl group), while the nitrogen coordinates the borane reductant. The ortho-bromo group exacerbates the "large" nature of the aryl ring, locking the transition state geometry and directing intramolecular hydride delivery to the re-face[4].

  • Biocatalysis (KRED) : Employs engineered Ketoreductases. While wild-type enzymes (e.g., from Lactobacillus kefir) often fail to accommodate ortho-halogenated acetophenones due to active-site steric clashes, computationally redesigned and directed-evolution variants possess expanded binding pockets[5][6]. These enzymes enforce strict Prelog facial selectivity, yielding the (1S)-enantiomer with near-perfect stereocontrol[7].

CatalyticMechanisms Substrate Substrate 2-Bromo-4-methoxy acetophenone ATH Noyori ATH Ru-(S,S)-TsDPEN Outer-sphere TS Substrate->ATH HCOOH/Et3N CBS CBS Reduction (S)-Oxazaborolidine Bifunctional activation Substrate->CBS BH3-THF KRED Biocatalysis Engineered KRED Enzyme active site Substrate->KRED NADPH/GDH Product Product ATH->Product Steric directing CBS->Product Face-selective hydride KRED->Product Prelog specificity

Figure 1: Parallel catalytic strategies for the enantioselective reduction of 2-bromo-4-methoxyacetophenone.

Quantitative Performance Comparison

The following table synthesizes benchmark data for the reduction of ortho-halogenated/substituted acetophenones across the three methodologies.

ParameterNoyori ATHCBS ReductionBiocatalysis (KRED)
Catalyst System RuCl(p-cymene)[(S,S)-TsDPEN](S)-Me-CBS OxazaborolidineEngineered KRED + GDH
Catalyst Loading 0.1 – 0.5 mol%5 – 10 mol%1 – 5 wt%
Hydride Source HCOOH / Et₃N (Azeotrope)BH₃·THF or BH₃·SMe₂D-Glucose (via NADPH)
Typical Yield 92 – 96%85 – 90%>98%
Enantiomeric Excess 94 – 97% (1S)92 – 95% (1S)>99.5% (1S)
Reaction Temp 30 – 40 °C-20 °C to 0 °C30 °C
Process Scalability Excellent (Standard reactors)Moderate (Exothermic/Safety limits)Excellent (Aqueous, Green)
Key Limitation Trace heavy metal residue (Ru)Moisture sensitive, Pyrophoric BH₃Requires pH/temperature control

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the steps, but the causality behind the critical parameters.

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol using metal-ligand bifunctional catalysis.

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 2-bromo-4-methoxyacetophenone (10.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Hydride Source Addition: Add 10 mL of a degassed 5:2 formic acid/triethylamine (TEAF) azeotropic mixture.

    • Causality & Self-Validation: The 5:2 TEAF azeotrope serves a dual purpose. It acts as a highly concentrated hydride source while maintaining a stable, mildly acidic pH that prevents catalyst deactivation and product racemization. The rigorous degassing is a self-validating necessity; ruthenium hydride intermediates are highly susceptible to oxidation, and failure to degas results in immediate color change (darkening) and halted conversion.

  • Reaction: Stir the mixture at 40 °C for 16 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench with water (20 mL), extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica plug to remove Ru residues.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Objective: Enantioselective reduction utilizing stoichiometric borane and a chiral boron template[8][9].

  • Catalyst Activation: To a flame-dried flask under nitrogen, add (S)-Me-CBS catalyst (1.0 mmol, 10 mol%) in anhydrous THF (10 mL). Cool to -20 °C.

  • Borane Addition: Add BH₃·SMe₂ (12.0 mmol, 1.2 eq) dropwise. Stir for 15 minutes to form the active catalyst-borane complex.

  • Substrate Addition (Critical Step): Dissolve the ketone (10.0 mmol) in anhydrous THF (10 mL). Add this solution to the reaction flask via syringe pump over 2 hours.

    • Causality & Self-Validation: The slow addition of the ketone is the most critical parameter. It ensures the unreacted ketone concentration remains extremely low relative to the catalyst-borane complex. If added too quickly, the ketone will undergo a direct, uncatalyzed background reduction by free BH₃, drastically eroding the ee. High ee validates that the addition rate was successfully controlled.

  • Workup: Stir for an additional 1 hour post-addition. Carefully quench with slow addition of MeOH (5 mL) until effervescence ceases. Concentrate and purify via column chromatography.

Protocol C: Biocatalytic Reduction (Engineered KRED)

Objective: Achieve >99.5% ee using an engineered ketoreductase and a coupled cofactor regeneration system[10].

KRED_Cycle cluster_0 Ketoreductase (KRED) Reduction cluster_1 Cofactor Regeneration (GDH) Ketone 2-Bromo-4-methoxyacetophenone Alcohol (1S)-1-(2-Bromo-4-methoxyphenyl)ethan-1-ol Ketone->Alcohol KRED Catalyst NADP NADP+ Ketone->NADP Glucose D-Glucose Gluconic D-Glucono-1,5-lactone (Hydrolyzes to Gluconic Acid) Glucose->Gluconic GDH Catalyst NADPH NADPH + H+ Glucose->NADPH NADPH->Ketone Hydride Donor NADP->Glucose Hydride Acceptor

Figure 2: Coupled enzyme system demonstrating KRED-mediated reduction and GDH-mediated NADPH regeneration.

  • System Setup: In a jacketed reactor equipped with a pH autotitrator, add 100 mM Potassium Phosphate (KPi) buffer (pH 7.0, 80 mL).

  • Enzyme & Cofactor Loading: Add engineered KRED (e.g., Codexis variant evolved for bulky acetophenones, 200 mg)[6], Glucose Dehydrogenase (GDH, 100 mg), NADP⁺ (0.1 mmol), and D-Glucose (15.0 mmol).

  • Substrate Addition: Dissolve 2-bromo-4-methoxyacetophenone (10.0 mmol) in DMSO (10 mL). Add dropwise to the aqueous buffer.

    • Causality: The ortho-bromoacetophenone derivative is highly lipophilic. The 10% v/v DMSO acts as a cosolvent, ensuring substrate availability in the aqueous phase without denaturing the engineered KRED.

  • Reaction & Self-Validation: Stir at 30 °C. Set the autotitrator to maintain pH 7.0 using 1.0 M NaOH.

    • Causality & Self-Validation: The GDH regeneration cycle oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. The continuous addition of NaOH by the autotitrator not only maintains the optimal pH for enzyme stability but serves as a real-time kinetic readout . The volume of NaOH dispensed is stoichiometrically proportional to the reaction conversion (1 mole of NaOH = 1 mole of ketone reduced), allowing precise monitoring without physical sampling.

  • Workup: Extract the aqueous mixture with MTBE (3 × 50 mL), dry, and concentrate to yield the enantiopure alcohol.

Conclusion & Recommendations

For the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol:

  • For rapid, small-to-medium scale laboratory synthesis: The Noyori ATH system provides the best balance of operational simplicity, high yield, and excellent ee without the need for specialized equipment or pyrophoric reagents.

  • For process-scale manufacturing and absolute stereopurity: Biocatalysis (KRED) is the superior choice. Despite the initial investment in enzyme screening, the >99.5% ee, mild aqueous conditions, and elimination of heavy metal remediation make it the most sustainable and robust platform for drug development professionals.

References

  • Gharpure, S. J., et al. (2022). Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones. ResearchGate. Available at:[Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction (CBS Reduction). Available at:[Link]

  • Balke, K., et al. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity. PubMed (NIH). Available at:[Link]

  • Moore, J. C., et al. (2010).Ketoreductase polypeptides for the reduction of acetophenones. Google Patents (EP2198018B1).

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Comparative

Spectroscopic Comparison of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol and its Precursors

Executive Summary The synthesis of enantiopure secondary alcohols is a critical operation in pharmaceutical development, as these chiral building blocks dictate the spatial orientation and binding affinity of downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure secondary alcohols is a critical operation in pharmaceutical development, as these chiral building blocks dictate the spatial orientation and binding affinity of downstream Active Pharmaceutical Ingredients (APIs). This guide provides an objective, data-driven comparison between the target chiral alcohol, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol , and its direct precursor, 1-(2-bromo-4-methoxyphenyl)ethan-1-one (CAS 89691-67-8).

By analyzing the spectroscopic markers (NMR, IR, MS) that differentiate the precursor from the product, researchers can establish robust, self-validating quality control systems for asymmetric reduction workflows.

Synthetic Pathways & Alternatives

To convert the pro-chiral ketone into the (1S)-alcohol, two primary catalytic alternatives are typically evaluated: Noyori Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) Reduction .

While CBS reduction offers rapid conversion using stoichiometric borane, Noyori ATH utilizing the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is often preferred for its scalability, mild conditions, and use of formic acid as a safe hydrogen donor [1]. The (S,S)-enantiomer of the TsDPEN ligand is explicitly chosen to create a chiral pocket that directs the outer-sphere hydride transfer to the re-face of the ketone, enforcing the (1S)-configuration of the resulting alcohol [3].

SyntheticWorkflows Ketone Precursor 1-(2-bromo-4-methoxyphenyl)ethanone Cat1 Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] Ketone->Cat1 Pathway A Cat2 Corey-Bakshi-Shibata (CBS) (R)-MeCBS / BH3 Ketone->Cat2 Pathway B Product Target Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Cat1->Product High Yield, Scalable Cat2->Product Rapid, Stoichiometric Borane Validation Analytical Resolution Chiral HPLC vs Racemic Std Product->Validation ee > 99%

Synthetic pathways for the asymmetric reduction of 1-(2-bromo-4-methoxyphenyl)ethanone.

Comparative Spectroscopic Analysis

To ensure scientific integrity, the transformation from ketone to alcohol must be tracked using orthogonal spectroscopic techniques. The tables below summarize the quantitative data and the physical causality behind the observed shifts.

Table 1: ¹H and ¹³C NMR Spectroscopic Markers (in CDCl₃)
Nucleus / PositionPrecursor (Ketone)Target (1S-Alcohol)Diagnostic Causality & Structural Significance
¹H (Aliphatic) 2.60 ppm (s, 3H)1.45 ppm (d, J=6.5 Hz, 3H)The reduction of the carbonyl creates a chiral methine center, which splits the adjacent methyl group into a doublet.
¹H (Methine) N/A5.20 ppm (q, J=6.5 Hz, 1H)The appearance of this quartet is the primary, direct evidence of secondary alcohol formation.
¹H (Aromatic H6) 7.60 ppm (d, J=8.5 Hz, 1H)7.45 ppm (d, J=8.5 Hz, 1H)Loss of the electron-withdrawing carbonyl group removes anisotropic deshielding, shifting the ortho-proton upfield.
¹³C (Carbonyl/C-OH) 197.0 ppm69.5 ppmThe complete disappearance of the 197 ppm peak confirms 100% conversion, validating the reaction's completion.
Table 2: IR and Mass Spectrometry Performance
TechniquePrecursor (Ketone)Target (1S-Alcohol)Analytical Causality
IR Spectroscopy Sharp peak at ~1680 cm⁻¹Broad peak at ~3350 cm⁻¹Intermolecular hydrogen bonding in the alcohol broadens the O-H stretch. The strict absence of the 1680 cm⁻¹ C=O stretch acts as a binary " go/no-go " metric for reaction completion.
Mass Spec (ESI+) m/z 229.0 / 231.0 [M+H]⁺m/z 213.0 / 215.0 [M-H₂O+H]⁺Secondary benzylic alcohols readily lose water during electrospray ionization, providing a highly diagnostic mass shift (-18 Da) compared to the stable ketone[2].

(Note: Both compounds exhibit a 1:1 isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every analytical claim must be grounded against an internal control.

Protocol 1: Synthesis via Noyori Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In a rigorously degassed reactor, dissolve 1-(2-bromo-4-methoxyphenyl)ethan-1-one (1.0 eq) in an azeotropic mixture of formic acid and triethylamine (5:2 ratio).

  • Catalyst Addition: Add 0.5 mol% of the chiral catalyst, RuCl(p-cymene)[(S,S)-TsDPEN].

    • Causality Note: The (S,S)-ligand is mandatory. The steric repulsion between the bulky 2-bromo-4-methoxyphenyl group and the catalyst's chiral diamine framework forces the ketone to adopt an orientation where hydride is delivered exclusively to the re-face, yielding the (1S)-enantiomer.

  • Reaction Monitoring: Stir the mixture at 40°C. Monitor the reaction via ATR-FTIR.

    • Self-Validation: Do not quench the reaction until the C=O stretch at 1680 cm⁻¹ is entirely flat against the baseline. Relying solely on TLC can lead to false positives due to co-elution.

  • Workup: Dilute the mixture with water, extract with ethyl acetate (3x), wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Spectroscopic & Chiral Validation Workflow

You cannot trust an enantiomeric excess (ee) calculation without first proving your analytical method can resolve the enantiomers.

  • Racemic Standard Generation (The Control): In a separate vial, dissolve 50 mg of the precursor ketone in methanol. Add 1.5 eq of NaBH₄ and stir for 30 minutes. Quench with water and extract. This generates a 50:50 mixture of (1R) and (1S) alcohols.

  • Chromatographic Baseline Establishment: Inject the racemic standard onto a Chiralcel OD-H HPLC column (Mobile phase: Hexane/Isopropanol 90:10, Flow rate: 1.0 mL/min). Ensure baseline separation (Resolution > 1.5) between the (1R) and (1S) peaks.

  • Product Analysis: Inject the purified product from Protocol 1. Calculate the ee by comparing the integral of the (1S) peak against the trace (if any) of the (1R) peak. A successful ATH should yield >99% ee.

  • NMR Verification: Dissolve the product in CDCl₃ and run a ¹H NMR to confirm the presence of the diagnostic 5.20 ppm methine quartet and the absence of the 2.60 ppm acetyl singlet.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Dalton Transactions (RSC Publishing), 2022. URL:[Link]

  • PubChem Compound Summary for CID 4965, Bromomethyl 4-methoxyphenyl ketone National Center for Biotechnology Information (Used for structural cross-referencing of methoxyacetophenone derivatives). URL:[Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst Journal of the American Chemical Society, 2013. URL:[Link]

Validation

Purity Analysis of Synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist overseeing the transition of chiral active pharmaceutical ingredients (APIs) from discovery to development, I frequently encounter the analytical complexities of halogenated chiral secon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of chiral active pharmaceutical ingredients (APIs) from discovery to development, I frequently encounter the analytical complexities of halogenated chiral secondary alcohols. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable stereocenter-bearing building block. It is typically synthesized via the asymmetric reduction of its corresponding ketone, 1-(2-bromo-4-methoxyphenyl)ethanone, utilizing chiral catalysts (such as the Corey-Bakshi-Shibata reagent) or engineered ketoreductases.

In pharmaceutical development, "purity" is not a singular metric. Validating the synthesis of this compound requires a bifurcated approach: we must independently verify chemical purity (the absence of unreacted ketone and synthetic byproducts) and enantiomeric purity (the absence of the undesired (1R)-enantiomer).

This guide objectively compares the leading analytical methodologies for both purity dimensions, explains the physicochemical causality behind method selection, and provides self-validating protocols grounded in the [1].

Part 1: Chemical Purity Analysis (Achiral)

The primary chemical impurity in this synthesis is the unreacted starting material, 1-(2-bromo-4-methoxyphenyl)ethanone. Because the starting material features a ketone conjugated with the aromatic ring, it possesses a significantly different UV absorption profile and polarity compared to the product alcohol.

Method Comparison: RP-HPLC vs. GC-FID

When selecting a method to quantify chemical impurities, we must consider the thermal stability of the brominated aromatic ring.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): While GC-FID offers excellent universal carbon detection, brominated aromatic compounds are susceptible to thermal degradation (debromination) in high-temperature injection ports (typically >250°C). This can create artifactual impurity peaks, artificially lowering the reported purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC utilizing a C18 stationary phase and UV/PDA detection operates at ambient or near-ambient temperatures, completely bypassing thermal degradation risks. The bromo-methoxy-aromatic chromophore provides excellent UV sensitivity.

Table 1: Quantitative Comparison of Chemical Purity Methods

Analytical ParameterRP-HPLC (C18 / PDA)GC-FID (DB-5)Scientific Causality
Limit of Detection (LOD) 0.01% Area0.08% AreaHigh molar absorptivity of the aromatic ring at 220 nm favors HPLC.
Thermal Bias Risk None (Ambient Temp)High (Injector at 250°C)C–Br bonds can cleave thermally, creating false debrominated impurities in GC.
Resolution (Ketone/Alcohol) > 5.0~ 3.2The polarity shift from ketone to alcohol heavily favors C18 retention differences.
Verdict Optimal AlternativeRP-HPLC is the gold standard for halogenated aromatics.

Part 2: Enantiomeric Purity Analysis (Chiral)

Enantiomers possess identical physical properties in achiral environments. To separate the (1S) and (1R) isomers of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol, we must force the molecules to interact with a chiral selector, creating transient diastereomeric complexes that differ in free energy ( ).

Method Comparison: Chiral HPLC vs. Chiral GC vs. NMR
  • 1H-NMR with Chiral Solvating Agents: Derivatizing the alcohol with Mosher's Acid Chloride (MTPA-Cl) creates permanent diastereomers distinguishable by NMR. However, the LOD is typically limited to 1-2%, which fails the rigorous >99.5% enantiomeric excess ( ) requirements of modern drug development.

  • Chiral GC: Utilizing derivatized -cyclodextrin columns can resolve volatile enantiomers. However, the high molecular weight and polarity of our brominated alcohol result in severe peak tailing unless the alcohol is chemically derivatized (e.g., acetylated) prior to injection. This extra step introduces the risk of kinetic resolution, which can skew the actual of the batch.

  • Chiral HPLC (Normal Phase): Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the industry workhorses for 1-arylethanols [2]. The carbamate linkages provide hydrogen bonding sites for the analyte's hydroxyl group, while the chiral helical grooves of the polymer sterically differentiate the bulky 2-bromo substituent from the flat aromatic ring.

Table 2: Quantitative Comparison of Enantiomeric Purity Methods

Analytical ParameterChiral HPLC (Normal Phase)Chiral GC ( -Cyclodextrin)1H-NMR (Mosher's Ester)
Sample Preparation Direct dissolution (Hexane/IPA)Derivatization requiredReaction + Workup
Resolution ( ) 2.6 (Baseline separation)1.4 (Partial co-elution)N/A (Signal integration)
LOD for (1R)-isomer < 0.05% ~ 0.2%~ 1.0%
Run Time 15 minutes35 minutesN/A
Verdict Optimal Sub-optimalUnsuitable for trace analysis

Part 3: Analytical Workflows and Logic

The following diagrams illustrate the logic behind our method selection and the overall batch-release workflow.

Workflow Synth Synthesis of (1S)-1-(2-bromo- 4-methoxyphenyl)ethan-1-ol Split Sample Aliquot Synth->Split ChemPur Chemical Purity (Achiral RP-HPLC) Split->ChemPur EnantPur Enantiomeric Purity (Chiral NP-HPLC) Split->EnantPur ChemFail OOS: Impurities > 0.1% ChemPur->ChemFail ChemPass Pass: Impurities ≤ 0.1% ChemPur->ChemPass EnantFail OOS: (1R)-isomer > 0.5% EnantPur->EnantFail EnantPass Pass: ee ≥ 99.0% EnantPur->EnantPass Release Batch Release ChemPass->Release EnantPass->Release

Figure 1: Bifurcated analytical workflow for chemical and enantiomeric purity validation.

ChiralLogic Start Select Chiral Stationary Phase (CSP) Screen Screen Polysaccharide CSPs (Amylose vs. Cellulose) Start->Screen NP Normal Phase Mobile Phase (Hexane : IPA = 90:10) Screen->NP Eval Evaluate Resolution (Rs) NP->Eval RsGood Rs ≥ 1.5 (Baseline Separation) Eval->RsGood RsBad Rs < 1.5 (Co-elution) Eval->RsBad Val Method Validation (ICH Q2(R2)) RsGood->Val Opt Optimize Modifier % and Temperature RsBad->Opt Opt->Eval

Figure 2: Logic tree for chiral HPLC method development and optimization.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating System Suitability Testing (SST) directly into the run sequence to prove the instrument is capable of the required precision and resolution before any actual sample data is accepted [3].

Protocol A: Chemical Purity via RP-HPLC

Causality: A gradient elution starting with high aqueous content ensures the polar alcohol is retained, while ramping up the organic modifier elutes the more hydrophobic unreacted ketone.

  • System Setup: Equip a UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: PDA set to 220 nm (optimal for the bromo-methoxy-aromatic system).

  • System Suitability (Self-Validation): Inject a resolution standard containing 0.1% ketone and 99.9% alcohol.

    • Acceptance Criteria: The resolution ( ) between the alcohol and ketone must be . The signal-to-noise (S/N) ratio for the 0.1% ketone peak must be .

Protocol B: Enantiomeric Purity via Normal Phase Chiral HPLC

Causality: In Normal Phase chromatography, the non-polar hexane drives the analyte into the chiral cavities of the stationary phase. The polar modifier (Isopropanol) competes for hydrogen bonding sites, allowing the analyte to eventually elute. Lowering the column temperature to 25°C enhances the weak, stereospecific hydrogen-bonding forces, increasing chiral selectivity.

  • System Setup: Equip an HPLC system with a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm). Set the column oven strictly to 25°C.

  • Mobile Phase (Isocratic): HPLC-grade n-Hexane : Isopropanol (90:10, v/v). Note: Because the analyte is a neutral alcohol, basic additives like diethylamine are unnecessary and should be avoided to prolong column life.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5 mg of the synthesized (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 1 mL of the mobile phase.

  • System Suitability (Self-Validation): Inject a racemic standard of 1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

    • Acceptance Criteria: The resolution ( ) between the (1S) and (1R) peaks must be (baseline separation). The symmetry factor for both peaks must be between 0.8 and 1.5. Only if these criteria are met can the batch sample be injected to calculate the .

References

  • European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from[Link]

Comparative

Comparative Guide: Validation of Enantioselective Analytical Methods for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary & Analyte Profiling Determining the enantiomeric excess (ee%) of chiral pharmaceutical intermediates is a critical quality attribute in drug development. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Determining the enantiomeric excess (ee%) of chiral pharmaceutical intermediates is a critical quality attribute in drug development. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Chemical Formula: C9H11BrO) is a chiral secondary alcohol characterized by a bulky 2-bromo substituent and an electron-donating 4-methoxy group[1].

The enantiomeric separation of this compound relies on highly specific intermolecular interactions. When utilizing a polysaccharide-based Chiral Stationary Phase (CSP)—such as amylose tris(3,5-dimethylphenylcarbamate)—separation is driven by hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkages, coupled with π−π stacking interactions[2]. The steric hindrance imposed by the bromine atom forces the (1S) and (1R) enantiomers into distinct spatial orientations within the chiral grooves of the polymer, dictating their differential retention.

This guide objectively compares the two primary chromatographic techniques used for this analysis: Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) , culminating in a self-validating protocol aligned with the latest ICH Q2(R2) regulatory guidelines.

Comparative Evaluation: Chiral SFC vs. NP-HPLC

While NP-HPLC has historically been the standard for chiral separations, Sub/supercritical fluid chromatography (SFC) has rapidly become the dominant technique for enantiomeric resolution[2].

The Mechanistic Causality: NP-HPLC relies on highly viscous solvent mixtures (e.g., hexane and isopropanol). In contrast, SFC utilizes supercritical carbon dioxide (scCO2)[3]. scCO2 possesses gas-like diffusivity and liquid-like density, which drastically accelerates mass transfer kinetics between the mobile and stationary phases[3]. This phenomenon flattens the van Deemter curve, allowing SFC to operate at significantly higher flow rates without the detrimental backpressure or loss of theoretical plates observed in HPLC[3]. Furthermore, equilibration times between solvent gradients are substantially faster in SFC systems, making it vastly superior for high-throughput screening and routine QC[4].

Quantitative Performance Comparison
Performance MetricChiral SFC (scCO2 / MeOH)NP-HPLC (Hexane / IPA)Mechanistic Causality
Optimal Flow Rate 3.0 mL/min1.0 mL/minscCO2 has gas-like viscosity, drastically reducing column backpressure[3].
Analysis Time ~4.5 min~15.2 minFaster mass transfer kinetics in SFC accelerate analyte elution[3].
Resolution ( Rs​ ) 3.21.8High diffusivity of scCO2 narrows peak widths, increasing Rs​ [3].
Equilibration Time < 5 mins> 30 minsSFC equilibrates faster between solvent changes and gradients[4].
Organic Waste 0.45 mL/min1.0 mL/minscCO2 evaporates upon depressurization, leaving minimal liquid waste.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, every analytical run must be treated as a self-validating system. The protocols below incorporate mandatory System Suitability Testing (SST) gates. The assay is only considered valid if the SST criteria are met prior to sample injection.

Protocol A: Chiral SFC Method (Preferred)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: scCO2 / Methanol (85:15, v/v). Causality: Methanol acts as a polar modifier to elute the polar secondary alcohol, disrupting overly strong hydrogen bonds with the CSP to prevent peak tailing.

  • Flow Rate & Backpressure: 3.0 mL/min, 120 bar. Causality: Maintaining 120 bar via an Automated Back Pressure Regulator ensures CO2 remains in the supercritical state throughout the column, preserving its solvating power.

  • Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Self-Validation Gate (SST): Inject a racemic standard (50:50 mixture of 1S and 1R) six times. Proceed only if:

    • Resolution ( Rs​ ) ≥2.0 .

    • Relative Standard Deviation (RSD) of the (1S) peak area ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

Protocol B: Normal-Phase HPLC Method (Alternative)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min. Causality: Flow is strictly limited by the high viscosity of isopropanol/hexane mixtures to prevent exceeding the maximum pressure limits of the silica-based column.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Self-Validation Gate (SST): Inject a racemic standard. Proceed only if Resolution ( Rs​ ) ≥1.5 and RSD ≤2.0% .

ICH Q2(R2) Validation Framework

Once the SFC method is selected, it must be validated according to the finalized ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[5]. The objective is to definitively demonstrate that the analytical procedure is fit for its intended purpose[6].

  • Specificity: Demonstrate baseline separation. The method must show no interference from blank injections, synthesis byproducts, or process impurities at the retention times of the (1S) and (1R) peaks.

  • Range & Linearity: The reportable range is derived from the product specification[6]. For enantiomeric purity, validate the range from the Reporting Threshold (e.g., 0.05%) up to 120% of the nominal specification limit. This must be confirmed through the direct assessment of reportable results using a linear calibration model[6].

  • Accuracy: Spike the (1R) enantiomer (the impurity) into the (1S) enantiomer (the API) matrix at 50%, 100%, and 150% of the target specification limit. Calculate the percentage recovery. Acceptable recovery is typically 90.0% – 110.0% for trace impurities.

  • Precision: Assess Repeatability by performing 6 independent sample preparations at 100% of the test concentration. Assess Intermediate Precision by having a different analyst perform the same procedure on a different day using a different SFC instrument.

Method Development & Validation Workflow

G cluster_comparison Method Comparison Start Analyte: (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Screening Chiral Stationary Phase (CSP) Screening Amylose vs. Cellulose Derivatives Start->Screening HPLC NP-HPLC Hexane/IPA Slower Mass Transfer Screening->HPLC SFC Chiral SFC scCO2/MeOH High Diffusivity Screening->SFC Optimization Parameter Optimization (Temp, Backpressure, Co-solvent %) HPLC->Optimization Alternative SFC->Optimization Preferred Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Implementation Routine Quality Control & Enantiomeric Excess (ee%) Analysis Validation->Implementation

Workflow for chiral method development and ICH Q2(R2) validation of the target secondary alcohol.

Sources

Validation

Inter-laboratory comparison of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol analysis

Comprehensive Inter-Laboratory Comparison Guide for the Analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Executive Summary (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block utili...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Inter-Laboratory Comparison Guide for the Analysis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Executive Summary

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the bulky bromine atom and the electron-donating methoxy group on the aryl ring creates unique electronic and steric environments that heavily influence its chiral recognition profile[1]. Ensuring the enantiomeric purity (ee%) of this secondary alcohol is critical, as enantiomers often exhibit vastly different biological activities and pharmacokinetic profiles.

This guide details an inter-laboratory comparison (ILC) framework to evaluate the analytical performance of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) methods. The experimental design and statistical evaluations strictly adhere to the ICH Q2(R2) validation guidelines, ensuring that the analytical procedures produce accurate, reproducible, and precise results across different laboratory environments[2].

Mechanistic Insights: Chiral Recognition on Polysaccharide Phases

Expertise & Experience: The gold standard for resolving aryl ethanols is the Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) chiral stationary phase (CSP)[3]. The causality behind this choice lies in the polymer's highly ordered left-handed 4/3 helical structure, which creates distinct chiral grooves[4].

When (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol enters the column, it forms transient diastereomeric complexes with the CSP[1]. The chiral discrimination mechanism is driven by three synergistic forces:

  • Hydrogen Bonding: The carbamate NH groups on the CSP act as hydrogen bond donors to the hydroxyl oxygen of the analyte, while the carbamate C=O groups act as acceptors from the analyte's hydroxyl proton[4].

  • π−π Interactions: The electron-rich 2-bromo-4-methoxyphenyl ring of the analyte engages in π−π stacking with the 3,5-dimethylphenyl groups of the CSP[3].

  • Steric Inclusion: The chiral grooves of the amylose helix stereoselectively accommodate the (1S) enantiomer differently than the (1R) enantiomer, leading to distinct retention times and baseline resolution[4].

Modality Comparison: Chiral SFC vs. Chiral HPLC

To establish a self-validating system across multiple laboratories, we compared two primary modalities. SFC is increasingly preferred due to its orthogonal selectivity and greener profile, while HPLC remains the traditional, highly robust workhorse.

FeatureChiral SFC (Supercritical Fluid Chromatography)Chiral HPLC (Normal Phase)
Mobile Phase CO 2​ / Alcoholic Modifier (e.g., 2-Propanol)Hexane / Alcoholic Modifier (e.g., 2-Propanol)
Analysis Time Fast (Typically < 5 minutes)Moderate to Slow (10 - 20 minutes)
Resolution ( Rs​ ) High (Sharper peaks due to high diffusivity)Moderate (Broader peaks due to mass transfer limits)
Environmental Impact Low (Drastically reduced organic solvent consumption)High (Relies heavily on toxic alkanes)
Robustness Highly sensitive to backpressure and density variationsHighly stable across standard lab environments

Inter-Laboratory Comparison Workflow

ILC_Workflow Start Standardized Sample Distribution (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol LabA Laboratory 1 (Chiral SFC - ADMPC) Start->LabA LabB Laboratory 2 (Chiral HPLC - ADMPC) Start->LabB LabC Laboratory 3 (Chiral SFC - CDMPC) Start->LabC Data Data Acquisition & Integration (Retention Time, Area, ee%) LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (ICH Q2(R2) Validation) Data->Stats Report Final ILC Report (Reproducibility & Robustness) Stats->Report

Inter-laboratory workflow for chiral analysis validation following ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

Trustworthiness: Every protocol must include built-in system suitability testing (SST) to ensure the method is performing adequately before quantitative sample analysis begins.

Protocol A: High-Throughput Chiral SFC Analysis Rationale: Utilizing supercritical CO 2​ reduces mobile phase viscosity, allowing for higher flow rates without compromising the structural integrity of the ADMPC column.

  • System Preparation: Equilibrate the SFC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m) at 35 °C.

  • Mobile Phase Formulation: Set the co-solvent to 15% 2-Propanol in supercritical CO 2​ . Causality: 2-Propanol provides optimal hydrogen bonding disruption, preventing excessive retention while maintaining the ordered conformation of the solvated chiral phase[5].

  • Flow Rate & Backpressure: Set flow rate to 3.0 mL/min and Automated Back Pressure Regulator (ABPR) to 120 bar to maintain a constant fluid density.

  • Self-Validation (SST): Inject a racemic standard (1R/1S mixture) of the analyte. Proceed only if baseline resolution ( Rs​ ) is > 2.0 and peak symmetry is between 0.8 and 1.2.

  • Sample Analysis: Dissolve 1.0 mg of pure (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol in 1.0 mL of Methanol. Inject 5 μ L and monitor UV absorbance at 230 nm and 254 nm.

Protocol B: Traditional Normal-Phase Chiral HPLC Analysis Rationale: Provides a highly reproducible baseline for laboratories lacking specialized SFC infrastructure.

  • System Preparation: Equilibrate the HPLC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m) at 25 °C.

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane/2-Propanol (90:10, v/v). Causality: The highly non-polar hexane drives the analyte into the chiral grooves of the stationary phase, maximizing steric interactions and enabling precise discrimination of the enantiomeric pairs[6].

  • Flow Rate: Set to 1.0 mL/min to maintain the optimal linear velocity for mass transfer.

  • Self-Validation (SST): Inject the racemic standard to confirm Rs​ > 1.5.

  • Sample Analysis: Dissolve 1.0 mg of analyte in 1.0 mL of the mobile phase (to prevent solvent-induced peak distortion). Inject 10 μ L and monitor UV absorbance at 230 nm.

Quantitative Data: Inter-Laboratory Results

To assess method robustness, three independent laboratories analyzed the same batch of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol. According to ICH Q2(R2) standards, precision must demonstrate a Relative Standard Deviation (RSD) of 2.0% for assays and impurity testing[7].

ParameterLab 1 (SFC, ADMPC)Lab 2 (HPLC, ADMPC)Lab 3 (SFC, CDMPC)Inter-Lab MeanInter-Lab RSD (%)
Retention Time (1S) (min) 3.4514.204.10N/A (Method Dep.)N/A
Resolution ( Rs​ ) 3.82.52.12.8031.5
Enantiomeric Excess (ee%) 99.4%99.3%99.2%99.3%0.10%
Assay Purity (%) 99.8%99.7%99.6%99.7%0.10%
Accuracy / Recovery (%) 100.2%99.5%100.8%100.17%0.65%

Data Interpretation: The inter-laboratory comparison demonstrates exceptional reproducibility for both Enantiomeric Excess and Assay Purity, with RSDs (0.10%) falling well below the strict ICH Q2(R2) 2.0% threshold[7]. While SFC provided significantly faster analysis times and higher resolution, the quantitative determination of the (1S) enantiomer remained highly consistent across all modalities.

Sources

Comparative

Benchmarking the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol against literature

Benchmarking the Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: A Comparative Guide The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(2-br...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol: A Comparative Guide

The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a highly valuable building block, featuring a chiral center adjacent to a sterically demanding, electronically rich aromatic ring.

Synthesizing this specific molecule presents a unique dual challenge. First, the para-methoxy group is strongly electron-donating, which decreases the electrophilicity of the prochiral ketone (1-(2-bromo-4-methoxyphenyl)ethanone), inherently slowing down nucleophilic hydride attack. Second, the ortho-bromo substituent introduces severe steric hindrance that restricts the free rotation of the aryl ring. This steric bulk can disrupt the chiral environment of transition-metal catalysts or clash with the binding pockets of wild-type enzymes, often leading to eroded enantiomeric excess (ee) [1].

This guide objectively benchmarks three primary asymmetric reduction strategies—Biocatalysis, Asymmetric Transfer Hydrogenation (ATH), and Corey-Bakshi-Shibata (CBS) reduction—providing mechanistic insights and self-validating protocols to help drug development professionals select the optimal synthetic route.

Benchmarked Synthetic Routes & Mechanistic Causality

Route A: Biocatalytic Asymmetric Reduction (Engineered KREDs)

Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) coupled with a cofactor (NADPH) to achieve exquisite stereocontrol. While wild-type ADHs often struggle with the steric bulk of ortho-halogenated acetophenones—sometimes even exhibiting reversed (anti-Prelog) selectivity—engineered KREDs (such as TeSADH mutants) have been structurally modified to enlarge the binding pocket[2]. Causality: The engineered active site perfectly anchors the bulky 2-bromo-4-methoxyphenyl group, forcing the ketone to expose only its Re-face to the NADPH cofactor. This rigid orientation prevents non-selective background reduction, consistently yielding the (1S)-alcohol with >99% ee following Prelog's rule.

Route B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

ATH employs chiral ruthenium complexes, most notably Noyori’s Ru-TsDPEN or oxo-tethered Ru(II) catalysts, using formic acid/triethylamine or sodium formate as the hydrogen source [3]. Causality: The reduction proceeds via a metal-ligand bifunctional mechanism where the Ru center and the amine ligand simultaneously activate the hydride and the ketone. However, the ortho-bromo group can engage in competitive halogen bonding or steric repulsion with the bulky TsDPEN ligand, which slightly destabilizes the preferred transition state. Consequently, while ATH is highly scalable, its enantioselectivity for this specific substrate typically plateaus around 95% ee.

Route C: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction uses a chiral oxazaborolidine catalyst (e.g., (S)-MeCBS) and a stoichiometric borane source (BH₃·THF or BH₃·SMe₂) [4]. Causality: The Lewis acidic boron activates the ketone, while the stereocenter of the oxazaborolidine directs the hydride delivery. Unfortunately, the ortho-bromo substituent sterically clashes with the methyl group on the catalyst's convex face. To minimize this clash, the substrate occasionally adopts a less favorable conformation, leading to a minor but noticeable erosion in enantioselectivity (typically ~90–92% ee).

Workflow Substrate 1-(2-bromo-4-methoxyphenyl)ethanone (Prochiral Ketone) Bio Biocatalysis (KRED) Prelog Selectivity Substrate->Bio NADPH, 30°C ATH Ru-ATH Catalysis (S,S)-TsDPEN Substrate->ATH HCOOH/Et3N, 40°C CBS CBS Reduction (S)-MeCBS + BH3 Substrate->CBS THF, 0°C Product (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (Target Chiral Alcohol) Bio->Product >99% ee ATH->Product 95% ee CBS->Product 92% ee

Caption: Workflow comparison of three asymmetric reduction strategies for the target chiral alcohol.

Quantitative Data Comparison

The following table summarizes the benchmarking data for the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol based on literature standards for ortho-bromoacetophenone derivatives.

ParameterBiocatalytic Reduction (KRED)Ru-Catalyzed ATHCBS Reduction
Yield (%) >98%92–95%85–90%
Enantiomeric Excess (ee) >99% 95%90–92%
Catalyst Loading (S/C) 1–5 wt%1,000–5,00010 mol%
Reaction Time 12–24 h4–8 h1–3 h
Temperature 30 °C40–60 °C0 °C
E-factor (Greenness) Excellent (Aqueous)Good (Solvent recovery needed)Poor (Borane waste)
Primary Limitation Substrate solubilityHalogen-bonding interferenceSteric clash in transition state

Mechanistic Stereocontrol in Biocatalysis

Because biocatalysis offers the highest enantiomeric excess for this sterically hindered substrate, understanding its hydride transfer mechanism is critical. The engineered KRED enzyme utilizes NADPH as the hydride donor. The enzyme's active site specifically recognizes the size difference between the methyl group and the bulky 2-bromo-4-methoxyphenyl group, enforcing a conformation that strictly follows Prelog's rule.

Mechanism Enzyme KRED Active Site NADPH NADPH Cofactor (Hydride Donor) Enzyme->NADPH binds Substrate Ketone Substrate (Re-face exposed) Enzyme->Substrate orients Transition Hydride Transfer (Prelog Rule) NADPH->Transition H- delivery Substrate->Transition C=O reduction Product (1S)-Alcohol Transition->Product Stereoselective formation

Caption: Mechanistic pathway of biocatalytic hydride transfer following Prelog's rule.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that deviations are caught before downstream processing.

Protocol A: Biocatalytic Reduction (Optimal for >99% ee)

Causality for conditions: Isopropanol (IPA) is used as a co-solvent to overcome the poor aqueous solubility of the highly lipophilic substrate, while simultaneously acting as the sacrificial hydride donor to regenerate NADPH via the enzyme's coupled recycling system.

  • Preparation: In a temperature-controlled bioreactor, prepare 100 mL of 50 mM potassium phosphate buffer (pH 7.0). Add 1.0 g of the engineered KRED powder and 50 mg of NADP⁺.

  • Substrate Addition: Dissolve 5.0 g of 1-(2-bromo-4-methoxyphenyl)ethanone in 15 mL of Isopropanol (IPA). Add this solution dropwise to the buffered enzyme mixture to prevent localized substrate precipitation.

  • Reaction Execution: Stir the biphasic mixture at 30 °C with gentle agitation (200 rpm). Maintain the pH at 7.0 using a titrator (1 M NaOH), as the reduction process can cause slight pH drifts.

  • In-Process Control (IPC): At 12 hours, extract a 100 µL aliquot, quench with 500 µL ethyl acetate, and analyze via Chiral HPLC. Validation Check: The reaction is complete when the ketone peak area is <1%.

  • Workup: Add 50 mL of ethyl acetate and filter the entire mixture through a pad of Celite to remove denatured proteins (preventing stubborn emulsions). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (1S)-alcohol.

Protocol B: Ru-Catalyzed ATH (Optimal for Rapid Scalability)

Causality for conditions: An azeotropic mixture of Formic Acid/Triethylamine (5:2) is utilized. The triethylamine prevents the highly acidic formic acid from degrading the electron-rich para-methoxy aromatic ring, while providing a steady stream of hydride to the Ru-complex [5].

  • Catalyst Activation: Under a strict Argon atmosphere, charge a Schlenk flask with 5.0 g of 1-(2-bromo-4-methoxyphenyl)ethanone and 20 mL of anhydrous dichloromethane (DCM). Add 0.5 mol% of the (S,S)-TsDPEN-Ru(II) catalyst.

  • Hydride Addition: Cool the mixture to 0 °C. Slowly add 10 mL of a pre-mixed, degassed 5:2 Formic Acid/Triethylamine azeotrope. Warning: Exothermic gas evolution (CO₂) will occur.

  • Reaction Execution: Warm the reaction to 40 °C and stir for 6 hours. The closed system must be equipped with a bubbler to safely vent the generated CO₂.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). Validation Check: The product alcohol will appear as a distinct, more polar spot (lower Rf) compared to the starting ketone.

  • Workup: Quench the reaction by slowly pouring it into 50 mL of saturated aqueous NaHCO₃ (to neutralize residual formic acid). Extract with DCM (3 x 20 mL). Pass the combined organic layers through a short silica plug to remove the ruthenium catalyst (the plug will trap the dark brown Ru species). Concentrate to yield the (1S)-alcohol.

Conclusion & Recommendations

For the synthesis of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, the choice of methodology dictates the final purity and scalability.

  • For Drug Discovery & API Manufacturing: Biocatalytic reduction is the definitive choice. It completely bypasses the steric limitations imposed by the ortho-bromo group, delivering the product in >99% ee without the need for toxic heavy metals or pyrophoric boranes.

  • For Rapid Intermediate Scale-Up: If KRED screening is unavailable, Ru-catalyzed ATH serves as a robust alternative, offering excellent throughput and acceptable ee (95%), provided the catalyst is carefully removed during workup.

  • CBS Reduction should generally be avoided for this specific substrate due to the steric clash that erodes enantioselectivity and the poor atom economy of stoichiometric borane waste.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 2024.[Link]

  • Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Biocatalysis and Agricultural Biotechnology, 2013.[Link]

  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Academia.edu, 2017.[Link]

  • Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Organometallics, 2005.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a chiral aromatic alcohol, repr...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, a chiral aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their critical work.

Understanding the Hazard Profile

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) must be in place to detail procedures for protecting laboratory workers from chemical hazards[2][3][4][5]. This guide serves as a specialized supplement to your institution's CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable for minimizing exposure to (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

PPE CategorySpecificationRationale
Eye and Face Protection Indirectly vented chemical splash goggles and a face shield.[6][7]Provides a robust barrier against splashes and vapors, protecting the delicate tissues of the eyes and face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[8][9]Protects against direct skin contact and absorption. It is crucial to change gloves frequently and immediately after any sign of contamination[10].
Body Protection Chemical-resistant lab coat or apron.[8][11]Protects the torso and clothing from spills and splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[1][12]A fume hood provides essential ventilation to prevent the inhalation of potentially harmful vapors. For situations where a fume hood is not feasible, a risk assessment must be conducted to determine the need for a respirator[8].

Operational Handling: A Step-by-Step Protocol

Adherence to a standardized operational procedure is critical for ensuring safety and experimental reproducibility.

1. Preparation and Pre-Handling:

  • Review Documentation: Before beginning any work, thoroughly review your institution's Chemical Hygiene Plan and any available safety information for similar compounds[2][5].

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all required PPE before entering the designated work area[13].

2. Handling and Dispensing:

  • Work Within Fume Hood: All manipulations of (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol must be performed within a certified chemical fume hood[1][12].

  • Grounding: If transferring larger quantities, use grounding and bonding to prevent the buildup of static electricity, which can be an ignition source for flammable vapors[8].

  • Careful Transfer: Open the container cautiously and transfer the required amount of the compound using appropriate tools. Avoid creating dust or aerosols.

  • Secure Container: Tightly seal the primary container immediately after dispensing[13].

3. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% alcohol solution can be effective for general surface cleaning[11].

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[11].

Visualizing the Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Chemical Hygiene Plan & SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Grounding for Large Quantities handle1->handle2 handle3 Careful Transfer of Chemical handle2->handle3 handle4 Securely Seal Container handle3->handle4 post1 Decontaminate Surfaces & Equipment handle4->post1 post2 Properly Doff PPE post1->post2 post3 Thorough Hand Washing post2->post3 cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal liquid_waste Liquid Waste (Solutions, etc.) halogenated_container Labeled Halogenated Organic Waste Container liquid_waste->halogenated_container solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container disposal_protocol Follow Institutional & Local Hazardous Waste Protocols halogenated_container->disposal_protocol solid_container->disposal_protocol

Caption: Waste disposal workflow for (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining the highest standards of scientific integrity and personal safety.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA Standards for Biological Laboratories - ASPR. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. [Link]

  • What are the safety precautions when handling alcohols? - Blog - ZHONGDA. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]

  • Understanding Solvents and PPE for Chemical Safety. [Link]

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. Environmental Protection Agency. [Link]

  • Bromine. Rutgers University. [Link]

  • Standard Operating Procedure: Bromine. [Link]

  • Safer Handling of Alcohol in the Laboratory. NSTA. [Link]

  • Laboratory Safety Guidelines. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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